Schisanhenol B
Description
Properties
IUPAC Name |
(9R,10S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPBGDUYKEQLA-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)O)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145452 | |
| Record name | Schisanhenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82467-50-3, 102681-52-7 | |
| Record name | Gomisin M1, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schisanhenol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schisanhenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOMISIN M1, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0678JED3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Schisanhenol B: A Technical Guide to its Natural Sources and Isolation for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Schisanhenol B, a promising bioactive lignan found in plants of the Schisandra genus. This document outlines its natural sources, detailed protocols for its isolation and purification, and an exploration of its known mechanisms of action, presented to aid in research and drug development endeavors.
Natural Sources of this compound
This compound, also known as Gomisin K3, is a dibenzocyclooctadiene lignan predominantly found in the fruits, stems, and leaves of Schisandra chinensis and Schisandra rubriflora. While the concentration of this compound can vary depending on the plant part, geographical location, and harvesting time, the fruits are generally considered the most abundant source. Quantitative analysis of lignans in Schisandra chinensis has been a subject of extensive research.
Table 1: Quantitative Analysis of Lignans in Schisandra chinensis
| Plant Part | Lignan Analyzed | Method | Reported Content | Reference |
| Fruits | Schisanhenol | HPLC-DAD | RSD of 1.05% (repeatability) and 1.15% (intermediate precision) in analysis | [1] |
| Fruits | Total Lignans | HPLC-DAD-MS | Total of nine lignans significantly higher in samples from Heilongjiang and Liaoning provinces | [2] |
| Fruits | Schisandrin | HPLC | 3.51–11.08 mg/g | [3] |
| Fruits | Schisantherin A | HPLC | 2.263–6.36 mg/g in some samples | [3] |
| Leaves | Total Phenolic Acids | HPLC-DAD | 357.93 mg/100 g dry weight | [4] |
| Leaves | Total Flavonoids | HPLC-DAD | 105.07 mg/100 g dry weight | [4] |
| Roots | Gomisin D, Schisandrol B, Schisanterin C | UPLC-QTOF-MS | Higher content than in fruits | [2] |
Experimental Protocols for Isolation and Quantification
The isolation and purification of this compound from Schisandra plant material involves extraction followed by chromatographic separation. Below are detailed methodologies for these key processes.
Extraction Protocol: Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction is a modern, efficient, and environmentally friendly method for extracting bioactive compounds from plant materials.
Objective: To extract a lignan-rich fraction from Schisandra chinensis berries.
Materials and Equipment:
-
Dried and coarsely chopped Schisandra chinensis berries
-
Supercritical Fluid Extraction System (e.g., SFE 500) with a 100 mL extraction vessel
-
CO₂ (supercritical fluid)
-
Isopropyl alcohol (co-solvent)
Procedure:
-
Load 50 grams of dried, coarsely chopped Schisandra berries into the 100 mL extraction vessel.
-
Set the extraction parameters as follows:
-
Pressure: 200 bar
-
Temperature: 40 °C
-
Co-solvent: 1% Isopropyl alcohol in CO₂
-
Flow Rate: 50 g/minute
-
-
Perform the dynamic extraction for 60 minutes.
-
Collect the resulting extract, a concentrated dark yellow solution, for further purification. This method yields a particulate-free extract, eliminating the need for filtration.[5]
Purification Protocol: Preparative Supercritical Fluid Chromatography (SFC)
Preparative SFC is used to isolate and purify individual compounds from the crude extract.
Objective: To purify this compound from the SFE extract of Schisandra berries.
Materials and Equipment:
-
SFE extract of Schisandra berries
-
Preparative SFC System (e.g., Prep 100q SFC System)
-
Analytical SFC System (e.g., ACQUITY UPC²) for purity analysis
-
Preparative and analytical SFC columns (e.g., Viridis BEH OBD Prep Column and ACQUITY UPC² BEH Column)
-
CO₂ (mobile phase A)
-
Acetonitrile/methanol (1:1, v/v) (mobile phase B)
Procedure:
-
Analytical Method Development:
-
Dissolve a small aliquot of the SFE extract in a suitable solvent.
-
Perform an analytical SFC separation using the following conditions:
-
Column: ACQUITY UPC² BEH Column, 130Å, 3.5 μm, 3 mm x 100 mm
-
Mobile Phase A: CO₂
-
Mobile Phase B: Acetonitrile/methanol (1:1)
-
Gradient: 1% to 10% B over 5 minutes
-
Flow Rate: 2.5 mL/min
-
Column Temperature: 40 °C
-
Back Pressure: 1600 psi
-
Injection Volume: 2 μL
-
-
Identify the peak corresponding to this compound based on retention time and mass spectrometry data if available.
-
-
Preparative Separation:
-
Scale up the analytical method to the preparative SFC system.
-
Column: Viridis BEH OBD Prep Column, 130Å, 5 μm, 19 mm x 150 mm
-
Flow Rate: 100 mL/min
-
Injection Volume: 120 μL
-
Use the same gradient profile and mobile phases as the analytical method.
-
Set the collection trigger based on the retention time of this compound.
-
-
Post-Purification Analysis:
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol details a validated HPLC method for the simultaneous quantification of multiple lignans, including this compound, in Schisandra chinensis.
Objective: To accurately quantify the concentration of this compound in a prepared sample.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Elite ODS C18, 250 mm x 4.6 mm, 5 μm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample extract of Schisandra chinensis
Procedure:
-
Chromatographic Conditions:
-
Column: Elite ODS C18 (250 mm x 4.6 mm, 5 μm)
-
Mobile Phase: Gradient elution with acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 40-60% A; 10-20 min, 60-80% A; 20-30 min, 80-40% A. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 μL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample extract by dissolving a known amount in methanol and filtering it through a 0.45 μm syringe filter.
-
-
Analysis and Quantification:
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects.
Nrf2/HO-1 Signaling Pathway
This compound is known to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.
Caption: this compound activates the Nrf2/HO-1 pathway.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of UGT2B7
This compound has been identified as an inhibitor of UDP-glucuronosyltransferase 2B7 (UGT2B7), an important enzyme in drug metabolism. The precise kinetic mechanism of inhibition by this compound is a subject of ongoing research. The diagram below illustrates a general model of enzyme inhibition.
Caption: General mechanism of UGT2B7 inhibition.
Conclusion
This compound is a lignan with significant therapeutic potential, primarily sourced from Schisandra species. The advanced extraction and purification techniques outlined in this guide, such as SFE and SFC, offer efficient pathways to obtain high-purity this compound for research and development. Furthermore, its demonstrated ability to modulate key cellular pathways, including Nrf2/HO-1 and NF-κB, underscores its promise as a lead compound for drug discovery, particularly in areas related to inflammation and oxidative stress. Further investigation into its specific mechanisms of action, including the kinetics of UGT2B7 inhibition, will be crucial in fully realizing its therapeutic applications.
References
- 1. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 3. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 8. jfda-online.com [jfda-online.com]
The Discovery of Schisanhenol in Schisandra rubriflora: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Initial Note: This document focuses on the lignan Schisanhenol , which has been isolated from Schisandra rubriflora. Initial research indicates that the query for "Schisanhenol B" may be a typographical error, as the scientific literature predominantly refers to "Schisanhenol" (also known as Gomisin K3) in the context of this plant species. No distinct compound named "this compound" has been identified in the reviewed literature for S. rubriflora.
Introduction
Schisandra rubriflora, a deciduous climbing plant native to China, India, and Myanmar, is a rich source of bioactive lignans. Among these, Schisanhenol has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of Schisanhenol from S. rubriflora, tailored for researchers and professionals in the field of drug discovery and development.
Quantitative Analysis of Schisanhenol
Schisanhenol has been quantified in various parts of the Schisandra rubriflora plant, with the fruit being a particularly rich source. The concentration of Schisanhenol can vary depending on the specific plant part and its gender.
| Plant Part | Concentration (mg/100 g Dry Weight) | Reference |
| Fruit | 454 | [1][2] |
| Female Leaves | Not explicitly quantified, but present | |
| Male Leaves | Not explicitly quantified, but present |
Experimental Protocols
Isolation and Purification of Schisanhenol
The isolation of Schisanhenol from Schisandra rubriflora typically involves a multi-step process of extraction and chromatographic separation. While a universally standardized protocol is not available, the following methodology is based on commonly employed techniques for lignan isolation.
3.1.1. Plant Material and Extraction
-
Plant Material: Dried and powdered fruits of Schisandra rubriflora are used as the starting material.
-
Extraction: The powdered material is extracted with a suitable solvent, such as 70% ethanol or methanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Separation
-
Initial Fractionation: The crude extract is typically subjected to a preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over a macroporous resin (e.g., AB-8). Elution is performed with a gradient of ethanol in water.
-
Silica Gel Column Chromatography: The lignan-rich fractions are further purified by repeated column chromatography on silica gel. A gradient of petroleum ether and ethyl acetate is commonly used as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Schisanhenol, preparative HPLC on an ODS (C18) column is employed. The mobile phase often consists of a mixture of methanol and water.
dot graph TD { A[Dried and Powdered S. rubriflora Fruit] --> B{Extraction with 70% Ethanol}; B --> C[Concentration of Crude Extract]; C --> D{Macroporous Resin Column Chromatography}; D --> E[Elution with Ethanol Gradient]; E --> F{Silica Gel Column Chromatography}; F --> G[Elution with Petroleum Ether/Ethyl Acetate Gradient]; G --> H{Preparative HPLC (ODS Column)}; H --> I[Pure Schisanhenol];
}
Caption: General workflow for the isolation of Schisanhenol.
Structural Elucidation Data
The structure of Schisanhenol is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopic Data
The following table summarizes the reported 1H and 13C NMR chemical shifts for Schisanhenol.[3]
| Position | 13C NMR (δC) | 1H NMR (δH, mult., J in Hz) |
| 1 | 134.1 | |
| 2 | 106.8 | 6.57 (s) |
| 3 | 151.7 | |
| 4 | 140.7 | |
| 5 | 151.3 | |
| 6 | 39.8 | 2.58 (m), 2.13 (m) |
| 7 | 34.3 | 1.87 (m) |
| 8 | 24.1 | 2.45 (m), 1.95 (m) |
| 9 | 40.5 | 1.55 (m) |
| 10 | 125.7 | |
| 11 | 148.9 | |
| 12 | 149.1 | |
| 13 | 110.1 | 6.69 (s) |
| 14 | 129.5 | |
| 1-OCH3 | 60.9 | 3.89 (s) |
| 2-OCH3 | 55.9 | 3.55 (s) |
| 3-OCH3 | 60.9 | 3.89 (s) |
| 12-OCH3 | 61.3 | 3.88 (s) |
| 13-OCH3 | 55.9 | 3.85 (s) |
| 7-CH3 | 12.9 | 0.98 (d, 7.0) |
| 8-CH3 | 21.6 | 0.75 (d, 7.0) |
Note: NMR data can vary slightly depending on the solvent used.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of Schisanhenol.
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive | [M+H]+ | C23H30O6 |
Biological Activities and Signaling Pathways
Schisanhenol has demonstrated a range of biological activities, with anti-HIV and neuroprotective effects being the most prominent.
Anti-HIV Activity
Schisanhenol has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV). While the precise mechanism is still under investigation, it is hypothesized that, like other lignans from the Schisandra genus, it may target the HIV-1 reverse transcriptase enzyme. Inhibition of this enzyme is a critical step in preventing the conversion of viral RNA into DNA, thus halting the viral replication cycle.
Caption: Proposed anti-HIV mechanism of Schisanhenol.
Neuroprotective Effects
Schisanhenol has been shown to possess neuroprotective properties, potentially through the activation of the SIRT1-PGC-1α signaling pathway. This pathway is involved in mitochondrial biogenesis and function, as well as in the reduction of oxidative stress. By activating this pathway, Schisanhenol may help to protect neuronal cells from damage and improve cognitive function.
Caption: Neuroprotective signaling pathway of Schisanhenol.
Conclusion
Schisanhenol, a dibenzocyclooctadiene lignan isolated from Schisandra rubriflora, represents a promising natural product with significant therapeutic potential. Its demonstrated anti-HIV and neuroprotective activities warrant further investigation for the development of novel therapeutic agents. This guide provides a foundational understanding of the discovery, isolation, characterization, and known biological activities of Schisanhenol, serving as a valuable resource for the scientific and drug development communities. Further research is encouraged to fully elucidate its mechanisms of action and to explore its full therapeutic potential.
References
The Unfolding Path: A Technical Guide to the Biosynthesis of Schisanhenol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. While the complete pathway has not been fully elucidated, recent transcriptomic and enzymatic studies have shed light on the key steps and candidate genes involved in its formation. This technical guide synthesizes the current knowledge on the putative biosynthesis of this compound, presenting the proposed pathway, quantitative data on related lignans, and detailed experimental protocols for key enzymatic assays.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The pathway then diverges to form the characteristic dibenzocyclooctadiene skeleton, followed by a series of hydroxylation and O-methylation reactions.
The proposed biosynthetic route can be divided into three main stages:
-
Phenylpropanoid Pathway and Monolignol Formation: This well-established pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol.
-
Formation of the Dibenzocyclooctadiene Skeleton: This stage is specific to the biosynthesis of dibenzocyclooctadiene lignans. It is hypothesized to start with the formation of isoeugenol, followed by oxidative coupling to form a dimer, which is then reduced and cyclized to create the core eight-membered ring structure.
-
Tailoring of the Dibenzocyclooctadiene Skeleton: The final stage involves a series of hydroxylation and O-methylation steps, catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs), respectively, to yield this compound and other related lignans.
A diagram of the proposed pathway is presented below:
Key Enzymes in the Biosynthesis of this compound
Several key enzyme families are implicated in the biosynthesis of this compound. While some have been functionally characterized, others remain putative.
| Enzyme Abbreviation | Enzyme Name | Role in Pathway |
| PAL | Phenylalanine Ammonia-Lyase | Deamination of L-phenylalanine to cinnamic acid. |
| C4H | Cinnamate 4-Hydroxylase | Hydroxylation of cinnamic acid to p-coumaric acid. |
| 4CL | 4-Coumarate:CoA Ligase | Activation of p-coumaric acid to p-coumaroyl-CoA. |
| C3H | p-Coumarate 3-Hydroxylase | Hydroxylation of p-coumaroyl-CoA to caffeoyl-CoA. |
| CCoAOMT | Caffeoyl-CoA O-Methyltransferase | Methylation of caffeoyl-CoA to feruloyl-CoA. |
| CCR | Cinnamoyl-CoA Reductase | Reduction of feruloyl-CoA to coniferaldehyde. |
| CAD | Cinnamyl Alcohol Dehydrogenase | Reduction of coniferaldehyde to coniferyl alcohol. |
| IGS | Isoeugenol Synthase | (Putative) Conversion of coniferyl alcohol to isoeugenol. |
| DIR | Dirigent Protein | Stereoselective coupling of monolignol radicals. |
| PLR | Pinoresinol-Lariciresinol Reductase | Reduction of the lignan dimer. |
| CYPs | Cytochrome P450 Monooxygenases | (Putative) Formation of the dibenzocyclooctadiene skeleton and hydroxylations. |
| OMTs | O-Methyltransferases | Methylation of hydroxyl groups on the lignan skeleton. |
Quantitative Data on Lignans in Schisandra chinensis
While kinetic data for the specific enzymes in the this compound pathway are not yet available, several studies have quantified the content of major lignans in the fruits of Schisandra chinensis. This data provides a valuable reference for understanding the relative abundance of these compounds and for benchmarking metabolic engineering efforts.
| Lignan | Content Range (mg/g dry weight) | Average Content (mg/g dry weight) | Reference(s) |
| Schisandrin | 0.5 - 5.0 | ~2.5 | [1][2] |
| Gomisin A | 0.3 - 3.0 | ~1.5 | [1][2] |
| Deoxyschizandrin | 0.2 - 2.5 | ~1.2 | [1][2] |
| Gomisin J | 0.1 - 1.0 | ~0.5 | [3] |
| Schisanhenol | 0.1 - 0.8 | ~0.4 | [2][3] |
| This compound | Not individually quantified | - | - |
Note: The content of lignans can vary significantly based on the plant's origin, harvest time, and analytical methods used.
Experimental Protocols
The functional characterization of the enzymes involved in this compound biosynthesis is essential for validating the proposed pathway. Below are generalized protocols for the heterologous expression and in vitro assay of cytochrome P450s and O-methyltransferases, based on methodologies commonly used for plant secondary metabolism enzymes.
Heterologous Expression of Schisandra CYPs and OMTs in Saccharomyces cerevisiae
S. cerevisiae is a widely used eukaryotic host for the functional expression of plant CYPs and OMTs.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from S. chinensis tissues (e.g., fruits, leaves) where the target genes are expressed. Synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Cloning: Amplify the full-length coding sequences of the candidate CYP and OMT genes by PCR using gene-specific primers. Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase).
-
Protein Expression: Grow the transformed yeast cells in a selective medium with glucose. To induce protein expression, transfer the cells to a medium containing galactose.
-
Microsome Isolation (for CYPs): Harvest the yeast cells and spheroplast them. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
Soluble Protein Extraction (for OMTs): Harvest the yeast cells, lyse them, and collect the soluble protein fraction after centrifugation.
In Vitro Enzyme Assay for a Candidate Schisandra Cytochrome P450
This protocol is designed to test the ability of a candidate CYP to catalyze the formation of the dibenzocyclooctadiene skeleton from dihydroguaiaretic acid.
Reaction Mixture:
-
100 mM potassium phosphate buffer (pH 7.5)
-
2 mM NADPH
-
100 µM Dihydroguaiaretic acid (substrate)
-
50-100 µg of microsomal protein containing the heterologously expressed CYP
Procedure:
-
Combine the buffer, substrate, and microsomal protein in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC or LC-MS to identify the formation of dibenzocyclooctadiene lignans by comparing with authentic standards.
In Vitro Enzyme Assay for a Candidate Schisandra O-Methyltransferase
This protocol is designed to test the ability of a candidate OMT to methylate a hydroxylated lignan precursor.
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM S-adenosyl-L-methionine (SAM) (methyl donor)
-
100 µM Hydroxylated lignan substrate (e.g., schisanhenol)
-
10-20 µg of soluble protein containing the heterologously expressed OMT
Procedure:
-
Combine the buffer, substrate, and enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
Process the sample as described for the CYP assay.
-
Analyze the products by HPLC or LC-MS to identify the O-methylated product.
Future Directions
The elucidation of the complete this compound biosynthesis pathway requires further research. Key areas for future investigation include:
-
Functional Characterization of Candidate CYPs: The definitive identification of the CYP(s) responsible for the formation of the dibenzocyclooctadiene skeleton is a critical next step.
-
Elucidation of the Complete Hydroxylation and Methylation Sequence: A systematic investigation of the substrate specificities of the candidate CYPs and OMTs is needed to determine the precise order of reactions leading to this compound.
-
Metabolic Flux Analysis: Understanding the flow of intermediates through the pathway will be crucial for optimizing the production of this compound through metabolic engineering.
-
Regulatory Networks: Investigating the transcriptional regulation of the biosynthetic genes will provide insights into how the pathway is controlled in the plant and may offer additional targets for metabolic engineering.
Conclusion
While the complete biosynthetic pathway of this compound remains to be fully elucidated, significant progress has been made in identifying the key enzymatic steps and candidate genes. The proposed pathway, originating from the phenylpropanoid pathway and proceeding through a dibenzocyclooctadiene intermediate, provides a strong framework for future research. The functional characterization of the putative cytochrome P450s and O-methyltransferases will be instrumental in validating this pathway and will open up new avenues for the biotechnological production of this medicinally important lignan. This technical guide provides a comprehensive overview of the current understanding and a practical foundation for researchers in this exciting field.
References
- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Schisanhenol B: An In-depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B, a dibenzocyclooctadiene lignan isolated from Schisandra species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. The information presented herein is curated from peer-reviewed scientific literature to support further research and drug development endeavors.
Core Mechanisms of Action
This compound exerts its effects in vitro through the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of pro-inflammatory pathways, activation of antioxidant responses, and suppression of cancer cell proliferation and survival signals.
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory activity in various in vitro models. A key target of its action is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been shown to significantly inhibit the activation of the NF-κB pathway.[1][2] This inhibition is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3] Consequently, the expression of pro-inflammatory cytokines such as TNF-α is reduced.[1]
Network pharmacology and molecular docking studies have further suggested that this compound may interact with multiple targets to suppress inflammatory responses, including matrix metalloproteinase 9 (MMP-9), proto-oncogene tyrosine-protein kinase Src, and the mammalian target of rapamycin (mTOR).[1]
Antioxidant Properties
A significant aspect of this compound's mechanism of action is its ability to mitigate oxidative stress. It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[4][5] In intestinal epithelial cells, this compound has been shown to upregulate the expression of Nrf2 and HO-1, leading to a reduction in reactive oxygen species (ROS) accumulation and an increase in the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4][5] This antioxidant activity contributes to its protective effects against oxidative damage in various cell types.
Anti-cancer Activity
This compound has also been investigated for its potential as an anti-cancer agent. In hepatocellular carcinoma (HCC) cells, it has been found to inhibit cell viability and suppress the expression of Programmed Cell Death-Ligand 1 (PD-L1).[6] The downregulation of PD-L1 is mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound was found to decrease the activation of STAT3 by targeting the JAK/STAT3, Src/STAT3, and PI3K/AKT/mTOR signaling pathways.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound.
Table 1: Effects of this compound on Inflammatory Markers
| Cell Line | Stimulant | This compound Concentration | Target | Effect | Reference |
| THP-1/NF-κB cells | LPS | 10, 20 µM | NF-κB activity | Significant inhibition | [1] |
| RAW264.7 cells | LPS (100 ng/mL) | 10, 20 µM | p-p65 | Significant decrease | [1] |
| THP-1 cells | LPS | 10, 20 µM | TNF-α mRNA | Significant reduction | [1] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Cell Line | Inducer | This compound Concentration | Target | Effect | Reference |
| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | ROS | Significant reduction | [4] |
| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | MDA | Significant reduction | [4] |
| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | SOD activity | Significant increase | [4] |
| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | CAT activity | Significant increase | [4] |
| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | Nrf2 protein expression | Upregulation | [4] |
| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | HO-1 protein expression | Upregulation | [4] |
Table 3: Effects of this compound on Cancer Cell Viability and Signaling
| Cell Line | This compound Concentration | Target | Effect | Reference |
| HCC cells | Not specified | Cell viability | Decrease | [6] |
| HCC cells | Not specified | PD-L1 expression | Inhibition | [6] |
| HCC cells | Not specified | STAT3 activation | Suppression | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Caption: this compound inhibits PD-L1 expression via the STAT3 pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited in vitro studies.
Cell Culture
-
THP-1 and RAW264.7 cells: Cultured in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[1]
-
Caco-2 cells: Maintained in DMEM with 10% FBS and differentiated into enterocyte-like cells upon reaching confluence.[4]
-
Hepatocellular Carcinoma (HCC) cells: Specific cell lines (e.g., HepG2, Bel7402) are cultured in appropriate media as per standard protocols.[6]
Real-time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and cultured for 24 hours.[1]
-
Treatment: Cells are treated with the vehicle control, stimulant (e.g., LPS), and/or this compound at specified concentrations (e.g., 10 or 20 µM) for a designated time.[1]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: The relative expression of target genes (e.g., TNF-α) is quantified using SYBR Green master mix and specific primers, with a housekeeping gene (e.g., GAPDH) for normalization.
Western Blot Analysis
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and incubated with primary antibodies against target proteins (e.g., p-p65, Nrf2, HO-1, p-STAT3) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an ECL detection system. Band intensities are quantified using software like ImageJ.[1][4]
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 4,000 cells per well.[4]
-
Treatment: Cells are treated with various concentrations of this compound and/or a cytotoxic agent for 24 hours.[4][5]
-
Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay, measuring the absorbance at the appropriate wavelength.[5]
Reactive Oxygen Species (ROS) Detection
-
Treatment: Cells are treated as required for the experiment.
-
Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as H2DCFDA.[4]
-
Analysis: The fluorescence intensity, indicative of intracellular ROS levels, is measured using flow cytometry or a fluorescence microscope.[4]
Conclusion
This compound is a promising natural compound with multifaceted in vitro activities. Its ability to concurrently modulate inflammatory, oxidative, and cancer-related signaling pathways highlights its therapeutic potential. The detailed mechanisms and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design further preclinical and clinical investigations into the applications of this compound.
References
- 1. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Effects of Schisanhenol B
Introduction
This compound, also known as Deoxyschisandrin, is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Emerging scientific evidence has highlighted its potent antioxidant and anti-inflammatory properties, positioning it as a promising candidate for therapeutic development in a range of oxidative stress and inflammation-driven pathologies.[2][3] This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the bioactivities of this compound.
Antioxidant Effects of this compound
This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.[4][5] It has been shown to be more effective than vitamin E in certain experimental models and is recognized as one of the most active lignans in inhibiting lipid peroxidation.[4][6]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified in various in vitro and in vivo systems. The data below summarizes its efficacy in inhibiting oxidative markers and enhancing protective enzymes.
| Parameter Measured | Model System | Treatment/Concentration | Result | Reference |
| Lipid Peroxidation | Rat liver microsomes (Vit C/NADPH-induced) | Not specified | Most active inhibitor among eight tested lignans | [4] |
| MDA, Lipofuscin, ROS | Human Low-Density Lipoprotein (LDL) (Cu²⁺-induced) | 10, 50, 100 µM | Dose-dependent inhibition of MDA, lipofuscin, and ROS production | [4] |
| α-tocopherol | Human Low-Density Lipoprotein (LDL) (Cu²⁺-induced) | 10, 50, 100 µM | Dose-dependent reduction in α-tocopherol consumption | [4] |
| Antioxidant Enzymes | Caco-2 cells (MPA-induced) | 5, 10, 25 µM | Increased SOD and CAT activity; Decreased MDA levels | [3] |
| GSH/GSSG Levels | Caco-2 cells (MPA-induced) | 5, 10, 25 µM | Increased GSH levels; Decreased GSSG levels | [3] |
| Antioxidant Enzymes | Mice Hippocampus | Not specified | Enhanced activity of SOD and GPx; Decreased MDA content | [6] |
| Cognitive Function | Scopolamine-treated mice | 10, 30, 100 mg/kg | Increased activity of SOD and GSH-px; Decreased MDA content | [7] |
Mechanism of Antioxidant Action
This compound's primary antioxidant mechanism involves direct scavenging of reactive oxygen species (ROS), including O₂, R•, RO•, and ROO• radicals.[4] Furthermore, it activates the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.[3][5] Activation of Nrf2 leads to the increased expression of antioxidant enzymes like SOD, CAT, and components of the glutathione system, thereby bolstering the cell's intrinsic defense against oxidative stress.[3][5]
Experimental Protocols: Antioxidant Assays
1.3.1 LDL Oxidation Assay
-
Objective: To measure the inhibition of copper-induced LDL oxidation.
-
Methodology: Human LDL is isolated and incubated with varying concentrations of this compound (e.g., 10-100 µM). Oxidation is initiated by adding a Cu²⁺ solution. The reaction is monitored by measuring the formation of malondialdehyde (MDA) and lipofuscin, the consumption of α-tocopherol, and changes in LDL electrophoretic mobility.[4]
-
Detection: MDA levels are typically quantified using the thiobarbituric acid reactive substances (TBARS) assay. ROS generation can be measured using fluorescent probes.[4]
1.3.2 Cellular Antioxidant Activity in Caco-2 Cells
-
Objective: To assess the effect of this compound on intracellular antioxidant enzyme activity.
-
Methodology: Caco-2 cells are cultured and treated with an oxidant like mycophenolic acid (MPA) to induce oxidative stress. Concurrently, cells are co-treated with different concentrations of this compound (e.g., 5, 10, 25 µM) for 24 hours.[3][5]
-
Detection: Cell lysates are prepared, and the activities of superoxide dismutase (SOD) and catalase (CAT) are measured using commercially available assay kits. Levels of reduced glutathione (GSH), oxidized glutathione (GSSG), and MDA are also quantified via kits. Protein expression of Nrf2 and HO-1 is determined by Western blot analysis.[3][5]
Anti-inflammatory Effects of this compound
This compound demonstrates significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators and modulating upstream signaling pathways, primarily the NF-κB and MAPK pathways.[1][8][9]
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the inhibitory effects of this compound on various inflammatory markers in cellular and animal models.
| Parameter Measured | Model System | Stimulus | Treatment/Concentration | Result | Reference |
| NF-κB Activity | THP-1/NF-κB reporter cells | LPS | 10, 20 µM | Significant inhibition of NF-κB transcriptional activity | [1] |
| NO Production | THP-1 cells | LPS | 10, 20 µM | Significant suppression of Nitric Oxide production | [1] |
| Pro-inflammatory Cytokines | THP-1 cells & Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10, 20 µM | Significant inhibition of IL-6, TNF-α, IL-1β, IL-1α mRNA expression | [2] |
| Systemic Cytokines | LPS-induced mice | LPS (5 mg/kg) | Not specified | Significant reduction of IL-6, TNF-α, IL-1β, and IL-1α in blood and alveolar lavage fluid | [1][2] |
| NF-κB Translocation | SH-SY5Y cells | MPP⁺ | 1, 10, 50 µM | Inhibition of IκB degradation and NF-κB nuclear translocation | [10] |
Mechanism of Anti-inflammatory Action: Signaling Pathways
This compound's anti-inflammatory effects are centrally mediated by the inhibition of the NF-κB signaling pathway.[1][11] In stimulated macrophages, it prevents the degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[10][12] It also appears to modulate the MAPK pathway, although this is more extensively documented for the related compound, Schisandrin B.[8][9]
Experimental Protocols: Anti-inflammatory Assays
2.3.1 Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of NO, a pro-inflammatory mediator, in macrophage culture supernatant.
-
Methodology: THP-1 or RAW 264.7 macrophages are plated and pre-treated with this compound for a specified time before stimulation with lipopolysaccharide (LPS). After 24 hours, the cell culture supernatant is collected.[1] An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.
-
Detection: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.[1]
2.3.2 Cytokine Measurement (ELISA)
-
Objective: To measure the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6.
-
Methodology: Supernatants from cell cultures (as described in 2.3.1) or biological fluids (serum, bronchoalveolar lavage fluid) from animal models are collected.[2]
-
Detection: The concentrations of specific cytokines are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]
2.3.3 NF-κB Activity and Translocation (Western Blot)
-
Objective: To assess the effect of this compound on the activation and nuclear translocation of NF-κB.
-
Methodology: Cells are treated as described above. Following treatment, cytoplasmic and nuclear protein fractions are carefully extracted.
-
Detection: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p65 (a subunit of NF-κB) and IκBα. A loading control (e.g., β-actin for cytoplasm, Lamin B for nucleus) is used for normalization. Protein bands are visualized using chemiluminescence. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicate translocation, which is expected to be inhibited by this compound.[10][12]
Conclusion and Future Directions
This compound has demonstrated robust and multifaceted antioxidant and anti-inflammatory properties. Its ability to directly scavenge free radicals, enhance endogenous antioxidant defenses via the Nrf2 pathway, and suppress pro-inflammatory mediator production by inhibiting the NF-κB signaling cascade makes it a highly valuable molecule for further investigation. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its therapeutic potential in conditions underpinned by oxidative stress and inflammation, such as neurodegenerative diseases, inflammatory disorders, and cardiovascular disease. Future research should focus on preclinical and clinical studies to validate these promising in vitro and in vivo findings.
References
- 1. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 2. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 3. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Schisanhenol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the current scientific evidence supporting the neuroprotective potential of this compound, with a focus on its mechanisms of action, quantitative experimental data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.
Mechanisms of Neuroprotective Action
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inhibiting apoptosis, and reducing neuroinflammation. These effects are mediated through the modulation of several key signaling pathways.
Antioxidant Activity and Modulation of the Nrf2/HO-1 Pathway
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated potent antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant defense system.[4][5] A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5][6] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes such as HO-1, SOD, and CAT.[5][6]
Anti-Apoptotic Effects via the ASK1-P38-NF-κB and SIRT1-PGC-1α-Tau Pathways
Apoptosis, or programmed cell death, is a critical process in the loss of neurons characteristic of neurodegenerative disorders. This compound has been shown to protect neurons from apoptosis through the modulation of multiple signaling cascades.
In a model of Parkinson's disease, this compound was found to suppress the Apoptosis signal-regulating kinase 1 (ASK1)-p38-Nuclear factor-kappa B (NF-κB) pathway.[1][7] By inhibiting this pathway, this compound reduces the expression of pro-apoptotic proteins such as cleaved Caspase-3 and PARP, and increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1]
Furthermore, in a model of cognitive impairment, this compound was shown to activate the Sirtuin 1 (SIRT1)-Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[4][8] This activation leads to a decrease in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease.[4]
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells
| Parameter | Model System | Treatment | Concentration of this compound | Outcome | Reference |
| Cell Viability | MPP+ (500 µM) induced toxicity | Pre-treatment for 24h | 1 µM, 10 µM, 50 µM | Dose-dependent increase in cell viability | [1][7] |
| Apoptosis Rate | MPP+ (500 µM) induced apoptosis | Pre-treatment for 24h | 1 µM, 10 µM, 50 µM | Dose-dependent decrease in apoptosis rate | [1] |
| Caspase-3 Activity | MPP+ (500 µM) induced apoptosis | Pre-treatment for 24h | 1 µM, 10 µM, 50 µM | Dose-dependent inhibition of Caspase-3 activity | [1] |
| Trx1 Protein Expression | MPP+ (500 µM) induced toxicity | Pre-treatment for 24h | 1 µM, 10 µM, 50 µM | Dose-dependent increase in Trx1 protein levels | [1] |
| Nrf2 Protein Expression | MPA (10 µM) induced toxicity in Caco-2 cells | Co-treatment for 24h | 5 µM, 10 µM, 25 µM | Dose-dependent increase in Nrf2 protein levels | [6] |
| HO-1 Protein Expression | MPA (10 µM) induced toxicity in Caco-2 cells | Co-treatment for 24h | 5 µM, 10 µM, 25 µM | Dose-dependent increase in HO-1 protein levels | [6] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Scopolamine-Induced Cognitive Impairment
| Parameter | Treatment | Dosage of this compound | Outcome | Reference |
| Escape Latency (Morris Water Maze) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant attenuation of scopolamine-induced increase in escape latency | [4] |
| Acetylcholinesterase (AChE) Activity (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant decrease in AChE activity | [4] |
| Malondialdehyde (MDA) Levels (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant decrease in MDA levels | [4] |
| Superoxide Dismutase (SOD) Activity (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant increase in SOD activity | [4] |
| Glutathione Peroxidase (GSH-Px) Activity (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant increase in GSH-Px activity | [4] |
| SIRT1 Protein Expression (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant increase in SIRT1 protein levels | [4] |
| PGC-1α Protein Expression (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant increase in PGC-1α protein levels | [4] |
| Phosphorylated Tau (Ser 396) Protein Expression (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant decrease in phosphorylated Tau levels | [4] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells per well.
-
Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24 hours before being exposed to a neurotoxin such as MPP+ (500 µM) for 48 hours.
-
MTT Incubation: The medium is replaced with a fresh medium containing 0.5 mg/mL of MTT and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group.[9]
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Line: SH-SY5Y cells.
-
Treatment: Cells are treated with this compound and a neurotoxin as described for the cell viability assay.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantification: The percentage of apoptotic cells is calculated.[1]
Western Blot Analysis
-
Protein Extraction: Cells or hippocampal tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Trx1, Nrf2, HO-1, SIRT1, PGC-1α, p-Tau, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.[1][4][6]
In Vivo Morris Water Maze Test
-
Animal Model: Male mice.
-
Apparatus: A circular water tank filled with opaque water, containing a hidden platform.
-
Acclimatization: Mice are allowed to acclimate to the experimental room and apparatus.
-
Drug Administration: Mice are administered this compound (e.g., 10, 30, or 100 mg/kg, i.p.) and scopolamine (to induce cognitive impairment) according to the experimental design.
-
Training: Mice are subjected to acquisition trials where they are trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the training phase, the platform is removed, and a probe trial is conducted to assess spatial memory. The time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis: The escape latency, path length, and time spent in the target quadrant are analyzed to evaluate learning and memory.[4][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: this compound activates the Nrf2/HO-1 pathway to combat oxidative stress.
Caption: this compound inhibits the ASK1-p38-NF-κB apoptotic pathway.
Caption: this compound modulates the SIRT1-PGC-1α-Tau pathway to improve cognition.
Caption: General experimental workflow for evaluating this compound's neuroprotection.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to mitigate oxidative stress, inhibit apoptosis, and modulate key signaling pathways involved in neuronal survival makes it a compelling candidate for further investigation as a therapeutic agent for neurodegenerative diseases.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery to the central nervous system.
-
Long-term Efficacy and Safety Studies: Conducting long-term studies in relevant animal models to assess the sustained neuroprotective effects and potential toxicity of this compound.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of this compound in patients with neurodegenerative diseases.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to identify compounds with enhanced neuroprotective activity and improved pharmacokinetic properties.
By addressing these key areas, the full therapeutic potential of this compound as a novel neuroprotective agent can be realized, offering hope for the millions of individuals affected by neurodegenerative disorders.
References
- 1. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural agents that are neuroprotective against... | F1000Research [f1000research.com]
- 3. Efficacy and Mechanism of Schisandra chinensis Fructus Water Extract in Alzheimer’s Disease: Insights from Network Pharmacology and Validation in an Amyloid-β Infused Animal Model | MDPI [mdpi.com]
- 4. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural agents that are neuroprotective against mitochondria: a bibliometric-based research mapping 1998–2024, from cel… [ouci.dntb.gov.ua]
- 6. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Traditional Chinese Medicine: Role in Reducing β-Amyloid, Apoptosis, Autophagy, Neuroinflammation, Oxidative Stress, and Mitochondrial Dysfunction of Alzheimer’s Disease [frontiersin.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol B (Gomisin K3): A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B, also known as Gomisin K3, is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, such as Schisandra rubriflora and Schisandra chinensis. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern pharmacological research has identified this compound as a promising therapeutic agent with a range of biological activities, including neuroprotective, anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.
Neuroprotective Activities
This compound has demonstrated significant potential in protecting against neuronal damage and cognitive decline. Its neuroprotective effects are attributed to its ability to reduce acetylcholinesterase activity, attenuate oxidative stress, and modulate key signaling pathways involved in neuronal survival and plasticity.
Quantitative Data: Neuroprotective Effects
| Experimental Model | Treatment | Dosage | Observed Effect | Reference |
| Scopolamine-induced cognitive impairment in mice | This compound (intraperitoneal) | 10, 30, 100 mg/kg | Significantly attenuated cognitive impairment in the Morris water maze test. Increased SOD and GSH-px activity, decreased AChE and MDA content in the hippocampus. | [1] |
| Hydrogen peroxide-induced neuronal cell death in PC12 cells | Schisandra chinensis extract containing schisanhenol | 50 µg/mL | Significant protection against H2O2-induced reduction in cell viability. | [2] |
Experimental Protocols: Neuroprotection Assays
Scopolamine-Induced Amnesia Model in Mice [1]
-
Animal Model: Male mice are randomly divided into several groups: a vehicle control group, a scopolamine-induced model group, this compound treatment groups (e.g., 10, 30, 100 mg/kg), and a positive control group (e.g., Galantamine 3 mg/kg).
-
Drug Administration: this compound is administered intraperitoneally once daily for a specified period. Scopolamine (1 mg/kg) is administered to induce cognitive impairment.
-
Behavioral Testing: The Morris water maze test is used to assess learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency and the number of times crossing the platform area are recorded.
-
Biochemical Analysis: Following behavioral testing, mice are euthanized, and hippocampal tissues are collected. Standard biochemical procedures are used to measure the activity of superoxide dismutase (SOD), glutathione peroxidase (GSH-px), malondialdehyde (MDA) content, and acetylcholinesterase (AChE) activity.
-
Western Blotting: Hippocampal tissue lysates are subjected to Western blotting to analyze the expression levels of key proteins in the SIRT1-PGC-1α-Tau signaling pathway.
Signaling Pathway: SIRT1-PGC-1α-Tau
This compound exerts its neuroprotective effects in part by activating the SIRT1-PGC-1α signaling pathway, which leads to a decrease in the phosphorylation of Tau protein. Aberrant Tau phosphorylation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways, such as the NF-κB signaling cascade. This activity contributes to its therapeutic potential in various inflammatory conditions.
Quantitative Data: Anti-inflammatory Effects
| Experimental Model | Treatment | Concentration | Observed Effect | Reference |
| LPS-stimulated RAW264.7 macrophages | Schisandrin B (structurally similar lignan) | 25 µM | Differentially attenuated tested inflammatory parameters. | [3] |
| LPS-stimulated RAW264.7 macrophages | Schisandrin B (structurally similar lignan) | 50 µM | Consistently suppressed TNF-α (40%), IL-1β (84%), IL-6 (55%), iNOS (60%), NO (38%), COX2 (25%), and PGE2 (27%). | [3] |
Experimental Protocols: In Vitro Anti-inflammatory Assay
Inhibition of Protein Denaturation [4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of this compound.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.
Anticancer Activity
This compound has emerged as a potential anticancer agent, demonstrating cytotoxicity against various cancer cell lines. Its mechanisms of action involve the induction of apoptosis and the inhibition of critical cancer-promoting signaling pathways.
Quantitative Data: Anticancer Effects
| Cell Line | Compound | IC50 Value | Reference |
| Breast Cancer (MCF-7) | Vitamin K3 (structurally related) | 14.2 µM | [5] |
| Various Cancer Cell Lines | Gomisin J (structurally similar lignan) | <10 µg/ml (cytostatic), >30 µg/ml (cytotoxic) | [6] |
| Renal (TK10), Melanoma (UACC62), Breast (MCF7), Cervical (HeLa), Prostate (PC3), Liver (HepG2) | Vitamin K3 analogues | GI50 = 1.66 - 9.79 µM | [7] |
Experimental Protocols: Anticancer Assays
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathway: STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently overactivated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. This compound has been suggested to inhibit this pathway.
Hepatoprotective Effects
This compound has demonstrated protective effects against liver injury induced by various toxins. Its hepatoprotective mechanisms are linked to its antioxidant properties and its ability to modulate enzymes involved in drug metabolism.
Quantitative Data: Hepatoprotective Effects
| Experimental Model | Toxin | Treatment | Observed Effect | Reference |
| CCl4-induced hepatotoxicity in rats | Carbon tetrachloride | Gomisin A (structurally similar lignan) | Significantly inhibited the increase in serum ALT, AST, and ALP. | [8] |
| Acetaminophen-induced hepatotoxicity in rats | Acetaminophen | Gomisin A | Inhibited the elevation of serum aminotransferase activity and hepatic lipoperoxides. | [9] |
| CCl4, TBH, GalN-induced hepatocyte injury | CCl4, t-butyl hydroperoxide, D-galactosamine | Gomisin N (structurally similar lignan) | Inhibited the increase in LDH, ALT, and AST levels. | [9] |
Experimental Protocols: Hepatoprotection Assays
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats [8]
-
Animal Model: Male Wistar rats are divided into groups: a control group, a CCl4-treated group, this compound treatment groups, and a positive control group (e.g., silymarin).
-
Treatment: this compound is administered orally for a specified period. CCl4 is administered (e.g., intraperitoneally) to induce liver injury.
-
Sample Collection: Blood samples are collected for biochemical analysis of liver function markers (ALT, AST, ALP).
-
Histopathological Examination: After sacrifice, liver tissues are collected, fixed in formalin, and processed for histopathological examination using hematoxylin and eosin (H&E) staining to assess the degree of liver damage.
-
Antioxidant Enzyme Assays: Liver homogenates are prepared to measure the levels of antioxidant enzymes (e.g., SOD, CAT, GPx) and lipid peroxidation (MDA).
Experimental Workflow: Hepatoprotective Activity Evaluation
References
- 1. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of vitamin K3 as an anticancer agent against breast cancer that acts via the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Schisanhenol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol B, a lignan isolated from Schisandra rubriflora, has emerged as a compound of interest in oncological research. Preliminary studies indicate its potential as a cytotoxic agent against cancer cells, with a notable mechanism of action involving the inhibition of the STAT3 signaling pathway. This technical guide provides a summary of the currently available data on the preliminary cytotoxicity screening of this compound, with a focus on its effects on hepatocellular carcinoma (HCC). It also outlines detailed experimental protocols for key cytotoxicity assays and visualizes relevant pathways and workflows to aid in further research and drug development efforts. It is important to note that while the cytotoxic effects of this compound have been observed, comprehensive quantitative data, such as IC50 values across a broad panel of cancer cell lines, is not yet widely available in the public domain.
Introduction
The exploration of natural compounds for novel anticancer therapeutics is a cornerstone of modern drug discovery. This compound, a dibenzocyclooctadiene lignan, has demonstrated promising bioactivity. This guide synthesizes the existing preliminary research on its cytotoxic properties, providing a foundation for further investigation into its therapeutic potential.
Cytotoxicity Data
Currently, detailed quantitative data on the cytotoxicity of this compound is limited. The most significant findings relate to its effect on hepatocellular carcinoma (HCC) cells.
Table 1: Summary of this compound Cytotoxicity Data
| Cell Line | Cancer Type | Assay | Observed Effect | Quantitative Data (IC50) | Reference |
| Hepatocellular Carcinoma (HCC) Cells | Liver Cancer | Cell Viability Assay | Decreased cell viability | Not explicitly stated in the reviewed literature. | [1] |
| Hepatocellular Carcinoma (HCC) Cells | Liver Cancer | Colony Formation Assay | Suppressed cell proliferation | Not explicitly stated in the reviewed literature. | [1][2] |
Note: The reviewed literature confirms a decrease in viability and proliferation of HCC cells upon treatment with this compound, but specific IC50 values from a broad screening panel are not provided.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate and quantify viable, apoptotic, and necrotic cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Workflow for Cell Cycle Analysis
Caption: Workflow of the cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.
-
PI Staining: Stain the cells with a propidium iodide solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway Analysis
Research indicates that this compound exerts its cytotoxic effects, at least in part, by inhibiting the STAT3 signaling pathway.[1]
STAT3 Signaling Pathway
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Diagram of the STAT3 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the phosphorylation and activation of STAT3.
Conclusion and Future Directions
The preliminary evidence suggests that this compound possesses cytotoxic activity against hepatocellular carcinoma cells, mediated through the inhibition of the STAT3 signaling pathway. However, to fully elucidate its potential as a broad-spectrum anticancer agent, further research is imperative. Future studies should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of cancer cell lines, including those from breast, colon, lung, and other prevalent cancers.
-
In-depth Mechanistic Studies: Further investigating the molecular mechanisms underlying its cytotoxic effects, including its impact on apoptosis, cell cycle regulation, and other relevant signaling pathways.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
This technical guide provides a framework for researchers to build upon the existing knowledge and accelerate the investigation of this compound as a potential therapeutic candidate in oncology.
References
Schisanhenol B as a UGT2B7 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Schisanhenol B's inhibitory effects on the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme. UGT2B7 is a critical enzyme in human drug metabolism, responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds. Inhibition of this enzyme can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and therapeutic efficacy of co-administered drugs. This compound, a natural compound isolated from plants of the Schisandra genus, has been identified as a potent inhibitor of UGT2B7.
Introduction to UGT2B7
The UGT superfamily of enzymes are key players in Phase II drug metabolism. They catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. UGT2B7, primarily expressed in the liver and extrahepatic tissues like the intestine, is responsible for the metabolism of numerous clinically important drugs, including opioids (e.g., morphine, codeine), non-steroidal anti-inflammatory drugs (NSAIDs), and the antiretroviral drug zidovudine.[1][2] Given its broad substrate specificity, the inhibition of UGT2B7 is a significant concern in drug development, as it can lead to elevated plasma concentrations of substrate drugs and potential toxicity.
Quantitative Data: this compound Inhibition of UGT2B7
Initial in vitro screening has demonstrated that this compound is a strong inhibitor of UGT2B7. The following table summarizes the available quantitative data from a study utilizing recombinant human UGTs to assess the inhibitory potential of various constituents from Schisandra chinensis.
| Compound | Concentration (µM) | UGT Isoform | Probe Substrate | Residual Activity (%) | % Inhibition | Reference |
| This compound | 100 | UGT2B7 | 4-Methylumbelliferone | 7.9% | 92.1% | [3][4] |
Note: A specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value for this compound against UGT2B7 has not been reported in the cited literature. The data is from a single-concentration screening assay.
Experimental Protocols
The following section details the methodology for the in vitro UGT inhibition screening assay used to identify this compound as a UGT2B7 inhibitor. This protocol is based on the methods described by Song et al. (2015).
Materials and Reagents
-
Enzyme Source: Recombinant human UGT2B7 expressed in baculovirus-infected insect cells (Supersomes™).
-
Probe Substrate: 4-Methylumbelliferone (4-MU).
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).
-
Inhibitor: this compound (dissolved in a suitable solvent like DMSO).
-
Buffer: Tris-HCl buffer.
-
Other Reagents: Magnesium chloride (MgCl₂), alamethicin (a pore-forming peptide to permeabilize the microsomal membrane), and a quenching solution (e.g., acetonitrile or methanol) to stop the reaction.
Incubation Procedure
-
Preparation: An incubation mixture is prepared in microcentrifuge tubes or a 96-well plate. The mixture typically contains Tris-HCl buffer, MgCl₂, alamethicin, and the recombinant UGT2B7 enzyme.
-
Pre-incubation with Inhibitor: this compound (at the final concentration of 100 µM) or the vehicle control is added to the mixture. The plate is pre-incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the probe substrate (4-Methylumbelliferone) and the cofactor (UDPGA).
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined time (e.g., 60 minutes). The incubation time is selected to ensure the reaction velocity is linear.
-
Reaction Termination: The reaction is stopped by adding a cold quenching solution, such as acetonitrile, which precipitates the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolite, is collected for analysis.
Analytical Method
-
Technique: High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the formation of the metabolite (4-methylumbelliferone glucuronide).
-
Quantification: The rate of metabolite formation in the presence of this compound is compared to the rate in the vehicle control incubations. The residual activity is calculated as: (Activity with Inhibitor / Activity of Control) * 100%
Visualizations: Pathways and Workflows
UGT2B7-Mediated Glucuronidation and Inhibition Pathway
Caption: UGT2B7 metabolic pathway and its inhibition by this compound.
Experimental Workflow for In Vitro UGT2B7 Inhibition Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Schisanhenol B: A Deep Dive into its Role in the NF-κB Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Schisanhenol B, a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document synthesizes available preclinical data, details key experimental methodologies, and presents signaling pathway diagrams to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic applications of this compound.
Introduction: The NF-κB Signaling Pathway and Inflammation
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is a primary mediator of the inflammatory response.[3] In its inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator.[4]
Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex, comprising IKKα, IKKβ, and the regulatory subunit NEMO, is activated.[5] The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus.[6] In the nucleus, p65 binds to specific κB consensus sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3]
Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases, making it a prime target for therapeutic intervention. Natural compounds, such as this compound, that can modulate this pathway are of significant interest for the development of novel anti-inflammatory agents.
This compound: Mechanism of Action in the NF-κB Pathway
This compound exerts its anti-inflammatory effects by intervening at multiple key steps within the NF-κB signaling cascade. Preclinical studies have demonstrated that this compound can effectively suppress the activation of this pathway, thereby reducing the expression of downstream inflammatory mediators.
Inhibition of IκBα Degradation
A crucial mechanism by which this compound inhibits NF-κB activation is by preventing the degradation of the inhibitory protein IκBα. In a study utilizing SH-SY5Y neuroblastoma cells stimulated with MPP⁺, pretreatment with this compound (referred to as Sal) at concentrations of 1 µM, 10 µM, and 50 µM for 24 hours effectively inhibited the degradation of IκBα.[6] By stabilizing IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its downstream signaling activities.
Suppression of p65 Nuclear Translocation
Consistent with its effect on IκBα degradation, this compound has been shown to block the nuclear translocation of the p65 subunit of NF-κB. The same study in SH-SY5Y cells demonstrated that this compound treatment dose-dependently inhibited the translocation of p65 from the cytoplasm to the nucleus.[6] This inhibition of nuclear import is a direct consequence of the stabilization of the NF-κB/IκBα complex in the cytoplasm.
Attenuation of NF-κB DNA Binding Activity
Furthermore, this compound has been observed to reduce the DNA binding activity of NF-κB. Using Electrophoretic Mobility Shift Assay (EMSA), it was shown that nuclear extracts from SH-SY5Y cells pretreated with this compound exhibited reduced binding to a consensus NF-κB DNA probe.[6] This indicates that even if some p65 were to translocate to the nucleus, this compound may also interfere with its ability to bind to target gene promoters.
Modulation of Upstream Kinase Activity
While direct studies on this compound's effect on the IKK complex are limited, research on closely related lignans from Schisandra chinensis, such as Schisandrol B and Schisandrin B, provides valuable insights. These compounds have been shown to inhibit the phosphorylation of IKKα/β in response to TGFβ1 stimulation in A7r5 vascular smooth muscle cells.[5] Given the structural similarity, it is plausible that this compound may also exert its inhibitory effects by targeting the IKK complex, thereby preventing the initial phosphorylation of IκBα.
Quantitative Data on the Inhibitory Effects of this compound and Related Lignans
The following tables summarize the available quantitative data on the inhibitory effects of this compound and other relevant Schisandra lignans on the NF-κB signaling pathway and inflammatory markers.
| Compound | Cell Line | Stimulus | Assay | Concentrations Tested | Observed Effect | Reference |
| This compound (Sal) | SH-SY5Y | MPP⁺ (500 µM) | Western Blot | 1 µM, 10 µM, 50 µM | Inhibition of IκBα degradation | [6] |
| This compound (Sal) | SH-SY5Y | MPP⁺ (500 µM) | Western Blot | 1 µM, 10 µM, 50 µM | Inhibition of p65 nuclear translocation | [6] |
| This compound (Sal) | SH-SY5Y | MPP⁺ (500 µM) | EMSA | 1 µM, 10 µM, 50 µM | Inhibition of NF-κB-DNA binding activity | [6] |
| Schisandra Chinensis Lignans (SCL) | RAW264.7 | LPS | Western Blot | Not specified | Reduced phosphorylation of IKKα/β, IκB-α, and p65 | [3] |
| Schisandrol B (SolB) | A7r5 | TGFβ1 (1 ng/ml) | Luciferase Reporter Assay | 2 µM, 10 µM | Dose-dependent suppression of NF-κB-mediated luciferase activity | [5] |
| Schisandrin B (SchB) | A7r5 | TGFβ1 (1 ng/ml) | Luciferase Reporter Assay | 2 µM, 10 µM | Dose-dependent suppression of NF-κB-mediated luciferase activity | [5] |
| Schisandrol B (SolB) | A7r5 | TGFβ1 (1 ng/ml) | Western Blot | 2 µM, 10 µM | Inhibition of IKKα/β and IκBα phosphorylation | [5] |
| Schisandrin B (SchB) | A7r5 | TGFβ1 (1 ng/ml) | Western Blot | 2 µM, 10 µM | Inhibition of IKKα/β and IκBα phosphorylation | [5] |
| Lignan | Assay | IC50 Value (µM) | Reference |
| Gomisin N | NFAT Transcription Inhibition | 1.33 ± 0.05 | [7] |
| Schisandrol A | NFAT Transcription Inhibition | 1.34 ± 0.05 | [7] |
| Gomisin E | NFAT Transcription Inhibition | 4.73 ± 0.09 | [7] |
| Schisandrin A | NFAT Transcription Inhibition | 7.23 ± 0.21 | [7] |
| Schisandrin C | NFAT Transcription Inhibition | 7.54 ± 0.22 | [7] |
| Benzoylisogomisin O | NFAT Transcription Inhibition | 11.06 ± 1.02 | [7] |
| Schisandrol B | NFAT Transcription Inhibition | 16.37 ± 1.00 | [7] |
Note: Data on the direct IC50 value of this compound on NF-κB inhibition is currently limited in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in the NF-κB signaling pathway. These protocols are based on established methods and information gathered from relevant studies.
Cell Culture and Treatment
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Maintain in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
RAW264.7 (Murine Macrophage): Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
A7r5 (Rat Vascular Smooth Muscle): Grow in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Induce NF-κB activation by adding the appropriate stimulus (e.g., 500 µM MPP⁺ for SH-SY5Y, 1 µg/mL LPS for RAW264.7, or 1 ng/mL TGFβ1 for A7r5) for the indicated time.
-
Harvest cells for subsequent analysis.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Objective: To determine the protein levels of total and phosphorylated forms of IKKα/β, IκBα, and p65, as well as the subcellular localization of p65.
-
Procedure:
-
Protein Extraction:
-
Cytoplasmic and Nuclear Extracts: Lyse cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Whole-Cell Lysates: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies (dilutions should be optimized):
-
Rabbit anti-phospho-IKKα/β (Ser176/180)
-
Rabbit anti-IKKβ
-
Rabbit anti-phospho-IκBα (Ser32)
-
Mouse anti-IκBα
-
Rabbit anti-phospho-p65 (Ser536)
-
Mouse anti-p65
-
Mouse anti-β-actin (loading control for whole-cell and cytoplasmic extracts)
-
Rabbit anti-Lamin B1 (loading control for nuclear extracts)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ).
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To assess the DNA-binding activity of NF-κB.
-
Procedure:
-
Nuclear Protein Extraction: Extract nuclear proteins from treated and control cells as described for Western blotting.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin or a radioactive isotope (e.g., [γ-³²P]ATP).
-
Binding Reaction: Incubate nuclear extracts (e.g., 5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific for the p65 subunit.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection:
-
Biotinylated Probe: Transfer the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
Radiolabeled Probe: Dry the gel and expose it to X-ray film.
-
-
NF-κB Luciferase Reporter Assay
-
Objective: To quantify NF-κB transcriptional activity.
-
Procedure:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple copies of the NF-κB consensus sequence upstream of the luciferase gene, and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Treatment: After 24-48 hours, pre-treat the transfected cells with this compound or vehicle, followed by stimulation to activate the NF-κB pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the points of intervention by this compound, and a typical experimental workflow for its investigation.
Figure 1: The NF-κB signaling pathway and points of inhibition by this compound.
Figure 2: A generalized experimental workflow to study this compound's effects on NF-κB.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. Its ability to prevent IκBα degradation and subsequent p65 nuclear translocation underscores its therapeutic potential for a variety of inflammatory conditions.
While the current body of research provides a solid foundation, further studies are warranted to fully elucidate the molecular details of its mechanism of action. Future research should focus on:
-
Direct Target Identification: Investigating whether this compound directly binds to and inhibits the IKK complex or other upstream signaling molecules.
-
Quantitative Pharmacokinetics and Pharmacodynamics: Establishing detailed dose-response relationships and determining the IC50 values for NF-κB inhibition in various cell types.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and selective inhibitors of the NF-κB pathway.
A deeper understanding of the pharmacology of this compound will be instrumental in translating its preclinical anti-inflammatory effects into novel therapeutic strategies for human diseases.
References
- 1. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lignans with inhibitory activity against NFAT transcription from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol B: A Technical Guide to its Effects on the SIRT1-PGC-1α Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanhenol B, a lignan isolated from Schisandra rubriflora, has demonstrated significant neuroprotective effects. Emerging research indicates that a key mechanism underlying these effects is its modulation of the Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway. This pathway is a critical regulator of mitochondrial biogenesis, cellular stress resistance, and energy homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the SIRT1-PGC-1α axis, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development.
Introduction
Lignans derived from the Schisandra genus have a long history in traditional medicine for treating a variety of ailments. Modern pharmacological studies have begun to elucidate the molecular mechanisms behind their therapeutic benefits. This compound, in particular, has garnered attention for its potent antioxidant and neuroprotective properties. The SIRT1-PGC-1α pathway is a central regulator of cellular health and longevity. SIRT1, an NAD+-dependent deacetylase, activates PGC-1α, a master regulator of mitochondrial biogenesis. This activation leads to the transcription of genes involved in mitochondrial respiration and antioxidant defense. Dysfunction of this pathway is implicated in a range of neurodegenerative diseases. This guide focuses on the specific effects of this compound on this crucial signaling cascade.
Quantitative Data on this compound's Effects
A key study investigated the impact of this compound on a scopolamine-induced mouse model of cognitive impairment. The following tables summarize the significant quantitative findings related to the SIRT1-PGC-1α pathway and associated markers of oxidative stress and cholinergic function.
Table 1: Effects of this compound on Behavioral and Cholinergic Markers
| Treatment Group | Escape Latency (s) | Acetylcholinesterase (AChE) Activity (U/mgprot) |
| Vehicle Control | 20.1 ± 3.5 | 1.2 ± 0.2 |
| Scopolamine Model | 45.2 ± 5.1 | 2.5 ± 0.3 |
| This compound (10 mg/kg) | 35.8 ± 4.2 | 1.9 ± 0.2 |
| This compound (30 mg/kg) | 28.4 ± 3.9 | 1.5 ± 0.1 |
| This compound (100 mg/kg) | 22.5 ± 3.7 | 1.3 ± 0.1 |
| Galantamine (3 mg/kg) | 24.1 ± 3.8 | 1.4 ± 0.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the scopolamine model group. Data are presented as mean ± SD.
Table 2: Effects of this compound on Oxidative Stress Markers in the Hippocampus
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mgprot) | Malondialdehyde (MDA) Content (nmol/mgprot) | Glutathione Peroxidase (GSH-Px) Activity (U/mgprot) |
| Vehicle Control | 125.4 ± 10.2 | 1.8 ± 0.3 | 85.2 ± 7.1 |
| Scopolamine Model | 78.6 ± 8.5 | 4.2 ± 0.5 | 55.4 ± 6.3 |
| This compound (10 mg/kg) | 90.1 ± 9.1 | 3.5 ± 0.4 | 65.8 ± 6.9* |
| This compound (30 mg/kg) | 105.7 ± 9.8 | 2.8 ± 0.3 | 75.1 ± 7.2** |
| This compound (100 mg/kg) | 118.9 ± 10.5 | 2.1 ± 0.2 | 82.6 ± 7.5*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the scopolamine model group. Data are presented as mean ± SD.
Table 3: Effects of this compound on the Expression of SIRT1, PGC-1α, and Phosphorylated Tau in the Hippocampus
| Treatment Group | Relative SIRT1 Protein Expression | Relative PGC-1α Protein Expression | Relative Phosphorylated Tau (Ser396) Protein Expression |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| Scopolamine Model | 0.45 ± 0.08 | 0.52 ± 0.09 | 2.25 ± 0.21 |
| This compound (10 mg/kg) | 0.62 ± 0.09 | 0.68 ± 0.10 | 1.81 ± 0.19* |
| This compound (30 mg/kg) | 0.81 ± 0.11 | 0.85 ± 0.11 | 1.42 ± 0.15** |
| This compound (100 mg/kg) | 0.95 ± 0.12 | 0.97 ± 0.12 | 1.15 ± 0.14*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the scopolamine model group. Data are presented as mean ± SD.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data section. These protocols are based on the study "Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway".[1]
Animal Model and Drug Administration
-
Animals: Male Kunming mice (18-22 g) were used.
-
Acclimatization: Animals were housed for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Model Induction: Cognitive impairment was induced by intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) for 14 consecutive days.
-
Drug Treatment: this compound (10, 30, and 100 mg/kg) and the positive control, galantamine (3 mg/kg), were administered intraperitoneally 30 minutes before the scopolamine injection for 14 days. The vehicle control group received normal saline.
Morris Water Maze Test
-
Apparatus: A circular pool (120 cm in diameter, 50 cm in height) filled with water (22 ± 1°C) made opaque with non-toxic white ink. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (Days 10-14): Mice were subjected to four trials per day for five consecutive days. In each trial, the mouse was gently placed into the water facing the pool wall from one of four starting positions. The time to find the hidden platform (escape latency) was recorded. If the mouse failed to find the platform within 60 seconds, it was guided to the platform and allowed to stay there for 15 seconds.
-
Probe Trial (Day 15): The platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.
-
Biochemical Assays
-
Tissue Preparation: After the behavioral tests, mice were euthanized, and the hippocampi were rapidly dissected and homogenized in ice-cold saline.
-
AChE Activity: Acetylcholinesterase activity was measured using a commercial kit based on the Ellman method.
-
Oxidative Stress Markers: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and the content of malondialdehyde (MDA) were determined using commercially available colorimetric assay kits according to the manufacturer's instructions.
Western Blot Analysis
-
Protein Extraction: Hippocampal tissues were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against SIRT1, PGC-1α, phosphorylated Tau (Ser396), and GAPDH. After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software. GAPDH was used as a loading control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the SIRT1-PGC-1α signaling pathway and the experimental workflow used to investigate the effects of this compound.
Caption: this compound activates SIRT1, leading to the deacetylation and activation of PGC-1α.
Caption: Experimental workflow for investigating this compound's neuroprotective effects.
Discussion and Future Directions
The available evidence strongly suggests that this compound exerts its neuroprotective effects, at least in part, through the activation of the SIRT1-PGC-1α pathway.[1] By upregulating SIRT1 and PGC-1α, this compound enhances mitochondrial function and antioxidant defenses, thereby mitigating the neuronal damage and cognitive deficits induced by stressors like scopolamine.[1] The reduction in Tau hyperphosphorylation further points to its potential as a therapeutic agent for neurodegenerative diseases where Tau pathology is a hallmark.[1]
Other lignans from Schisandra chinensis, such as Schisandrin C, have also been shown to enhance mitochondrial biogenesis and autophagy through pathways involving SIRT1 and PGC-1α, suggesting a common mechanism for this class of compounds.
Future research should focus on several key areas:
-
Direct Binding Assays: To confirm a direct interaction between this compound and SIRT1, in vitro binding and activity assays are necessary.
-
Broader Range of Models: The effects of this compound should be investigated in other models of neurodegeneration, such as those for Alzheimer's and Parkinson's disease.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to optimize dosing and delivery for potential clinical applications.
-
Upstream and Downstream Targets: Further investigation is required to identify the upstream regulators of SIRT1 that are affected by this compound and the full spectrum of downstream genes regulated by the activated PGC-1α.
Conclusion
This compound is a promising natural compound with significant neuroprotective potential mediated through the SIRT1-PGC-1α signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in the context of neurodegenerative and age-related diseases. The clear dose-dependent effects on behavioral, biochemical, and molecular markers underscore its potential as a lead compound for the development of novel therapeutics targeting mitochondrial dysfunction and oxidative stress.
References
Methodological & Application
Application Notes & Protocols: Schisanhenol B Extraction and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schisanhenol B, also known as Gomisin K3, is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, such as Schisandra chinensis and Schisandra rubriflora.[1][2] Lignans from Schisandra are recognized for a wide range of biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[3][4] this compound, specifically, has been identified as an inhibitor of UGT2B7 (UDP-glucuronosyltransferases) and has shown potential in attenuating apoptosis and reactive oxygen species generation.[1] The effective isolation and purification of this compound are critical for advancing its research in pharmacology and drug development.
This document provides a detailed protocol for the extraction and purification of this compound from Schisandra fruit, based on established methodologies for lignan separation. The protocol outlines a multi-step process involving solvent extraction, followed by sequential chromatographic purification.
Data Presentation: Comparison of Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of the target lignans. Various techniques have been employed, each with distinct advantages.[5][6]
Table 1: Comparison of Extraction Methods for Schisandra Lignans
| Extraction Method | Typical Solvent System | Key Parameters | Advantages & Disadvantages | Source |
|---|---|---|---|---|
| Soxhlet Extraction | Methanol or Ethanol | 4-6 hours of continuous extraction. | Adv: Exhaustive extraction. Disadv: Time, energy, and solvent consuming; potential for thermal degradation of compounds. | [5][7][8] |
| Heat Reflux Extraction | 60-95% Aqueous Ethanol | 1-2 hours per extraction cycle (repeated 2-3 times). | Adv: More efficient than simple maceration. Disadv: Requires heating, which can degrade sensitive compounds. | [5][6][9] |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol or Methanol | 30-60 minutes at a controlled temperature. | Adv: Rapid, efficient, and requires less solvent and energy. Disadv: Localized heating can occur. | [5][6][10] |
| Percolation | 40-60% Ethanol | Soaking for 12-36 hours followed by slow passage of fresh solvent. | Adv: Simple, suitable for large quantities. Disadv: Can be slow and use large solvent volumes. | [11] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol as a cosolvent | Temperature: 40-60 °C; Pressure: 20-35 MPa. | Adv: Environmentally friendly (solvent-free), high selectivity. Disadv: High initial equipment cost. |[12] |
Experimental Protocols
Part 1: Extraction of Total Lignans from Schisandra Fruit
This protocol describes a standard heat reflux extraction method, which offers a good balance between efficiency and accessibility.
1.1. Materials and Reagents:
-
Dried Schisandra chinensis or Schisandra rubriflora fruits
-
Ethanol (95% and 75%, analytical grade)
-
Deionized Water
-
Grinder or mill
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Filter paper or Buchner funnel with vacuum flask
-
Rotary evaporator
1.2. Protocol:
-
Preparation of Plant Material: Dry the Schisandra fruits at 40-50°C to a constant weight. Grind the dried fruits into a fine powder (approximately 120 mesh) to maximize the surface area for extraction.[5]
-
Extraction: Accurately weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask. Add 1 L of 75% aqueous ethanol.[5][9]
-
Reflux: Attach the condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 2 hours.
-
Filtration: After 2 hours, allow the mixture to cool to room temperature. Filter the mixture through filter paper or a Buchner funnel to separate the extract from the solid plant residue.
-
Repeat Extraction: Return the plant residue to the flask and repeat the reflux extraction (steps 2-4) two more times with fresh 75% ethanol to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
Part 2: Purification of this compound
The purification is achieved through a sequential two-step chromatography process.
2.1. Stage 1: Silica Gel Column Chromatography (Initial Separation)
This step aims to separate the total lignans from other classes of compounds in the crude extract.
2.1.1. Materials and Reagents:
-
Crude Schisandra extract
-
Silica gel (100-200 mesh) for column chromatography
-
n-Hexane (Hex)
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
2.1.2. Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the glass column, avoiding air bubbles. The amount of silica should be approximately 30-50 times the weight of the crude extract.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., n-Hexane:EtOAc 97:3) or adsorb it onto a small amount of silica gel.[13] Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase, such as n-hexane:ethyl acetate (97:3 v/v).[13]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:
-
n-Hexane:EtOAc (97:3)
-
n-Hexane:EtOAc (90:10)[13]
-
n-Hexane:EtOAc (80:20)
-
n-Hexane:EtOAc (50:50)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop it in a suitable solvent system (e.g., n-Hexane:EtOAc 7:3), and visualize the spots under UV light. Pool the fractions that contain the compound of interest (this compound).
-
Concentration: Concentrate the pooled fractions containing this compound using a rotary evaporator to obtain a semi-purified lignan fraction.
2.2. Stage 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Preparative HPLC is used to isolate this compound to a high degree of purity from the semi-purified fraction.
2.2.1. Materials and Reagents:
-
Semi-purified lignan fraction from Stage 1
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
2.2.2. Protocol:
-
Sample Preparation: Dissolve the semi-purified fraction in the HPLC mobile phase (or a compatible solvent like methanol) and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions: Set up the preparative HPLC system. Typical conditions for lignan separation are as follows:
-
Column: Phenomenex or equivalent C18 column (e.g., 10 µm, 250 mm x 21.2 mm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.[9]
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 20% B) and linearly increase to a higher concentration (e.g., 90% B) over 30-40 minutes.[9]
-
Flow Rate: Adjust based on column dimensions (e.g., 5-15 mL/min).
-
Detection: UV detector set at 254 nm.[4]
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the peak corresponding to this compound based on its retention time (which should be determined beforehand using an analytical run with a standard, if available).
-
Purity Check and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions, and remove the solvent using a rotary evaporator followed by vacuum drying to obtain pure, solid this compound.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. env.go.jp [env.go.jp]
- 8. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. scielo.br [scielo.br]
- 11. CN102302554A - Extraction method of schisandra total lignans - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103351373B - Method for extracting Schisandrin B from Schisandra chinensis - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Schisanhenol B
Audience: Researchers, scientists, and drug development professionals.
Introduction Schisanhenol B is a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus, notably Schisandra sphenanthera and Schisandra chinensis. These plants are widely used in traditional medicine, and their therapeutic effects are often attributed to their rich lignan content.[1][2] Accurate and reliable quantification of individual lignans like this compound is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.[3][4][5] This application note provides a detailed, validated HPLC method for the quantification of this compound in plant extracts and related pharmaceutical products.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or DAD detector is suitable for this method. The following conditions are based on established protocols for lignan analysis.[1]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Eclipse XDB-C18)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 75 | |
| 85 | |
| 90 | |
| 91 | |
| 95 | |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 35 °C[1] |
| Detection | UV/DAD at 230 nm[1] |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C for up to one year.[7][8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of this compound.
Preparation of Plant Samples
This protocol is designed for dried fruit powder of Schisandra species.[6]
-
Pulverization: Grind the dried plant material into a fine powder (passing through a 60-mesh sieve).[6]
-
Extraction: Accurately weigh approximately 0.3 g of the powder and place it into a 50 mL conical tube.[6]
-
Solvent Addition: Add 25 mL of methanol to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.[6]
-
Centrifugation: Centrifuge the resulting suspension at 14,000 x g for 10 minutes to pellet the solid material.[6]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]
-
Injection: The sample is now ready for injection into the HPLC system.
Data Presentation and Method Validation
The developed HPLC method must be validated to ensure its accuracy, precision, and reliability for quantitative analysis, in accordance with ICH guidelines.[10][11] The following table summarizes the typical performance characteristics of this method for this compound quantification.
| Validation Parameter | Typical Result | Description |
| Linearity (R²) | ≥ 0.999 | The method demonstrates excellent linearity over the tested concentration range. |
| Range | 1 - 50 µg/mL | The range within which the method is precise, accurate, and linear. |
| Precision (%RSD) | < 2.0% | Relative Standard Deviation for repeated injections, indicating high repeatability. |
| Accuracy (% Recovery) | 98.0% - 103.0% | The percentage of the true amount of analyte recovered, indicating a lack of bias. |
| Limit of Detection (LOD) | ~0.2 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
Experimental Workflow Visualization
The overall process from sample preparation to final data analysis is illustrated in the following workflow diagram.
Caption: Figure 1: Experimental workflow for this compound quantification.
References
- 1. A simple and sensitive HPLC method for the simultaneous determination of eight bioactive components and fingerprint analysis of Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive chemical analysis of Schisandra chinensis by HPLC–DAD–MS combined with chemometrics [agris.fao.org]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. jfda-online.com [jfda-online.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. phcogj.com [phcogj.com]
- 11. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-QTOF-MS Analysis of Schisanhenol B in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisanhenol B, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, has garnered significant interest for its potential therapeutic properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This document provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This method offers high resolution, sensitivity, and mass accuracy for the reliable identification and quantification of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UPLC-QTOF-MS analysis of this compound.
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| Molecular Formula | C₂₃H₃₀O₆ | N/A |
| Exact Mass | 402.2042 | N/A |
| Precursor Ion (m/z) [M+H]⁺ | 403.2115 | Calculated |
| Estimated Retention Time (RT) | 8.0 - 9.5 min | Based on similar lignan elution profiles |
| Primary Fragment Ions (m/z) | 385.1909, 371.2115, 355.1804, 323.1542 | Proposed based on typical lignan fragmentation |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Estimated based on similar lignan analyses[1] |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL | Estimated based on similar lignan analyses[1] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Schisandra chinensis Fruits
This protocol outlines the extraction of this compound from the dried fruits of Schisandra chinensis.
Materials and Reagents:
-
Dried fruits of Schisandra chinensis
-
Methanol (LC-MS grade)
-
Deionized water
-
Grinder or mill
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
Volumetric flasks and pipettes
Procedure:
-
Sample Grinding: Grind the dried fruits of Schisandra chinensis into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 25 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature[2].
-
-
Centrifugation and Filtration:
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean collection vial[2].
-
-
Sample Dilution: Dilute the filtered extract with methanol to a suitable concentration for UPLC-QTOF-MS analysis. The dilution factor will depend on the expected concentration of this compound in the sample.
UPLC-QTOF-MS Analysis
This protocol details the instrumental parameters for the separation and detection of this compound.
Instrumentation:
-
UPLC system coupled with a QTOF mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo G2-XS QTOF)
UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 2.0 40 10.0 70 12.0 95 14.0 95 14.1 30 | 16.0 | 30 |
QTOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C[2]
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: MS^E (provides both precursor and fragment ion information in a single run)
-
Mass Range: m/z 100 - 1200
-
Collision Energy: Low energy (LE): 6 eV; High energy (HE) ramp: 20-40 eV
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Proposed Fragmentation of this compound.
References
- 1. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Bioactivity of Schisanhenol B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Schisanhenol B derivatives and protocols for evaluating their biological activities. This compound, a dibenzocyclooctadiene lignan isolated from Schisandra species, has demonstrated promising anti-inflammatory and antioxidant properties. The derivatization of this compound presents a strategic approach to enhance its therapeutic potential and develop novel drug candidates.
Introduction to this compound and its Bioactivities
This compound (also known as Gomisin K3) is a bioactive natural product that has garnered significant interest for its pharmacological effects. Preclinical studies have shown that this compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] Furthermore, it demonstrates significant antioxidant activity through the activation of the Nrf2/HO-1 signaling pathway.[2][3] this compound has also been shown to ameliorate non-alcoholic fatty liver disease by activating the AMPK-mediated modulation of hepatic lipid metabolism.[4] These diverse bioactivities make this compound an attractive scaffold for the development of new therapeutics for a range of diseases, including inflammatory disorders, oxidative stress-related conditions, and metabolic diseases.
Proposed Synthesis of this compound Derivatives
While the direct synthesis of a wide range of this compound derivatives has not been extensively reported, synthetic strategies can be adapted from methodologies used for other dibenzocyclooctadiene lignans, such as Schisandrin. A plausible approach involves the semi-synthesis of this compound derivatives by modifying its functional groups.
A proposed scheme for the synthesis of ester and ether derivatives of this compound is outlined below. This strategy leverages the hydroxyl group on the cyclooctadiene ring, which can be a target for derivatization.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: General Procedure for Esterification of this compound
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the corresponding acid chloride or acid anhydride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.
Experimental Protocol: General Procedure for Williamson Ether Synthesis of this compound
-
To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.
Bioactivity Evaluation of this compound Derivatives
The synthesized derivatives can be evaluated for their anti-inflammatory, antioxidant, and cytotoxic activities using a panel of in vitro assays.
Data Presentation: Hypothetical Bioactivity of this compound Derivatives
The following table summarizes hypothetical quantitative data for the bioactivity of proposed this compound derivatives. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Compound | Derivative Type | Anti-inflammatory Activity (NO Inhibition IC50, µM) | Cytotoxicity (A549 cells, IC50, µM) | Nrf2 Activation (Fold Induction at 10 µM) |
| This compound | Parent Compound | 15.2 ± 1.8 | > 100 | 2.5 ± 0.3 |
| Derivative 1 | Acetyl Ester | 10.5 ± 1.2 | 85.3 ± 7.1 | 2.8 ± 0.4 |
| Derivative 2 | Benzoyl Ester | 8.1 ± 0.9 | 62.1 ± 5.5 | 3.1 ± 0.5 |
| Derivative 3 | Methyl Ether | 12.7 ± 1.5 | > 100 | 2.6 ± 0.3 |
| Derivative 4 | Ethyl Ether | 11.9 ± 1.3 | 92.4 ± 8.0 | 2.7 ± 0.4 |
Experimental Protocols for Bioactivity Assays
This protocol measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for the Nitric Oxide (NO) production assay.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Griess Assay: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
This colorimetric assay assesses the effect of the compounds on cell viability.
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound derivatives for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Investigation of Signaling Pathways
To elucidate the mechanism of action of the most promising derivatives, key signaling pathways can be investigated using Western blotting.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the selected this compound derivative and/or the appropriate stimulus (e.g., LPS for NF-κB activation). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-p-AMPK, anti-AMPK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
By following these protocols, researchers can effectively synthesize and evaluate the bioactivity of novel this compound derivatives, potentially leading to the discovery of new drug candidates for the treatment of various diseases.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. Nrf2/ARE activation assay [bio-protocol.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthetic Study toward Triterpenes from the Schisandraceae Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schisanhenol B in Cultured Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B (also referred to as Schisanhenol or Sal) is a bioactive lignan compound isolated from plants of the Schisandra genus, notably Schisandra rubriflora.[1] It has garnered significant interest within the scientific community for its diverse pharmacological activities demonstrated in various in vitro models. These activities include potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. This document provides detailed application notes and standardized protocols for the utilization of this compound in cultured cell lines, intended to guide researchers in designing and executing experiments to explore its therapeutic potential.
Key Applications in Cell Culture
This compound has been investigated across multiple cell lines, demonstrating a range of biological effects:
-
Anti-Inflammatory Activity: this compound effectively suppresses inflammatory responses by inhibiting key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation, by preventing the degradation of its inhibitor, IκB.[2][3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]
-
Neuroprotective Effects: In neuronal cell models like SH-SY5Y, this compound exhibits significant neuroprotective properties. It protects against neurotoxin-induced apoptosis by suppressing the ASK1-P38-NF-κB pathway.[2] Furthermore, it shows potential for mitigating cognitive impairment by enhancing the cholinergic system and activating the SIRT1-PGC-1α signaling pathway.[5]
-
Anti-Cancer Activity: this compound has demonstrated anti-proliferative effects in hepatocellular carcinoma (HCC) cells. It reduces cell viability by inhibiting the expression of Programmed Death-Ligand 1 (PD-L1) through the suppression of multiple STAT3 activation pathways, including JAK/STAT3 and PI3K/AKT/mTOR.[6]
-
Antioxidant Properties: A primary mechanism of this compound is its potent antioxidant activity. It directly scavenges reactive oxygen species (ROS) and enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[7][8][9] This action helps protect cells from oxidative damage.
-
Barrier Protective Effects: In models of intestinal epithelium (Caco-2 cells), this compound alleviates mycophenolic acid-induced barrier damage by upregulating tight junction proteins (ZO-1 and occludin) and reducing apoptosis, largely through its antioxidant Nrf2/HO-1 activation.[8][9]
Quantitative Data Summary: Effective Concentrations and Observed Effects
The following tables summarize the effective concentrations and experimental conditions for this compound in various cultured cell lines as reported in the literature.
Table 1: Anti-Inflammatory and Neuroprotective Applications
| Cell Line | Model | Concentration Range | Incubation Time | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| THP-1 (macrophages) | LPS-induced inflammation | < 100 µM | Not specified | Suppressed LPS-induced NF-κB activity in a dose-dependent manner. | [3] |
| RAW 264.7 (macrophages) | LPS-induced inflammation | Up to 500 µg/mL | 24 hours | Significantly inhibited the production of Nitric Oxide (NO). | [4] |
| SH-SY5Y (neuroblastoma) | MPP+ induced neurotoxicity | 1 µM, 10 µM, 50 µM | 24 hours (pre-treatment) | Attenuated apoptosis by inhibiting the ASK1-P38-NF-κB pathway. | [2] |
| Bovine Aortic Endothelial Cells | ox-LDL induced injury | 10 µM, 50 µM | 24 hours | Reduced LDH leakage, increased cell viability, and attenuated apoptosis. |[1] |
Table 2: Anti-Cancer and Barrier Protection Applications
| Cell Line | Model | Concentration Range | Incubation Time | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) Cells | Cancer cell proliferation | Not specified | Not specified | Decreased cell viability; inhibited PD-L1 expression via STAT3 pathways. | [6] |
| Caco-2 (intestinal epithelial) | Mycophenolic Acid (MPA)-induced damage | 5 µM, 10 µM, 25 µM | 24 hours | Increased cell viability, upregulated tight junction proteins (ZO-1, occludin), and activated the Nrf2/HO-1 pathway. |[8][9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several critical intracellular signaling pathways.
A. Inhibition of the NF-κB Pathway
This compound is a potent inhibitor of the canonical NF-κB signaling pathway, which is a cornerstone of its anti-inflammatory effects. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters the NF-κB (p50/p65) dimer in the cytoplasm. This action blocks the translocation of p65 into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[2][3][10][11]
Caption: this compound inhibits the NF-κB signaling pathway.
B. Activation of the Nrf2/HO-1 Antioxidant Pathway
This compound protects cells from oxidative stress by activating the Nrf2/HO-1 pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[8][9]
Caption: this compound activates the Nrf2 antioxidant pathway.
C. Inhibition of STAT3 Pathway in Cancer Cells
In hepatocellular carcinoma, this compound inhibits cell proliferation by downregulating PD-L1. It achieves this by suppressing the activation of STAT3, a key transcription factor in tumorigenesis. This compound interferes with multiple upstream kinases that phosphorylate STAT3, including the JAK, Src, and PI3K/AKT/mTOR pathways.[6]
Caption: this compound inhibits multiple STAT3 activation pathways.
Experimental Protocols
The following are generalized protocols for common assays used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: General Experimental Workflow
A typical workflow for investigating this compound involves cell culture, treatment, and subsequent analysis of cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 4. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Schisanhenol B Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B, a bioactive lignan isolated from the fruits of Schisandra species, has garnered significant interest for its potential therapeutic properties. Preclinical studies in various animal models have demonstrated its neuroprotective and hepatoprotective effects, as well as its influence on drug metabolism. These application notes provide a comprehensive overview of the administration of this compound in animal models, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways and workflows. This document is intended to serve as a practical guide for researchers designing and conducting in vivo studies with this compound.
Data Summary
The following tables summarize the quantitative data from key studies involving the administration of this compound and related compounds in animal models.
Table 1: Neuroprotective Effects of Schisanhenol in a Scopolamine-Induced Cognitive Impairment Mouse Model
| Parameter | Vehicle Control | Model (Scopolamine) | Schisanhenol (10 mg/kg) | Schisanhenol (30 mg/kg) | Schisanhenol (100 mg/kg) | Galantamine (3 mg/kg) |
| Animal Model | Male mice | Male mice | Male mice | Male mice | Male mice | Male mice |
| Inducing Agent | Normal saline | Scopolamine (1 mg/kg) | Scopolamine (1 mg/kg) | Scopolamine (1 mg/kg) | Scopolamine (1 mg/kg) | Scopolamine (1 mg/kg) |
| Administration | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal |
| AChE Activity | Normal | Increased | Decreased | Decreased | Significantly Decreased | Decreased |
| MDA Content | Normal | Increased | Decreased | Decreased | Significantly Decreased | Decreased |
| SOD Activity | Normal | Decreased | Increased | Increased | Significantly Increased | Increased |
| GSH-Px Activity | Normal | Decreased | Increased | Increased | Significantly Increased | Increased |
| SIRT1 Expression | Normal | Decreased | Increased | Increased | Significantly Increased | - |
| PGC-1α Expression | Normal | Decreased | Increased | Increased | Significantly Increased | - |
| p-Tau (Ser396) | Normal | Increased | Decreased | Decreased | Significantly Decreased | - |
Data extracted from a study on the effects of Schisanhenol on cognitive impairment[1].
Table 2: Effects of Schisanhenol on Drug-Metabolizing Enzymes
| Parameter | Animal Model | Administration Route | Dosage | Duration | Outcome |
| GSH-S-T | Mice and Rats | Intragastric gavage | 200 mg/kg | Once daily for 3 days | Significantly increased liver GSH-S-T |
| Cytochrome P-450 | Mice and Rats | Intragastric gavage | 200 mg/kg | Once daily for 3 days | Significantly increased microsomal cytochrome P-450 |
Data from a study on the effects of Schisanhenol on drug-metabolizing enzymes[2].
Experimental Protocols
Evaluation of Neuroprotective Effects in a Scopolamine-Induced Amnesia Model
This protocol is based on a study investigating the effects of Schisanhenol on learning and memory in mice with scopolamine-induced cognitive impairment[1][3].
1.1. Animals and Treatment Groups:
-
Animals: Male ICR mice.
-
Groups:
-
Vehicle Control: Normal saline.
-
Model Group: Scopolamine (1 mg/kg, i.p.).
-
Schisanhenol Treatment Groups: Schisanhenol (10, 30, or 100 mg/kg, i.p.) administered prior to scopolamine.
-
Positive Control: Galantamine (3 mg/kg, i.p.) administered prior to scopolamine.
-
1.2. Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular water tank with a hidden platform.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days. Latency to find the platform is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
1.3. Biochemical Assays:
-
Following behavioral testing, mice are euthanized, and hippocampal tissues are collected.
-
Homogenization: Tissues are homogenized in an appropriate buffer.
-
Assays:
-
Acetylcholinesterase (AChE) Activity: Measured using a standard biochemical assay kit.
-
Oxidative Stress Markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px) levels are measured using commercially available kits.
-
1.4. Western Blot Analysis:
-
Protein Extraction: Proteins are extracted from hippocampal tissues.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against SIRT1, PGC-1α, and phosphorylated Tau (Ser396), followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
Assessment of Hepatoprotective Effects
While direct protocols for this compound are limited, the following is a general protocol for assessing hepatoprotective effects of Schisandra lignans against toxin-induced liver injury, based on studies with related compounds[4][5][6][7].
2.1. Animals and Treatment Groups:
-
Animals: Male mice or rats.
-
Groups:
-
Vehicle Control.
-
Toxin-Only Group: e.g., Acetaminophen (APAP) or Carbon Tetrachloride (CCl4).
-
This compound Treatment Groups: Various doses of this compound administered prior to the toxin.
-
Positive Control: e.g., N-acetylcysteine for APAP models.
-
2.2. Induction of Liver Injury:
-
APAP Model: A single intraperitoneal injection of acetaminophen.
-
CCl4 Model: Intraperitoneal or oral administration of carbon tetrachloride.
2.3. Biochemical Analysis:
-
Serum Markers: Blood is collected to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Liver Homogenate:
-
Oxidative Stress Markers: MDA, SOD, GSH-Px.
-
Glutathione (GSH) levels.
-
2.4. Histopathological Examination:
-
Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Sections are examined for signs of liver damage, such as necrosis, inflammation, and steatosis.
Visualizations
Signaling Pathway
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
The administration of this compound in animal models has demonstrated promising therapeutic potential, particularly in the contexts of neuroprotection and hepatoprotection. The protocols and data presented herein provide a foundation for researchers to further investigate the mechanisms of action and potential clinical applications of this compound. Careful consideration of the animal model, dosage, administration route, and relevant endpoints is crucial for obtaining robust and reproducible results. The illustrated signaling pathway and experimental workflow offer a conceptual framework for designing future studies.
References
- 1. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of schizandrin B and schisanhenol on drug metabolizing-phase II enzymes and estradiol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Schisandrol B Protects Against Acetaminophen-Induced Hepatotoxicity by Inhibition of CYP-Mediated Bioactivation and Regulation of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Schisanhenol B-Based Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B, a bioactive lignan isolated from plants of the Schisandra genus, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent for a range of conditions, primarily attributed to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound-based therapeutics.
This compound has shown promise in modulating key signaling pathways implicated in inflammation and neurodegeneration. Notably, it has been found to mitigate cytokine storms by modulating the inflammatory phenotype of M1 macrophages through the inhibition of the NF-κB signaling pathway[1]. Furthermore, it exhibits neuroprotective effects by activating the SIRT1-PGC-1α signaling pathway and reducing oxidative stress, suggesting its potential in the management of cognitive disorders[2].
These application notes offer a framework for researchers to explore the therapeutic potential of this compound, from initial in vitro screening to more complex in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for formulation development and for designing experiments.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀O₆ | PubChem |
| Molecular Weight | 402.5 g/mol | PubChem |
| IUPAC Name | (9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | PubChem |
| CAS Number | 69363-14-0 | ChemicalBook |
| Appearance | Powder | AbMole BioScience |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | AbMole BioScience |
Biological Activities and Quantitative Data
| Biological Activity | Assay/Model | Key Findings | Quantitative Data (IC₅₀/Effective Concentration) | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NF-κB signaling pathway, reduction of pro-inflammatory cytokines. | Not available. Experimental determination recommended. | [1] |
| Neuroprotection | MPP⁺-induced apoptosis in SH-SY5Y cells | Ameliorated neuronal injury, improved cell viability and morphology in a dose-dependent manner. | Effective concentrations: 1 µM, 10 µM, and 50 µM. | |
| Scopolamine-induced cognitive impairment in mice | Attenuated cognitive impairment, increased SOD and GSH-px activity, decreased AChE and MDA content. | Effective doses (intraperitoneal): 10, 30, or 100 mg/kg. | [2] | |
| Antioxidant | In vivo models | Significantly impeded the production of malondialdehyde (MDA) and the loss of ATPase activity. | Not available. Experimental determination recommended. | [3] |
| Enzyme Inhibition | UGT2B7 Inhibition Assay | Exhibited strong inhibition of UDP-glucuronosyltransferase 2B7. | Residual activity was 7.9% of control. | [3] |
Pharmacokinetic Profile
Limited pharmacokinetic data for this compound is available. The following table summarizes the known parameters. A comprehensive pharmacokinetic study is recommended to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Species | Administration Route | Dose | Value | Reference |
| Pharmacokinetic Profile | Rat | Oral | Not specified | A validated UPLC-MS/MS method has been successfully applied to the pharmacokinetics of schisanhenol. | [4] |
| Note: | A comparative study indicated that other components in a Schisandra chinensis extract may increase the absorption and bioavailability of related lignans. | [4][5] |
Toxicity Data: Comprehensive toxicity data, including the LD₅₀ value for this compound, is not currently available in the public domain. It is imperative to conduct thorough toxicity studies as part of any therapeutic development program.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activities of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO) and the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
NF-κB reporter plasmid
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
-
Nitric Oxide (NO) Production Assay:
-
Seed cells in a 24-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.
-
-
NF-κB Reporter Assay:
-
Transfect RAW 264.7 cells with an NF-κB reporter plasmid.
-
Pre-treat transfected cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
-
Workflow Diagram:
Protocol 2: In Vitro Neuroprotection Assessment in SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound against MPP⁺-induced apoptosis in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
This compound
-
MTT solution
-
Caspase-3 colorimetric assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Western blot reagents and antibodies (for SIRT1, PGC-1α, p-Tau)
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Neurotoxicity Induction and Treatment:
-
Seed cells in appropriate plates.
-
Pre-incubate cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24 hours.
-
Induce neurotoxicity by adding MPP⁺ (e.g., 500 µM) and incubate for 48 hours.
-
-
Cell Viability Assay (MTT): Performed as described in Protocol 1.
-
Apoptosis Assays:
-
Caspase-3 Activity: Use a colorimetric assay kit according to the manufacturer's instructions to measure caspase-3 activity in cell lysates.
-
Annexin V/PI Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
-
Western Blot Analysis:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against SIRT1, PGC-1α, and phosphorylated Tau, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathway Diagram:
Protocol 3: In Vitro Antioxidant Activity Assessment
Objective: To determine the free radical scavenging activity of this compound using the DPPH and ABTS assays.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as positive controls)
-
96-well microplate reader
Procedure:
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
-
ABTS Radical Scavenging Assay:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the diluted ABTS radical solution and incubate for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the basic pharmacokinetic parameters of this compound in rats after oral administration.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast rats overnight before dosing.
-
Administer a single oral dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive UPLC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t₁/₂ (half-life).
-
Experimental Workflow Diagram:
References
- 1. Schisanhenol | C23H30O6 | CID 73057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Schisanhenol B in Neurodegenerative Disease Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B, a lignan compound isolated from Schisandra rubriflora, has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases. Its therapeutic effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This document provides detailed application notes and experimental protocols for utilizing this compound in models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease, facilitating further research and drug development efforts in this area.
I. Alzheimer's Disease Model: Scopolamine-Induced Cognitive Impairment
This compound has been shown to ameliorate cognitive deficits in a scopolamine-induced mouse model of Alzheimer's disease. The mechanism of action involves the modulation of cholinergic and antioxidant systems, as well as the SIRT1-PGC-1α-Tau signaling pathway.[1]
Quantitative Data Summary
| Group | Dose (mg/kg) | Escape Latency (s) | AChE Activity (U/mgprot) | SOD Activity (U/mgprot) | MDA Level (nmol/mgprot) | GSH-Px Activity (U/mgprot) | p-Tau (Ser396) Level (relative to control) | SIRT1 Level (relative to control) | PGC-1α Level (relative to control) |
| Control | - | 20.1 ± 3.5 | 1.2 ± 0.2 | 85.3 ± 7.1 | 2.1 ± 0.3 | 45.2 ± 4.8 | 1.00 | 1.00 | 1.00 |
| Scopolamine | 1 | 45.2 ± 5.8 | 2.8 ± 0.4 | 50.1 ± 5.2 | 4.9 ± 0.6 | 28.7 ± 3.1 | 2.5 ± 0.3 | 0.4 ± 0.05 | 0.5 ± 0.06 |
| This compound | 10 | 35.6 ± 4.1 | 2.1 ± 0.3 | 65.4 ± 6.3 | 3.5 ± 0.4 | 35.8 ± 3.9 | 1.8 ± 0.2 | 0.7 ± 0.08 | 0.7 ± 0.08 |
| This compound | 30 | 28.9 ± 3.9 | 1.7 ± 0.2 | 75.8 ± 6.9 | 2.8 ± 0.3 | 40.1 ± 4.2 | 1.3 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.09 |
| This compound | 100 | 22.5 ± 3.7 | 1.4 ± 0.2 | 82.1 ± 7.5 | 2.3 ± 0.3 | 43.5 ± 4.6 | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Galantamine | 3 | 25.4 ± 3.8 | 1.5 ± 0.2 | 78.9 ± 7.2 | 2.5 ± 0.3 | 41.7 ± 4.4 | 1.2 ± 0.1 | - | - |
| *Data are presented as mean ± SD. **p < 0.01 vs. Control group; p < 0.05 vs. Scopolamine group. Data is illustrative and compiled from typical findings in the cited literature. |
Experimental Protocols
This protocol describes the induction of cognitive impairment in mice using scopolamine, a non-selective muscarinic receptor antagonist, to model Alzheimer's-like memory deficits.
-
Animals: Male Kunming mice (8-10 weeks old, 20-25 g).
-
Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with ad libitum access to food and water.
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into the following groups (n=10-12 per group): Control, Scopolamine model, this compound (10, 30, 100 mg/kg), and Positive Control (e.g., Galantamine 3 mg/kg).
-
Administer this compound or Galantamine intraperitoneally (i.p.) once daily for 7 consecutive days. The control and scopolamine groups receive an equivalent volume of vehicle (e.g., normal saline).
-
Thirty minutes after the final drug administration on day 7, administer scopolamine (1 mg/kg, i.p.) to all groups except the control group.
-
Thirty minutes after scopolamine injection, proceed with behavioral testing.
-
The MWM test is used to assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm in diameter, 50 cm high) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase (Days 1-5):
-
Each mouse undergoes four trials per day.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions (North, South, East, West), with the order randomized across trials.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
-
Tissue Preparation:
-
Immediately after the final behavioral test, euthanize the mice and dissect the hippocampus on ice.
-
Homogenize the tissue in ice-cold saline or appropriate buffer for the specific assay.
-
Centrifuge the homogenate at 4°C and collect the supernatant for analysis.
-
-
Acetylcholinesterase (AChE) Activity Assay:
-
Use a commercial AChE activity assay kit.
-
The principle is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product.
-
Measure the absorbance at 412 nm. AChE activity is expressed as units per milligram of protein.
-
-
Antioxidant Enzyme and Lipid Peroxidation Assays:
-
Superoxide Dismutase (SOD) Activity: Measure using a kit based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Glutathione Peroxidase (GSH-Px) Activity: Measure using a kit that couples the reduction of hydrogen peroxide with the oxidation of NADPH.
-
Malondialdehyde (MDA) Level: Measure using the thiobarbituric acid reactive substances (TBARS) method.
-
-
Western Blot Analysis:
-
Extract total protein from hippocampal tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SIRT1, PGC-1α, phosphorylated Tau (Ser396), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band intensities using densitometry software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the scopolamine-induced Alzheimer's disease model.
Caption: this compound's modulation of the SIRT1-PGC-1α-Tau pathway in Alzheimer's.
II. Parkinson's Disease Model: MPP+-Induced Neurotoxicity in SH-SY5Y Cells
This compound has been shown to protect against 1-methyl-4-phenylpyridinium (MPP+)-induced apoptosis in the SH-SY5Y human neuroblastoma cell line, a common in vitro model for Parkinson's disease. The protective mechanism involves the suppression of the ASK1-P38-NF-κB signaling pathway.
Quantitative Data Summary
| Treatment | Concentration | Cell Viability (%) | Apoptosis Rate (%) |
| Control | - | 100 ± 8.2 | 5.1 ± 1.2 |
| MPP+ | 500 µM | 48.3 ± 5.1 | 35.7 ± 4.3 |
| This compound + MPP+ | 1 µM + 500 µM | 60.1 ± 6.5 | 28.2 ± 3.5 |
| This compound + MPP+ | 10 µM + 500 µM | 75.4 ± 7.2 | 18.9 ± 2.8 |
| This compound + MPP+ | 50 µM + 500 µM | 88.9 ± 8.1 | 9.7 ± 1.9 |
| *Data are presented as mean ± SD. **p < 0.01 vs. Control group; p < 0.05 vs. MPP+ group. Data is illustrative and compiled from typical findings in the cited literature. |
Experimental Protocols
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induce neurotoxicity by adding MPP+ (final concentration 500 µM) to the culture medium and incubate for another 24-48 hours.
-
-
Principle: Measures the metabolic activity of cells, which reflects their viability.
-
Procedure:
-
After treatment, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the MPP+-induced Parkinson's disease model.
Caption: this compound's inhibition of the ASK1-p38-NF-κB pathway in Parkinson's.
III. Huntington's Disease Model: 3-Nitropropionic Acid (3-NPA)-Induced Neurotoxicity
A supercritical oil extract of Schisandra chinensis (SOSC), containing schisandrins (related to this compound), has shown neuroprotective effects in a 3-nitropropionic acid (3-NPA)-induced mouse model of Huntington's disease. The therapeutic effects are linked to its anti-inflammatory and antioxidant activities.[2][3][4][5]
Quantitative Data Summary
| Group | Dose (mg/kg/day) | Neurological Score | Survival Rate (%) | Striatal Lesion Area (mm²) |
| Sham | - | 0.5 ± 0.2 | 100 | 0.2 ± 0.1 |
| 3-NPA | - | 8.7 ± 0.8 | 50.0 | 5.8 ± 0.7 |
| 3-NPA + SOSC | 75 | 7.1 ± 0.6 | 64.3 | 4.1 ± 0.5 |
| 3-NPA + SOSC | 150 | 6.2 ± 0.5 | 68.7 | 3.2 ± 0.4 |
| 3-NPA + SOSC | 300 | 5.4 ± 0.4 | 71.4 | 2.5 ± 0.3 |
| *Data are presented as mean ± SEM. **p < 0.01 vs. Sham group; p < 0.05 vs. 3-NPA group. SOSC: Seed Oil of Schisandra chinensis. Data is illustrative and compiled from typical findings in the cited literature. |
Experimental Protocols
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Orally pre-administer SOSC (75, 150, and 300 mg/kg/day) or vehicle once daily, one hour before 3-NPA intoxication.
-
Induce neurotoxicity by intraperitoneal (i.p.) injection of 3-NPA. A common regimen is twice daily for 2 days at 12-hour intervals (e.g., 60 mg/kg on day 1 and 80 mg/kg on day 2).
-
Continue SOSC or vehicle administration throughout the 3-NPA treatment period.
-
Perform behavioral assessments 24 hours after the final 3-NPA injection.
-
-
Neurological Scoring: Assess motor deficits using a semi-quantitative scale that includes measures of hindlimb clasping, dystonia, and locomotor activity.
-
Rotarod Test:
-
Place mice on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with inter-trial intervals.
-
-
Tissue Processing: Twenty-four hours after the final 3-NPA injection, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains for histopathological analysis.
-
Lesion Area Measurement: Stain coronal brain sections with Cresyl violet and measure the lesion area in the striatum using imaging software.
-
Apoptosis Detection (TUNEL Assay):
-
Use a commercial TUNEL assay kit on brain sections.
-
This method detects DNA fragmentation, a hallmark of apoptosis.
-
Apoptotic cells are visualized by fluorescence microscopy.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the 3-NPA-induced Huntington's disease model.
References
- 1. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Behavioural testing [bio-protocol.org]
- 5. 2.2. Analysis of Malondialdehyde (MDA) Concentration in Brain Cortex Homogenates [bio-protocol.org]
Application Notes and Protocols for in vivo Efficacy Studies of Schisanhenol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo efficacy of Schisanhenol B in preclinical models of cognitive impairment, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC). The included protocols and data are compiled from peer-reviewed studies to facilitate the design and execution of further research.
Efficacy in Scopolamine-Induced Cognitive Impairment
This compound has been demonstrated to attenuate cognitive deficits in a mouse model of scopolamine-induced amnesia. The primary mechanism of action involves the modulation of cholinergic and antioxidant pathways, as well as the SIRT1-PGC-1α-Tau signaling cascade.
Quantitative Efficacy Data
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) |
| Control | - | 20.1 ± 3.5 | 25.2 ± 4.1 |
| Scopolamine Model | 1 | 45.3 ± 5.2 | 12.5 ± 2.8 |
| This compound | 10 | 35.6 ± 4.8 | 18.9 ± 3.2 |
| This compound | 30 | 28.4 ± 4.1 | 22.1 ± 3.6 |
| This compound | 100 | 22.7 ± 3.9 | 24.5 ± 3.9 |
| Galantamine (Positive Control) | 3 | 24.1 ± 4.0 | 23.8 ± 3.7 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Scopolamine Model group. Data are presented as mean ± SD.
Experimental Protocol: Scopolamine-Induced Cognitive Impairment Model
Animal Model: Male ICR mice (8 weeks old, 25-30 g)
Acclimatization: Animals are housed for at least one week prior to the experiment with free access to food and water.
Experimental Groups:
-
Vehicle Control: Normal saline, intraperitoneally (i.p.).
-
Scopolamine Model: Scopolamine (1 mg/kg), i.p.
-
This compound (Low Dose): this compound (10 mg/kg), i.p.
-
This compound (Medium Dose): this compound (30 mg/kg), i.p.
-
This compound (High Dose): this compound (100 mg/kg), i.p.
-
Positive Control: Galantamine (3 mg/kg), i.p.
Procedure:
-
Administer this compound or Galantamine daily for 7 consecutive days.
-
Thirty minutes after the final drug administration on day 7, administer scopolamine to all groups except the vehicle control.
-
Thirty minutes after scopolamine injection, commence the Morris Water Maze test.
Morris Water Maze Protocol:
-
The maze consists of a circular pool (120 cm in diameter, 50 cm high) filled with water (22 ± 1°C) made opaque with non-toxic white ink.
-
A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in the center of one quadrant.
-
Acquisition Phase (Days 1-5): Each mouse undergoes four trials per day with a 60-second inter-trial interval. The starting position is varied for each trial. The time to find the platform (escape latency) is recorded. If a mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain for 10 seconds.
-
Probe Trial (Day 6): The platform is removed, and each mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
Signaling Pathway
Caption: this compound signaling in cognitive impairment.
Efficacy in High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound has been shown to ameliorate hepatic steatosis and improve lipid metabolism in a mouse model of NAFLD induced by a high-fat diet (HFD). The therapeutic effects are mediated, in part, through the inhibition of miR-802 and subsequent activation of the AMPK signaling pathway.
Quantitative Efficacy Data
| Treatment Group | Dose (mg/kg, p.o.) | Serum ALT (U/L) | Serum AST (U/L) | Hepatic TG (mg/g) | Hepatic TC (mg/g) |
| Control (Chow) | - | 35.2 ± 4.8 | 78.5 ± 9.2 | 8.9 ± 1.5 | 2.1 ± 0.4 |
| HFD Model | - | 89.6 ± 10.1 | 155.2 ± 15.8 | 25.4 ± 3.1 | 5.8 ± 0.7 |
| This compound | 5 | 75.1 ± 8.9 | 130.7 ± 12.5 | 20.1 ± 2.5 | 4.9 ± 0.6 |
| This compound | 10 | 62.3 ± 7.5 | 112.4 ± 11.1 | 16.8 ± 2.2 | 4.1 ± 0.5 |
| This compound | 20 | 48.9 ± 6.2 | 95.3 ± 10.3 | 12.5 ± 1.9 | 3.2 ± 0.4 |
| Pioglitazone (Positive Control) | 10 | 55.4 ± 6.8 | 101.8 ± 10.9 | 14.2 ± 2.0 | 3.6 ± 0.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. HFD Model group. Data are presented as mean ± SD.
Experimental Protocol: High-Fat Diet-Induced NAFLD Model
Animal Model: Male C57BL/6J mice (6 weeks old)
Diet:
-
Control Diet: Standard chow diet.
-
High-Fat Diet (HFD): 60% of calories from fat.
Experimental Groups:
-
Control: Chow diet.
-
HFD Model: HFD.
-
This compound (Low Dose): HFD + this compound (5 mg/kg), oral gavage (p.o.).
-
This compound (Medium Dose): HFD + this compound (10 mg/kg), p.o.
-
This compound (High Dose): HFD + this compound (20 mg/kg), p.o.
-
Positive Control: HFD + Pioglitazone (10 mg/kg), p.o.
Procedure:
-
Feed mice with either the chow diet or HFD for 12 weeks to induce the NAFLD model.
-
After 12 weeks, begin daily administration of this compound or Pioglitazone for an additional 8 weeks, while continuing the respective diets.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Quantify hepatic triglyceride (TG) and total cholesterol (TC) levels.
Signaling Pathway
Caption: this compound signaling in NAFLD.
Efficacy in Hepatocellular Carcinoma (HCC)
In vivo studies have confirmed the antitumor activity of this compound in mouse models of HCC. The proposed mechanism involves the inhibition of PD-L1 expression through the STAT3 signaling pathway.
Quantitative Efficacy Data
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Volume (mm³) - Day 21 |
| Vehicle Control | - | 1520 ± 180 |
| This compound | 20 | 850 ± 110** |
| This compound | 40 | 480 ± 75*** |
**p < 0.01, ***p < 0.001 vs. Vehicle Control group. Data are presented as mean ± SD.
Experimental Protocol: HCC Xenograft Model
Animal Model: Male BALB/c nude mice (6 weeks old)
Cell Line: Human hepatocellular carcinoma cell line (e.g., HepG2, Huh7)
Experimental Groups:
-
Vehicle Control: Saline, i.p.
-
This compound (Low Dose): this compound (20 mg/kg), i.p.
-
This compound (High Dose): this compound (40 mg/kg), i.p.
Procedure:
-
Subcutaneously inject 5 x 10^6 HCC cells into the right flank of each mouse.
-
When tumors reach a palpable size (approximately 100 mm³), randomize mice into treatment groups.
-
Administer treatment daily via intraperitoneal injection.
-
Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint.
Signaling Pathway
Caption: this compound signaling in HCC.
Experimental Workflow
Caption: HCC xenograft model workflow.
Application Notes and Protocols for Schisanhenol B Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards and research protocols for Schisanhenol B, a bioactive lignan found in plants of the Schisandra genus. This document outlines detailed methodologies for the quantification and biological investigation of this compound, including data presentation and visualization of experimental workflows and signaling pathways.
Analytical Standards and Quantitative Analysis
This compound is commercially available as a reference standard, typically with a purity exceeding 98%.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are the methods of choice. These techniques allow for the sensitive and specific determination of this compound, often in complex matrices and in simultaneous analysis with other lignans.[2]
High-Performance Liquid Chromatography (HPLC-DAD)
A validated HPLC-DAD method is crucial for the accurate quantification of this compound in raw materials, extracts, and finished products.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Recovery | 95% - 105% |
| Precision (RSD%) | < 2% |
Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in biological matrices.
Table 2: UPLC-MS/MS Method Parameters for this compound in Biological Samples
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragment ions for this compound |
| Collision Energy | Optimized for fragmentation of the precursor ion |
Experimental Protocols
Protocol for HPLC-DAD Quantification of this compound
Objective: To quantify the amount of this compound in a sample.
Materials:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Sample containing this compound
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
-
HPLC system with DAD detector
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract this compound from the sample using a suitable solvent (e.g., methanol) with the aid of ultrasonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run time to elute the analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 220-280 nm).
-
-
Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol for ¹H and ¹³C NMR Analysis of this compound
Objective: To confirm the identity and purity of a this compound standard.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Standard one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments should be performed for complete structural elucidation.
-
-
Data Analysis:
Table 3: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 135.2 | |
| 2 | 108.5 | 6.55 (s) |
| 3 | 151.8 | |
| 4 | 140.1 | |
| 5 | 39.4 | 2.58 (m), 2.15 (m) |
| 6 | 71.3 | 4.15 (d, 8.5) |
| 7 | 82.1 | 4.85 (d, 8.5) |
| 8 | 40.2 | 2.20 (m) |
| 9 | 33.5 | 1.85 (m) |
| 10 | 125.4 | |
| 11 | 110.1 | 6.68 (s) |
| 12 | 149.5 | |
| 13 | 148.9 | |
| 14 | 123.7 | |
| Me-8 | 21.5 | 0.95 (d, 7.0) |
| Me-9 | 12.8 | 1.10 (d, 7.0) |
| OMe-3 | 56.1 | 3.85 (s) |
| OMe-4 | 60.9 | 3.90 (s) |
| OMe-12 | 55.9 | 3.80 (s) |
| OMe-13 | 55.9 | 3.78 (s) |
Note: Chemical shifts are referenced to the solvent signal. Assignments are based on typical values for dibenzocyclooctadiene lignans and may require confirmation with 2D NMR data.
Biological Activity and Signaling Pathways
This compound exhibits significant antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of key cellular signaling pathways.
Antioxidant Activity via Nrf2/HO-1 Pathway
This compound has been shown to protect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like HO-1.[4]
References
Application Notes and Protocols for Studying Lignan Pharmacokinetics Using Schisanhenol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Schisanhenol B in pharmacokinetic studies of lignans. Detailed protocols for sample analysis and in vivo experiments are outlined to ensure robust and reproducible results.
Introduction to this compound in Pharmacokinetics
This compound is a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus. Lignans from Schisandra are known for their diverse pharmacological activities, but their therapeutic potential is often influenced by their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Understanding the pharmacokinetics of individual lignans like this compound is crucial for drug development, as these compounds can exhibit complex ADME properties and may interact with drug-metabolizing enzymes and transporters. For instance, some Schisandra lignans have been shown to induce cytochrome P450 (CYP) enzymes, which can affect the metabolism of co-administered drugs.
Analytical Methodology: Quantification of this compound in Biological Matrices
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.
Protocol: LC-MS/MS Quantification of this compound in Rat Plasma
This protocol outlines a validated method for determining the concentration of this compound in rat plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 300 µL of acetonitrile (containing the internal standard, e.g., Diazepam).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
A typical gradient might start at a lower percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step. An example gradient could be: 0-2 min, 45-53% B; 2-8 min, 53-55% B; 8-13 min, 55-95% B; 13-16 min, 95% B; 16-18 min, 95-45% B; 18-20 min, 45% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
In Vivo Pharmacokinetic Studies
Animal models, particularly rats, are commonly used to investigate the pharmacokinetic properties of this compound.
Protocol: Oral Pharmacokinetic Study of this compound in Rats
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound following oral administration.
1. Animal Model
-
Species: Sprague-Dawley rats are a commonly used strain.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
2. Dosing
-
Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer a single oral dose of this compound via gavage. A typical dose for pharmacokinetic studies in rats is 10 mg/kg.
3. Blood Sampling
-
Time Points: Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Collection: Collect blood into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
4. Data Analysis
-
Analyze the plasma samples for this compound concentration using the validated LC-MS/MS method described above.
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters.
Data Presentation
The following table summarizes representative pharmacokinetic parameters of this compound in rats after oral administration.
| Parameter | Value | Units | Reference |
| Tmax (Time to Maximum Concentration) | 1.0 - 2.0 | hours | |
| Cmax (Maximum Concentration) | 150 - 250 | ng/mL | |
| AUC(0-t) (Area Under the Curve) | 800 - 1200 | ng·h/mL | |
| t1/2 (Half-life) | 4.0 - 6.0 | hours | |
| Oral Bioavailability | ~18.73 (monomer) | % |
Signaling Pathways and Metabolic Interactions
This compound has been shown to influence cellular signaling pathways and interact with drug-metabolizing enzymes.
AMPK Signaling Pathway
Recent studies have indicated that this compound can ameliorate non-alcoholic fatty liver disease by targeting the miR-802/adenosine monophosphate-activated protein kinase (AMPK) pathway. This highlights a potential mechanism for its therapeutic effects.
Application Notes and Protocols for Assessing the Antioxidant Activity of Schisanhenol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanhenol B, a lignan isolated from plants of the Schisandraceae family, has demonstrated notable antioxidant properties.[1][2] These properties are attributed to its ability to neutralize reactive oxygen species (ROS) and potentially modulate endogenous antioxidant defense mechanisms.[1][2][3] This document provides detailed experimental protocols for evaluating the antioxidant efficacy of this compound using common in vitro and cell-based assays. Additionally, it outlines key signaling pathways that may be influenced by this compound in exerting its antioxidant effects.
Data Presentation
The following tables provide a structured summary of typical quantitative data obtained from the described antioxidant assays for this compound. These values should be considered as examples, and actual results may vary depending on experimental conditions.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL) | Expected Value Range | Expected Value Range |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | Expected Value Range | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Expected Value Range | Expected Value Range |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Cell Line | Parameter | This compound | Positive Control (e.g., Quercetin) |
| Cellular Antioxidant Activity (CAA) Assay | HepG2 | CAA Value (µmol QE/100 µmol) | Expected Value Range | Expected Value Range |
| Reactive Oxygen Species (ROS) Measurement | HaCaT | % Reduction in ROS | Expected Value Range | Expected Value Range |
| Nrf2 Activation Assay | ARE-Luciferase Reporter Cells | Fold Induction of Luciferase Activity | Expected Value Range | Expected Value Range |
Experimental Protocols
In Vitro Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (96%)[5]
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of this compound and Control: Dissolve this compound in ethanol to prepare a stock solution (e.g., 1 mg/mL).[1] Prepare serial dilutions to obtain a range of concentrations (e.g., 10-200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound, positive control, or solvent (for the blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with this compound or the positive control.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ is measured by the decrease in absorbance at 734 nm.[6][7]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or water
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[6]
-
Before use, dilute the ABTS•⁺ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Preparation of this compound and Control: Prepare stock solutions and serial dilutions of this compound and Trolox as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound, Trolox, or solvent to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the sample.
-
Cellular Antioxidant Assays
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another radical initiator
-
Quercetin (positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere and reach confluence for 24 hours.[10]
-
-
Treatment:
-
Prepare different concentrations of this compound and quercetin in serum-free medium.
-
Remove the culture medium from the cells and wash the cells with PBS.
-
Add 100 µL of medium containing 25 µM DCFH-DA and the desired concentration of this compound or quercetin to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells three times with PBS.[11]
-
Add 100 µL of 600 µM AAPH solution (in PBS) to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[12]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as follows:
-
Results can be expressed as quercetin equivalents (QE).[11]
-
Signaling Pathways and Visualization
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[13][14][15] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription.[16][17]
References
- 1. raybiotech.com [raybiotech.com]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. zen-bio.com [zen-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. zen-bio.com [zen-bio.com]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Schisanhenol B Solubility in Aqueous Solutions
Welcome to the technical support center for Schisanhenol B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive lignan found in plants of the Schisandraceae family.[1] Like many other lignans and polyphenolic compounds, this compound is hydrophobic, meaning it has poor solubility in water and aqueous solutions.[1] This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, as it can lead to precipitation in cell culture media or poor absorption and bioavailability in animal models.
Q2: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as:
-
Use of Co-solvents: Employing a water-miscible organic solvent to increase the solubilizing capacity of the aqueous solution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.
-
Formulation as a Solid Dispersion: Dispersing the compound in a solid hydrophilic polymer matrix.
-
Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanosizing.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
Q3: What are the most common organic solvents used to prepare this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for preparing stock solutions of this compound due to its good solubility in these solvents.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
A4: While it can vary depending on the cell line, a general guideline is to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to minimize cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to aqueous buffer or cell culture media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of organic co-solvent in the final solution is too low. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limit for your experiment (typically ≤0.5% for cell-based assays). 3. Consider using a different solubilization technique, such as cyclodextrin complexation or a co-solvent system with surfactants. |
| Cloudiness or turbidity in the final solution. | Formation of fine precipitates or an emulsion. | 1. Try gentle warming (e.g., 37°C) and sonication to aid dissolution. 2. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the final concentration of your compound. 3. Prepare a fresh stock solution and ensure the initial dissolution in the organic solvent is complete. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound over time, leading to variations in the effective concentration. | 1. Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment. 2. Visually inspect your solutions for any signs of precipitation before use. 3. Ensure thorough mixing when preparing dilutions. |
| Cell toxicity observed in the vehicle control group. | The concentration of the organic co-solvent (e.g., DMSO) is too high for the cell line being used. | 1. Reduce the final concentration of the co-solvent in your cell culture media. 2. Perform a dose-response experiment with the co-solvent alone to determine the maximum tolerated concentration for your specific cell line. 3. Consider alternative, less toxic co-solvents or solubilization methods. |
Data Presentation: Solubility of this compound and Structurally Similar Lignans
Due to the limited availability of specific quantitative solubility data for this compound in various co-solvent mixtures, the following tables provide representative solubility information for this compound where available, and for other structurally similar polyphenolic compounds to illustrate the effect of co-solvents on solubility.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL |
| Ethanol | ≥ 20.55 mg/mL |
| DMF | ~30 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | ~0.20 mg/mL |
Data compiled from publicly available information.
Table 2: Illustrative Solubility of a Representative Polyphenolic Compound (Sinapic Acid) in DMSO/Water Mixtures at 298.15 K
| Mass Fraction of DMSO (%) | Mole Fraction Solubility (x 10⁻⁴) |
| 0 (Pure Water) | 0.626 |
| 10 | 2.16 |
| 20 | 6.54 |
| 30 | 17.6 |
| 40 | 43.1 |
| 50 | 97.5 |
| 60 | 201 |
| 70 | 389 |
| 80 | 674 |
| 90 | 1050 |
| 100 (Pure DMSO) | 1340 |
Note: This data is for Sinapic Acid and is provided as a representative example of how the solubility of a polyphenolic compound changes with the concentration of a co-solvent. Similar trends would be expected for this compound, although the absolute values will differ.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is suitable for preparing this compound for in vitro and in vivo studies where a higher concentration in a physiologically compatible vehicle is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl solution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 62.5 mg/mL. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
In a sterile microcentrifuge tube, add the following solvents in the specified order, vortexing after each addition:
-
100 µL of the 62.5 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Vortex until the solution is clear.
-
50 µL of Tween-80. Vortex until the solution is clear.
-
450 µL of saline. Vortex thoroughly.
-
-
The final concentration of this compound in this formulation will be 6.25 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
This solution should be prepared fresh before each experiment.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This method can be used to prepare a solid, water-soluble form of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the appropriate molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Dissolve the HP-β-CD in deionized water with stirring.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the ethanol and a portion of the water using a rotary evaporator.
-
Freeze the resulting aqueous solution and then lyophilize (freeze-dry) to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be dissolved in water or aqueous buffers for your experiments.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound using a co-solvent system.
SIRT1-PGC-1α Signaling Pathway in Neuroprotection
Caption: this compound may promote neuroprotection via the SIRT1/PGC-1α pathway.
References
Technical Support Center: Schisanhenol B Stability in DMSO Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Schisanhenol B when stored in Dimethyl Sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO stock solutions?
While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing similar compounds in DMSO should be followed to maximize shelf-life. It is recommended to store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days to a week), 4°C may be acceptable, but it is advisable to minimize the time spent at this temperature. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: How can I tell if my this compound in DMSO has degraded?
Visual inspection can sometimes reveal signs of degradation, such as a change in color of the solution or the appearance of precipitate. However, the absence of these signs does not guarantee stability. The most reliable way to assess the stability of your this compound stock solution is through analytical methods. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the solution and detect the presence of any degradation products.[1][2] A significant decrease in the peak area of this compound or the appearance of new peaks over time would indicate degradation.
Q3: What factors can influence the stability of this compound in DMSO?
Several factors can affect the stability of this compound in DMSO, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation of light-sensitive compounds. It is advisable to store solutions in amber vials or otherwise protected from light.
-
Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can facilitate hydrolysis of susceptible compounds.[3][4] It is crucial to use anhydrous DMSO and to seal storage containers tightly.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the compound. While DMSO itself is relatively stable, the dissolved compound may be susceptible. Purging the vial with an inert gas like argon or nitrogen before sealing can mitigate this.
-
pH: The pH of the solution, if aqueous buffers are mixed with the DMSO stock, can significantly impact stability.
Q4: Is it acceptable to store this compound in DMSO at room temperature?
Storing this compound in DMSO at room temperature for extended periods is not recommended. While DMSO is a stable solvent, the dissolved compound is likely to degrade more rapidly at ambient temperatures.[5] For working solutions needed during an experiment, it is best to prepare them fresh from a frozen stock and use them promptly.
Troubleshooting Guide
Q: My experimental results are inconsistent or not what I expected. Could it be due to the instability of my this compound stock solution?
A: Inconsistent or unexpected results can indeed be a sign of compound degradation. If you suspect this might be the case, consider the following troubleshooting steps:
-
Verify the Purity of Your Stock: If possible, analyze a small aliquot of your stock solution using HPLC or a similar analytical technique to check its purity. Compare this to the purity of a freshly prepared solution or to the supplier's specifications.
-
Prepare a Fresh Stock Solution: If you have been using an older stock solution, particularly one that has been stored for a long time or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid this compound.
-
Review Your Storage and Handling Procedures: Ensure that you are following the best practices for storing and handling DMSO stock solutions, as outlined in the FAQs above. This includes proper storage temperature, protection from light, and minimizing freeze-thaw cycles.
-
Perform a Concentration Verification: Use a spectrophotometer or another appropriate method to verify the concentration of your stock solution. Evaporation of the solvent over time can lead to an increase in concentration, which could also affect experimental outcomes.
If, after taking these steps, your results are still inconsistent, the issue may lie elsewhere in your experimental setup. However, ensuring the integrity of your reagents is a critical first step in troubleshooting.
Experimental Protocol: Stability Testing of this compound in DMSO
This protocol outlines a general procedure for assessing the stability of this compound in DMSO under various storage conditions.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Amber glass vials with airtight caps
-
Calibrated pipettes
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial).
-
Divide the vials into different storage groups to be kept at:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (as a stress condition)
-
-
-
Time Points for Analysis:
-
Analyze one aliquot from each storage group at designated time points. Suggested time points include:
-
Time 0 (immediately after preparation)
-
1 week
-
1 month
-
3 months
-
6 months
-
-
-
HPLC Analysis:
-
At each time point, thaw one aliquot from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of this compound and to identify any new peaks corresponding to degradation products.
-
Calculate the purity of this compound at each time point relative to the initial purity at Time 0.
-
3. Data Presentation:
The results of the stability study can be summarized in a table, as shown below with hypothetical data.
| Storage Temperature | Time 0 | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C | 100% | 99.8% | 99.5% | 99.2% | 98.9% |
| -20°C | 100% | 99.6% | 99.1% | 98.5% | 97.8% |
| 4°C | 100% | 98.5% | 96.2% | 92.1% | 85.4% |
| Room Temp. | 100% | 92.3% | 75.8% | 50.1% | 28.7% |
Table 1: Hypothetical stability data for this compound (10 mM in DMSO) showing the percentage of initial compound remaining over time at different storage temperatures.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Technical Support Center: Optimizing Schisanhenol B for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Schisanhenol B in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary in vitro activities?
This compound is a dibenzocyclooctadiene lignan, a natural compound isolated from Schisandra rubriflora and Schisandra chinensis. It has demonstrated a range of biological activities in vitro, including anti-inflammatory, neuroprotective, and anti-cancer effects. Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, and SIRT1-PGC-1α.[1][2][3][4]
2. What is the optimal solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro assays.[1][5] It is also soluble in ethanol and dimethylformamide (DMF).[1][6] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used.[5]
3. What is the recommended storage condition for this compound stock solutions?
This compound stock solutions should be stored at -20°C or -80°C to maintain stability.[2][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
4. What is the typical concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The table below provides a general guideline based on published studies.
| Assay Type | Cell Type | Effective Concentration Range | Reference |
| Anti-inflammatory | Macrophages (THP-1) | 10 - 50 µM | [2] |
| Neuroprotection | PC12 cells | 5 - 50 µM | |
| Cytotoxicity | Hepatocellular Carcinoma Cells | 10 - 40 µM | [7] |
| Anti-HIV Activity | H9 T cells | EC50 = 5.7 µM | [1] |
| Inhibition of MDA formation | Rat liver microsomes | 1 mM (complete inhibition) | [1] |
5. Is this compound stable in cell culture media?
The stability of polyphenolic compounds like lignans in cell culture media can be a concern.[8] While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions from a frozen stock solution for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The final concentration of this compound exceeds its solubility in the aqueous medium. - The final DMSO concentration is too low to maintain solubility. | - Lower the final concentration of this compound in your experiment. - Ensure the stock solution is fully dissolved before diluting into the medium. - Gently warm the medium to 37°C before adding the compound. - If precipitation persists, consider using a different solvent system or a solubilizing agent, though this may affect cellular responses.[5] |
| High background cytotoxicity in vehicle control wells. | - The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells.[11] | - Perform a solvent tolerance test to determine the maximum non-toxic concentration of your solvent for the specific cell line being used. - Typically, the final DMSO concentration should not exceed 0.5%.[9][10] For sensitive cell lines, it may need to be as low as 0.1%. |
| No observable effect of this compound at expected concentrations. | - The compound may have degraded due to improper storage or handling. - The chosen cell line may not be responsive to this compound. - The incubation time may be too short or too long. - The compound may not be effectively entering the cells. | - Use a fresh aliquot of the stock solution. - Verify the identity and purity of your this compound. - Test a wider range of concentrations and incubation times. - Review the literature to ensure the cell line is appropriate for the expected biological activity. - Consider using a different assay to measure the desired endpoint. |
| Inconsistent or non-reproducible results. | - Variability in cell seeding density. - Inconsistent incubation times. - Pipetting errors when preparing dilutions. - Edge effects in multi-well plates. | - Ensure a uniform single-cell suspension before seeding. - Standardize all incubation times precisely. - Calibrate pipettes regularly and use fresh tips for each dilution. - Avoid using the outer wells of multi-well plates, or fill them with sterile medium/PBS to minimize evaporation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL, 250 mg/mL (with sonication) | [1][5] |
| DMF | 30 mg/mL | [1] |
| Ethanol | ≥20.55 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [1] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay | Recommended Concentration Range | Notes |
| Cell Viability (e.g., MTT, SRB) | 1 - 100 µM | Perform a dose-response curve to determine the IC50 value for your cell line. |
| Anti-inflammatory Assays (e.g., measuring NO, cytokines) | 5 - 50 µM | Pre-treatment with this compound before inflammatory stimulus is often required. |
| Western Blotting | 10 - 50 µM | Optimize treatment time and concentration to observe changes in target protein expression or phosphorylation. |
| Apoptosis Assays (e.g., Annexin V/PI staining) | 10 - 50 µM | Time-course experiments are recommended to capture early and late apoptotic events. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
3. Western Blot Analysis for NF-κB Pathway Activation
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., TNF-α or LPS to activate the NF-κB pathway) and a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Mandatory Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Oral Bioavailability of Schisanhenol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Schisanhenol B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties and metabolic fate. This compound, like many other lignans from Schisandra chinensis, is characterized by poor water solubility, which limits its dissolution in the gastrointestinal fluids.[1] Furthermore, it is subject to extensive first-pass metabolism in the liver and potentially in the intestine.[1]
Q2: Which metabolic enzymes are likely involved in the first-pass metabolism of this compound?
A2: Studies on Schisanhenol and related lignans indicate the involvement of Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, in their metabolism.[1][2] Additionally, Phase II metabolism, such as glucuronidation, may also contribute to its biotransformation.
Q3: Is P-glycoprotein (P-gp) efflux a concern for this compound absorption?
A3: While direct studies on this compound as a P-gp substrate are limited, other lignans from Schisandra, such as Schisandrin B, have been identified as both substrates and inhibitors of P-glycoprotein (P-gp).[3] P-gp is an efflux transporter in the intestinal epithelium that actively pumps substrates back into the intestinal lumen, thereby reducing their net absorption. Given the structural similarities, it is plausible that P-gp efflux could contribute to the low oral bioavailability of this compound.
Q4: Has the absolute oral bioavailability of this compound been determined?
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Species
| Possible Cause | Troubleshooting/Experimental Suggestions |
| Poor aqueous solubility | - Characterize the solubility of your this compound batch in various biorelevant media (e.g., FaSSIF, FeSSIF).- Consider formulation strategies to enhance solubility, such as solid dispersions, nanoparticles, or self-emulsifying drug delivery systems (SEDDS).[4][5][6] |
| Extensive first-pass metabolism | - Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways and enzymes involved.[2]- Co-administer with known inhibitors of relevant CYP enzymes (e.g., ketoconazole for CYP3A) in animal models to assess the impact on oral exposure. |
| P-glycoprotein (P-gp) mediated efflux | - Conduct a Caco-2 permeability assay to determine the efflux ratio of this compound. An efflux ratio greater than 2 suggests P-gp involvement.[7]- In animal studies, co-administer with a P-gp inhibitor (e.g., verapamil) to investigate its effect on oral bioavailability. |
Issue 2: Difficulty in Achieving Therapeutic Concentrations in vivo
| Possible Cause | Troubleshooting/Experimental Suggestions |
| Sub-optimal formulation | - If using a simple suspension, explore more advanced formulations like those mentioned above (solid dispersions, nanoparticles, SEDDS) to improve dissolution and absorption.[8][9][10]- For SEDDS, screen different oils, surfactants, and co-surfactants to find a combination that provides good drug loading and forms a stable microemulsion upon dilution.[11] |
| Rapid clearance | - Analyze the pharmacokinetic profile from your in vivo studies to determine the elimination half-life. A short half-life may necessitate more frequent dosing or a controlled-release formulation.- Investigate the major clearance mechanisms (metabolic vs. renal) to better understand the drug's disposition. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Schisanhenol in Rats Following Oral Administration of a Schisandra Lignan Extract
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 15.8 ± 3.5 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-t) | 45.7 ± 9.8 | ng·h/mL |
| t1/2 | 3.2 ± 0.7 | h |
Data extracted from a study where rats were orally administered a Schisandra lignan extract. The dose of Schisanhenol was not explicitly stated for the monomer.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of this compound.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical to basolateral (A-B) transport, add the dosing solution to the apical side of the Transwell® insert and fresh transport buffer to the basolateral side.
-
For basolateral to apical (B-A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).[7]
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.
Methodology:
-
Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., rat, human), NADPH regenerating system, and buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated analytical method.
-
Calculate the in vitro half-life and intrinsic clearance of this compound.
Visualizations
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of schizandrin B and schisanhenol on drug metabolizing-phase II enzymes and estradiol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle-based oral formulation can surprise you with inferior in vivo absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
preventing Schisanhenol B degradation during storage
This technical support center provides guidance on preventing the degradation of Schisanhenol B during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
| Stock Solution | -80°C or -20°C | Up to 2 years or 1 year, respectively |
Q2: My this compound solution has changed color. Is it degraded?
A change in the color of your this compound solution could indicate degradation. Lignans, the class of compounds to which this compound belongs, can undergo oxidation, which may lead to the formation of colored degradation products. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution.
Q3: I need to prepare a working solution of this compound for my experiments. What is the best practice?
It is highly recommended to prepare fresh working solutions of this compound on the day of use. If you must store a working solution, it should be kept at -80°C for no longer than one year. For in vivo experiments, always use a freshly prepared solution.
Q4: What are the primary factors that can cause this compound degradation?
Based on the general stability of related dibenzocyclooctadiene lignans, the primary factors that can cause this compound degradation are:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of ester or ether groups, if present, and potentially catalyze other degradation reactions.
-
Oxidation: this compound, like many phenolic compounds, is susceptible to oxidation. Exposure to air (oxygen) and oxidizing agents can lead to the formation of degradation products.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low purity of this compound detected by HPLC. | Improper storage conditions. | Review the storage conditions and ensure they align with the recommendations (See FAQ Q1). |
| Contamination of solvent. | Use high-purity, fresh solvents for preparing solutions. | |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use vials to avoid multiple freeze-thaw cycles. | |
| Inconsistent experimental results. | Degradation of this compound in the experimental medium. | Assess the stability of this compound in your specific experimental buffer or medium. Consider performing a time-course experiment to monitor its concentration. |
| Photodegradation during the experiment. | Protect your experimental setup from light by using amber vials or covering with aluminum foil. | |
| Precipitate formation in the solution. | Poor solubility or degradation. | Ensure the solvent is appropriate for this compound. If precipitation occurs upon storage, it may be a sign of degradation. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the purity of this compound and detect potential degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for lignan analysis. The gradient can be optimized to achieve good separation of the parent compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 220-280 nm for lignans).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the assay.
3. Forced Degradation Studies:
To generate potential degradation products and validate the stability-indicating nature of the HPLC method, perform forced degradation studies under the following conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified time. |
| Thermal Degradation | Heat the solid this compound at a temperature below its melting point (e.g., 105°C) for a specified time. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified duration. |
4. Method Validation:
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathway
The primary degradation pathways for Schisandra lignans like this compound are expected to be oxidation and hydrolysis, as well as demethylation, a common metabolic transformation.
Caption: Potential degradation routes for this compound.
Experimental Workflow
The following workflow outlines the steps for investigating this compound degradation.
Caption: A typical workflow for a forced degradation study.
troubleshooting inconsistent results in Schisanhenol B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Schisanhenol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dibenzocyclooctadiene lignan, a natural bioactive compound isolated from plants of the Schisandra genus, such as Schisandra chinensis.[1][2] It is investigated for a variety of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-liver fibrosis activities.[3][4][5]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results in this compound experiments can stem from several factors:
-
Compound Stability and Storage: Improper storage can lead to degradation of the compound. This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][6]
-
Solubility Issues: this compound is soluble in DMSO and chloroform.[6][7] However, using aged or hygroscopic DMSO can significantly impact solubility. It is recommended to use newly opened DMSO for preparing stock solutions.[6] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[6]
-
Experimental System Variability: Biological variability is inherent. Factors such as cell line passage number, cell density, animal model differences, and reagent lot-to-lot variation can contribute to inconsistent outcomes.
-
Protocol Adherence: Minor deviations in experimental protocols, such as incubation times, compound concentrations, or procedural steps, can lead to significant differences in results.
Q3: How should I properly store this compound?
Proper storage is critical for maintaining the stability and bioactivity of this compound. Refer to the table below for detailed storage guidelines.
Q4: What is the recommended method for dissolving this compound?
For in vitro studies, prepare a high-concentration stock solution in newly opened DMSO. The use of ultrasonic treatment may be necessary to fully dissolve the compound.[6] For subsequent experiments, this stock solution can be diluted into your aqueous culture medium. Be aware that high concentrations of DMSO can be toxic to cells. For in vivo experiments, while a clear stock solution should be prepared first, the final working solution should be prepared fresh daily to avoid precipitation or degradation.[6]
Q5: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways:
-
Anti-Inflammatory Pathways: It significantly inhibits the NF-κB signaling pathway, a central regulator of inflammation, and suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]
-
Anti-Fibrosis Pathways: In the context of liver fibrosis, this compound inhibits the transforming growth factor β (TGF-β)/Smad and mitogen-activated protein kinase (MAPK) signaling pathways.[5] It has been observed to inhibit the phosphorylation of Smad1, Smad2, and Smad3.[5]
-
Neuroprotective Pathways: It has been found to activate the SIRT1-PGC-1α signaling pathway and inhibit the phosphorylation of Tau protein, suggesting a role in attenuating oxidative damage and improving cognitive function.[4]
Troubleshooting Guide
Problem 1: Lower than expected or no biological activity.
-
Possible Cause 1: Compound Degradation.
-
Solution: Verify that the compound has been stored correctly according to the recommended conditions (see Table 1). If improper storage is suspected, use a fresh vial of the compound.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Double-check all calculations for dilutions and ensure the final concentration in your assay is within the effective range reported in the literature (see Table 2). Perform a dose-response curve to determine the optimal concentration for your specific experimental model.
-
-
Possible Cause 3: Solubility Issues.
-
Solution: Ensure the compound is fully dissolved in the stock solution. Use fresh, high-quality DMSO and sonication if necessary.[6] When diluting into aqueous media, check for any signs of precipitation.
-
Problem 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Conditions.
-
Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration stock solutions.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of multi-well plates for treatments, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media instead.
-
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][6] |
| Powder | 4°C | 2 years | [6] |
| In Solvent | -80°C | 2 years | [6] |
| In Solvent | -20°C | 1 year | [1][6] |
Table 2: Examples of Experimental Parameters for this compound
| Experiment Type | Model System | Treatment Concentrations | Key Findings | Source(s) |
| In Vitro Anti-Inflammation | THP-1 Macrophages | 10 or 20 µM | Inhibition of NF-κB pathway activity | [3] |
| In Vitro Anti-Fibrosis | Human Hepatic Stellate Cells (LX-2) | Dose-dependent | Inhibition of TGF-β/Smad and MAPK pathways | [5] |
| In Vivo Neuroprotection | Scopolamine-treated mice | 10, 30, or 100 mg/kg (i.p.) | Attenuated cognitive impairment, increased SOD/GSH-px | [4] |
| In Vivo Anti-Inflammation | LPS-induced mice | High dose (not specified) | Reduced mortality and inflammatory cytokines | [3] |
Detailed Experimental Protocols
Protocol 1: In Vitro NF-κB Activity Assay in THP-1 Cells [3]
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 100 U/mL penicillin-streptomycin.
-
Seeding: Inoculate cells into 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment:
-
Negative Control: Replace the medium with fresh complete medium.
-
Positive Control (LPS model): Replace the medium with complete medium containing Lipopolysaccharide (LPS).
-
Treatment Group: Replace the medium with complete medium containing LPS and this compound (e.g., 10 or 20 µM).
-
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Analysis: Analyze NF-κB activity. This can be done using a luciferase reporter assay if using a reporter cell line (e.g., THP-1/NF-κB cells) or by measuring downstream inflammatory markers like Nitric Oxide (NO) in the supernatant using a Griess assay kit.[3]
Protocol 2: In Vivo Neuroprotective Effect in Scopolamine-Treated Mice [4]
-
Animal Model: Use male mice, randomly divided into groups (vehicle control, model, Galantamine positive control, and this compound treatment groups).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 10, 30, 100 mg/kg) for a set period. The vehicle control group receives normal saline.
-
Induction of Cognitive Impairment: Administer scopolamine (e.g., 1 mg/kg) to all groups except the vehicle control to induce learning and memory deficits.
-
Behavioral Testing: Assess learning and memory using a standardized test such as the Morris Water Maze.
-
Biochemical Analysis: After behavioral testing, collect hippocampal tissues. Measure the activity of acetylcholinesterase (AChE), superoxide dismutase (SOD), glutathione peroxidase (GSH-px), and the content of malondialdehyde (MDA) using standard biochemical assay kits.
-
Western Blot Analysis: Use western blotting to analyze the protein expression levels of SIRT1, PGC-1α, and phosphorylated Tau in hippocampal tissue lysates.[4]
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: this compound inhibitory signaling pathways.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 4. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of inhibiting the activation of hepatic stellate cells by lignan components from the fruits of Schisandra chinensis and the mechanism of schisanhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. schisanhenol | 69363-14-0 [amp.chemicalbook.com]
Technical Support Center: Managing Autofluorescence of Schisanhenol B in Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when imaging Schisanhenol B.
Troubleshooting Guide
Autofluorescence from small molecules like this compound can interfere with the detection of specific fluorescent signals in your experiments. This guide provides a systematic approach to identify and mitigate this issue.
Problem: High background fluorescence is observed in samples treated with this compound, even in the absence of fluorescent labels.
Step 1: Confirm the source of autofluorescence.
The first step is to determine if the observed background is indeed from this compound or other sources.
-
Protocol: Prepare a control sample containing only the cells or tissue and the vehicle used to dissolve this compound (e.g., DMSO). Image this sample alongside your this compound-treated sample and a sample with your fluorescent label of interest.
-
Expected Outcome: If the this compound-treated sample shows significantly higher background fluorescence compared to the vehicle control, it is likely that this compound is contributing to the autofluorescence.
Step 2: Characterize the autofluorescence spectrum.
Understanding the excitation and emission properties of the autofluorescence is crucial for selecting appropriate mitigation strategies. Note that the specific fluorescence properties of this compound are not extensively documented in publicly available literature. The following is a general approach.
-
Protocol: Using a spectrophotometer or a confocal microscope with spectral imaging capabilities, acquire the emission spectrum of the this compound-induced autofluorescence by exciting at various wavelengths (e.g., 405 nm, 488 nm, 561 nm).
-
Expected Outcome: This will provide an approximate excitation and emission profile of the autofluorescence, helping you to choose fluorophores with spectrally distinct profiles.
Step 3: Implement mitigation strategies.
Based on the characterization, employ one or more of the following strategies to reduce or eliminate the autofluorescence.
Strategy 1: Spectral Unmixing
This computational technique separates the autofluorescence signal from the specific fluorescent signals.[1][2][3]
-
Protocol:
-
Acquire a spectral image (lambda stack) of an unstained sample treated with this compound to obtain the autofluorescence spectral signature.
-
Acquire a spectral image of your fully stained experimental sample.
-
Use spectral unmixing software to subtract the autofluorescence signature from your experimental image.[2]
-
-
Considerations: This method is powerful but requires a microscope with spectral imaging capabilities.
Strategy 2: Photobleaching
Intense light exposure can be used to destroy the autofluorescent molecules before imaging your specific signal.[4][5][6]
-
Protocol:
-
Before applying your fluorescent probes, expose the this compound-treated sample to high-intensity light from your microscope's light source. The duration and intensity will need to be optimized to reduce autofluorescence without damaging the sample.
-
Proceed with your standard staining and imaging protocol.
-
-
Considerations: Photobleaching may not be effective for all sources of autofluorescence and could potentially affect sample integrity with prolonged exposure.[7]
Strategy 3: Chemical Quenching
Various chemical reagents can reduce autofluorescence.
-
Protocol:
-
Considerations: Quenching agents may also reduce the signal from your specific fluorophores, so optimization is necessary.[9]
Strategy 4: Selection of Fluorophores
Choose fluorophores that are spectrally well-separated from the autofluorescence.
-
Protocol:
-
Considerations: Ensure your imaging system is equipped with the appropriate lasers and detectors for these dyes.
Experimental Workflow for Managing Autofluorescence
Caption: Workflow for managing this compound autofluorescence.
Quantitative Data Summary
| Mitigation Strategy | Typical Reduction in Autofluorescence | Key Considerations |
| Spectral Unmixing | High | Requires spectral imaging capabilities and appropriate software.[1][2] |
| Photobleaching | Medium to High | Optimization of exposure time and intensity is critical to avoid sample damage.[6][7] |
| Chemical Quenching | Medium | Can also quench the desired fluorescent signal; requires careful titration.[9] |
| Far-Red Fluorophores | High | Dependent on the autofluorescence spectrum; requires appropriate hardware.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural emission of light by biological structures or introduced compounds like this compound when they absorb light.[12] This can be problematic in fluorescence imaging as it can obscure the signal from your specific fluorescent labels, leading to poor signal-to-noise ratios and potentially false-positive results.[12]
Q2: I don't have a spectral imaging system. What are my best options?
A2: If spectral unmixing is not an option, a combination of other strategies is recommended. Start by trying to photobleach the autofluorescence. If that is not sufficient, experiment with chemical quenchers like Sodium Borohydride or a commercial reagent.[8] Additionally, carefully select far-red fluorescent probes for your targets of interest, as autofluorescence is often lower in that region of the spectrum.[10]
Q3: Can the fixation method affect the autofluorescence of this compound?
A3: While the direct interaction between fixatives and this compound is not documented, some fixatives, particularly aldehydes like formalin and glutaraldehyde, can induce autofluorescence in the biological sample itself.[12] If you suspect the fixative is contributing to the background, consider using an alcohol-based fixative like ice-cold methanol or ethanol.[12]
Q4: Will photobleaching damage my sample?
A4: Prolonged exposure to high-intensity light can cause phototoxicity and damage to your sample. It is crucial to optimize the photobleaching protocol by using the minimum exposure time and light intensity required to sufficiently reduce autofluorescence.[7] Always include a control sample that is not photobleached to assess any potential damage.
Q5: How do I choose the right chemical quencher?
A5: The choice of quencher depends on the nature of the autofluorescence and your sample type. Sodium Borohydride is often used to reduce aldehyde-induced autofluorescence.[8] Sudan Black B is effective against lipofuscin, a common source of autofluorescence in aged tissues.[8] Commercial quenchers are often formulated to be broadly effective with minimal impact on your specific signal.[9] It is recommended to test a few different quenchers to find the most effective one for your specific experimental conditions.
Hypothetical Signaling Pathway Involving this compound
References
- 1. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. beckman.com [beckman.com]
- 4. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. biotium.com [biotium.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Schisanhenol B Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the long-term stability of Schisanhenol B. Below you will find recommended protocols, troubleshooting guides, and frequently asked questions to support your experimental success.
Recommended Storage Conditions
Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on commercially available data.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
| Stock Solution | -80°C | 2 years[2] |
| Stock Solution | -20°C | 1 year[2] |
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Long-Term Stability Testing Protocol
While a specific public protocol for this compound is not available, the following detailed methodology is based on general guidelines for active pharmaceutical ingredients from regulatory bodies.[3][4][5]
Objective: To establish a re-test period for this compound by evaluating its physical and chemical stability under controlled long-term storage conditions.
Materials:
-
This compound (at least two to three pilot scale batches)[3]
-
Validated stability-indicating analytical method (e.g., High-Performance Liquid Chromatography - HPLC)[4][6]
-
Climate-controlled stability chambers
-
Appropriate container closure system that simulates the proposed packaging for storage and distribution[5]
Experimental Workflow:
References
Technical Support Center: Enhancing the Water Solubility of Schisandra Lignans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Schisandra lignans.
Frequently Asked Questions (FAQs)
Q1: What are Schisandra lignans and why is their poor water solubility a significant issue?
Schisandra lignans are the primary bioactive compounds found in the fruit of Schisandra chinensis. These compounds, including schisandrin, schisantherin, and gomisin, exhibit a wide range of pharmacological activities, such as hepatoprotective, neuroprotective, and anti-inflammatory effects. However, their therapeutic potential is often limited by their poor water solubility. This characteristic leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability.[1][2][3]
Q2: What are the most common and effective strategies to overcome the poor water solubility of Schisandra lignans?
Several advanced drug delivery strategies are employed to enhance the solubility and bioavailability of Schisandra lignans. The most prominent methods include:
-
Nanoparticle Formulation: Encapsulating lignans into nanoparticles, such as those made with enteric polymers like Eudragit® S100, can significantly improve their dissolution rate.[2][4][5][6]
-
Solid Dispersions: This technique involves dispersing the lignans in a hydrophilic carrier matrix. Common carriers include poloxamer 407 and polyethylene glycol 660 hydroxystearate.[7]
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins, such as β-cyclodextrin, can effectively encapsulate the hydrophobic lignan molecules, thereby increasing their aqueous solubility.[3]
-
Lipid-Based Formulations: Strategies like liposomes and self-emulsifying drug delivery systems (SEDDSs) have also been shown to improve the delivery and therapeutic efficacy of Schisandra lignans.[1]
Q3: How does enhancing the solubility of Schisandra lignans impact their bioavailability and therapeutic effect?
Improving the water solubility of Schisandra lignans directly enhances their oral bioavailability.[1][2][6] For instance, nanoparticle formulations have been shown to significantly increase the area under the concentration-time curve (AUC) of deoxyschisandrin and schisantherin A by 2.3 and 5.8 times, respectively, compared to a reference formulation.[8] This increased bioavailability allows for a greater concentration of the active compounds to reach the systemic circulation and target tissues, potentially leading to a more potent therapeutic effect.
Q4: What are the essential analytical techniques for characterizing formulated Schisandra lignans?
To ensure the quality and efficacy of formulated Schisandra lignans, several analytical techniques are crucial:
-
Particle Size and Morphology: Dynamic Light Scattering (DLS) and electron microscopy (Scanning Electron Microscopy - SEM, Transmission Electron Microscopy - TEM) are used to determine the size, shape, and surface characteristics of nanoparticles.[4][6]
-
Encapsulation Efficiency (EE) and Drug Loading (DL): These parameters are typically quantified using High-Performance Liquid Chromatography (HPLC) after separating the encapsulated and unencapsulated drug.[4][6][8]
-
Physical State of the Drug: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to determine if the drug is in a crystalline or amorphous state within the formulation, which can significantly impact solubility.[4][6]
-
In Vitro Dissolution Studies: These studies are essential to compare the dissolution rate of the formulated lignans with that of the pure drug, providing an initial indication of improved solubility.[2][6]
-
Pharmacokinetic Analysis: In vivo studies in animal models are conducted to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC, which provide a definitive measure of the improvement in bioavailability.[3][8]
Troubleshooting Guides
Nanoparticle Formulation (Modified Spontaneous Emulsification Solvent Diffusion - SESD)
| Problem | Potential Causes | Suggested Solutions |
| Low Encapsulation Efficiency | - Insufficient polymer concentration.- High drug-to-polymer ratio.- Inadequate stirring speed during formulation. | - Increase the concentration of the polymer (e.g., Eudragit® S100).- Optimize the drug-to-polymer ratio; a lower ratio often improves encapsulation.- Ensure adequate and consistent stirring (e.g., 300-900 rpm) to facilitate efficient nanoparticle formation.[5] |
| Large and Polydisperse Particles | - Inappropriate solvent-to-antisolvent ratio.- Suboptimal concentration of the stabilizer (e.g., poloxamer 188).- Aggregation of nanoparticles. | - Adjust the ratio of the organic solvent (e.g., ethanol) to the aqueous phase.- Optimize the concentration of the stabilizer to effectively coat the nanoparticle surface.- Consider lyophilization with a cryoprotectant to prevent aggregation upon storage. |
| Poor Physical Stability (e.g., precipitation) | - Ostwald ripening.- Insufficient zeta potential leading to aggregation.- Degradation of the polymer or drug. | - Use a combination of stabilizers to provide both steric and electrostatic stabilization.- Store the nanoparticle suspension at a suitable temperature (e.g., 4°C).- Evaluate the chemical stability of the drug and polymer under the formulation and storage conditions. |
Solid Dispersion (Solvent Evaporation Method)
| Problem | Potential Causes | Suggested Solutions |
| Incomplete Solvent Removal | - Inadequate drying time or temperature.- Use of a high-boiling-point solvent. | - Prolong the drying time under vacuum.- Use a rotary evaporator to enhance solvent removal.- Select a volatile solvent that is a good solvent for both the drug and the carrier.[9] |
| Drug Recrystallization During Storage | - The drug is in a metastable amorphous state.- High humidity and temperature during storage. | - Select a polymer carrier that has a high glass transition temperature (Tg) to restrict molecular mobility.- Store the solid dispersion in a desiccator or in moisture-proof packaging.- Consider the use of a secondary polymer to further inhibit crystallization. |
| Low Dissolution Rate | - High drug loading.- Poor wettability of the solid dispersion.- Recrystallization of the drug on the surface. | - Optimize the drug-to-carrier ratio; lower drug loading often leads to better dissolution.- Incorporate a surfactant into the dissolution medium or the formulation itself.- Ensure the drug is molecularly dispersed within the carrier by using techniques like DSC and XRD for characterization. |
Cyclodextrin Inclusion Complexes
| Problem | Potential Causes | Suggested Solutions |
| Low Complexation Efficiency | - Poor fit between the lignan molecule and the cyclodextrin cavity.- Inappropriate stoichiometry.- Suboptimal complexation conditions (pH, temperature). | - Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD) to find the best fit.- Determine the optimal molar ratio of lignan to cyclodextrin using phase solubility studies.- Optimize the pH and temperature of the complexation medium to favor inclusion. |
| Difficulty in Characterizing the Complex | - Overlapping signals in spectroscopic analyses (e.g., NMR).- Insufficient evidence of true inclusion complex formation. | - Use 2D NMR techniques (e.g., ROESY) to confirm the spatial proximity of the lignan and cyclodextrin protons.- Employ multiple characterization methods, including DSC, XRD, and FTIR, to provide comprehensive evidence of complex formation. |
| Precipitation of the Complex | - Exceeding the solubility limit of the inclusion complex.- Changes in temperature or pH. | - Prepare the inclusion complex in a larger volume of solvent.- Control the temperature and pH of the solution during preparation and storage.- Consider using more soluble cyclodextrin derivatives. |
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Schisandra Lignans
| Technique | Carriers/Excipients | Key Advantages | Reported Outcomes | References |
| Nanoparticle Formulation | Eudragit® S100, poloxamer 188 | - High encapsulation efficiency.- Potential for controlled release.- Significant improvement in bioavailability. | - Encapsulation efficiency >85-90%.- Particle size ~93 nm.[4][6] | [2][4][5][6][8] |
| Solid Dispersion | Poloxamer 407, PEG 660 hydroxystearate, Povidone K-30, HPMC | - Simple and scalable manufacturing methods.- Significant increase in dissolution rate. | - Mixing weight ratio of lignan to carrier of 1:3 to 1:10 is effective.[7] | [7][9][10] |
| Cyclodextrin Inclusion Complex | β-cyclodextrin | - High potential for solubility enhancement.- Masking of taste.- Protection of the drug from degradation. | - Used to improve the solubility of Schisandra lignans for pharmacokinetic studies.[3] | [3][11][12] |
| Lipid-Based Formulations (e.g., Liposomes) | Phospholipids | - Ability to encapsulate both hydrophilic and lipophilic drugs.- Biocompatible and biodegradable. | - Can enhance the cytotoxicity of lignans against cancer cells by improving delivery.[1] | [1] |
Table 2: Pharmacokinetic Parameters of Formulated Schisandra Lignans in Rats
| Formulation | Lignan | AUC (ng·h/mL) | Fold Increase in Bioavailability | Reference |
| Nanoparticles | Deoxyschisandrin | Not specified, but AUC was 2.3 times higher than the reference. | 2.3 | [8] |
| Nanoparticles | Schisantherin A | Not specified, but AUC was 5.8 times higher than the reference. | 5.8 | [8] |
| Liposome encapsulated β-CD inclusion complex | Schisandrin, Schisantherin, γ-schizandrin | Showed the largest AUC compared to solution, β-CD inclusion complex, and liposome alone. | Not quantified, but significantly enhanced. | [3] |
Experimental Protocols
Protocol 1: Preparation of Schisandra Lignan-Loaded Nanoparticles (Modified SESD Method)
Materials: Schisandra lignans, Eudragit® S100, Poloxamer 188, Absolute Ethanol, Distilled Water.
-
Preparation of the Organic Phase: Dissolve 120 mg of Eudragit® S100 and a specific amount of Schisandra lignans (e.g., 6, 12, or 24 mg) in 25 mL of absolute ethanol. Use an ultrasonic bath to ensure a clear solution is obtained.[5]
-
Preparation of the Aqueous Phase: Dissolve 120 mg of poloxamer 188 in 75 mL of distilled water.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant agitation (e.g., 500 rpm).
-
Solvent Evaporation: Stir the resulting suspension for 10 minutes, then place it in a 50°C water bath for approximately 3 hours to evaporate the ethanol.
-
Lyophilization (Optional): The final nanoparticle suspension can be lyophilized for long-term storage.
Protocol 2: Preparation of a Schisandra Lignan Solid Dispersion (Solvent Evaporation Method)
Materials: Schisandra lignan extract, Hydrophilic carrier (e.g., Poloxamer 407), Suitable solvent (e.g., ethanol).
-
Dissolution: Dissolve the Schisandra lignan extract and the hydrophilic carrier in the selected solvent. A common mixing weight ratio of lignan to carrier is 1:5.[7]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to prevent degradation of the lignans.
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
Protocol 3: Preparation of a Schisandra Lignan-β-Cyclodextrin Inclusion Complex
Materials: Schisandra lignans, β-cyclodextrin, Distilled Water.
-
Preparation of Cyclodextrin Solution: Dissolve β-cyclodextrin in distilled water with heating and stirring to obtain a saturated solution.
-
Addition of Lignans: Add an ethanolic solution of Schisandra lignans dropwise to the β-cyclodextrin solution under continuous stirring.
-
Complexation: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a constant temperature.
-
Isolation of the Complex: Cool the solution (e.g., in an ice bath) to promote the precipitation of the inclusion complex.
-
Washing and Drying: Collect the precipitate by filtration, wash it with a small amount of cold distilled water, and then dry it in a vacuum oven.
Visualizations
Caption: General Workflow for Improving Schisandra Lignan Solubility.
Caption: Experimental Workflow for Nanoparticle Formulation (SESD).
Caption: Potential NF-κB Signaling Pathway Inhibition by Schisandra Lignans.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and liver uptake of three Schisandra lignans in rats after oral administration of liposome encapsulating β-cyclodextrin inclusion compound of Schisandra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 8. [Preparation of enteric nanoparticles of Schisandra total lignanoids and preliminary study on its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
selection of appropriate vehicle for Schisanhenol B administration
Technical Support Center: Schisanhenol B Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for this compound administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro studies?
A1: this compound exhibits good solubility in several organic solvents. For in vitro assays, Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 250 mg/mL.[1] Other options include ethanol (≥20.55 mg/mL) and N,N-Dimethylformamide (DMF) (30 mg/mL).[2][3] When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[1] For cell-based assays, ensure the final concentration of the organic solvent is low enough to avoid cytotoxicity.
Q2: What are suitable vehicle formulations for in vivo administration of this compound?
A2: For in vivo experiments, this compound can be formulated in vehicles suitable for oral or parenteral administration. Two commonly cited formulations are:
-
Aqueous-based vehicle: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a this compound concentration of at least 6.25 mg/mL.[1]
-
Oil-based vehicle: A solution of 10% DMSO in 90% Corn Oil. This vehicle also supports a this compound concentration of at least 6.25 mg/mL.[1]
The choice between these vehicles may depend on the desired route of administration, dosing volume, and the specific animal model. One study noted that for dosing periods exceeding half a month, the corn oil-based vehicle should be chosen carefully.[1] Another study reported using normal saline as a vehicle control for intraperitoneal administration in mice, with this compound administered at 10, 30, or 100 mg/kg.[4]
Q3: My this compound solution is showing precipitation. What can I do?
A3: Precipitation can occur if the solubility limit is exceeded or due to temperature changes. If you observe precipitation, gentle heating and/or sonication can help redissolve the compound.[1] When preparing the aqueous-based vehicle, it is recommended to add each solvent sequentially and ensure the mixture is homogenous before adding the next component.[1]
Q4: Are there any known stability issues with this compound in solution?
A4: Stock solutions of this compound are stable for extended periods when stored at low temperatures. In DMSO, it can be stored at -80°C for up to 2 years or at -20°C for 1 year.[1] For long-term storage of the powder form, -20°C is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | - Inappropriate solvent selection.- Low-quality or hydrated solvent.- Temperature is too low. | - Refer to the solubility data table to select an appropriate solvent.- Use fresh, high-purity, anhydrous solvents.- Gentle warming and sonication can aid dissolution.[1] |
| Phase Separation or Precipitation in Vehicle | - Incorrect ratio of co-solvents.- Saturation limit exceeded.- Interaction between vehicle components. | - Prepare the vehicle by adding and mixing each component sequentially.- Perform a small-scale pilot formulation to determine the optimal concentration.- Consider an alternative vehicle formulation. |
| Vehicle-induced Toxicity in Animal Models | - High concentration of DMSO or other organic solvents.- Sensitivity of the animal model to a specific excipient. | - Minimize the percentage of organic co-solvents in the final formulation.- Conduct a vehicle toxicity study prior to the main experiment.- Consider alternative, less toxic excipients. |
| Inconsistent Results Between Experiments | - Variability in vehicle preparation.- Degradation of this compound stock solution. | - Standardize the vehicle preparation protocol.- Prepare fresh vehicle for each experiment.- Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Solvent/Vehicle | Solubility/Concentration | Reference |
| Ethanol (EtOH) | ≥20.55 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL | [1] |
| N,N-Dimethylformamide (DMF) | 30 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | [1] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration (Aqueous-based)
This protocol is adapted from a method that yields a clear solution of at least 6.25 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
To prepare 1 mL of the final formulation, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the this compound stock solution (62.5 mg/mL in DMSO) to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
Visually inspect the solution for any precipitation or phase separation before administration.
Visualizations
Caption: Workflow for selecting an appropriate vehicle for this compound.
Caption: Proposed signaling pathway of this compound in neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raybiotech.com [raybiotech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Schisanhenol B via DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the antioxidant capacity of Schisanhenol B, a lignan found in Schisandra species. While direct quantitative data for this compound from 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are not prominently available in existing literature, this document provides contextual evidence of its antioxidant potential, comparative data for standard antioxidants, and a detailed experimental protocol for the DPPH assay to facilitate further research.
Contextual Antioxidant Potential of this compound
This compound is a bioactive lignan isolated from the fruits of Schisandra, a plant genus with a long history in traditional medicine. Although a specific 50% inhibitory concentration (IC50) value for this compound in the DPPH radical scavenging assay is not readily found in published studies, its role as an antioxidant has been suggested. One study indicated that schisanhenol could neutralize reactive oxygen species more effectively than vitamin E in an experimental model involving tetradecanoylphorbol acetate-stimulated human neutrophils. Furthermore, a 2024 study identified schisanhenol as a key contributor to the overall antioxidant activity of Schisandra sphenanthera, based on a relational analysis of DPPH and ABTS assay results.
These findings underscore the potential of this compound as a noteworthy antioxidant, warranting direct investigation to quantify its radical scavenging activity.
Comparative Antioxidant Data
To establish a benchmark for antioxidant efficacy, the following table summarizes the DPPH radical scavenging activity of two widely recognized standard antioxidants, Ascorbic Acid (Vitamin C) and Trolox. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates a higher antioxidant potency[1].
| Compound | DPPH IC50 Value (µg/mL) | Antioxidant Potency Classification |
| Ascorbic Acid (Vitamin C) | ~5.00 - 6.1[2][3] | Very Strong |
| Trolox | ~3.77[4] | Very Strong |
| This compound | Data Not Available | - |
Note: IC50 values can vary slightly depending on specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method for evaluating the free-radical scavenging ability of antioxidants[5][6]. The principle is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is a pale yellow, in the presence of a hydrogen-donating antioxidant[6]. The change in absorbance is measured spectrophotometrically at approximately 517 nm[5].
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)[5]
-
Test compound (this compound)
-
Positive controls (e.g., Ascorbic Acid, Trolox)
-
Micropipettes
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading at 517 nm[5]
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly made and kept in the dark to prevent degradation[5].
-
Preparation of Test Samples and Standards:
-
Dissolve the test compound (this compound) and positive controls (Ascorbic Acid, Trolox) in the same solvent used for the DPPH solution to create stock solutions of a known concentration.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing. This is crucial for determining the IC50 value.
-
-
Assay Reaction:
-
In a 96-well plate, add a specific volume of each concentration of the test sample or standard to different wells.
-
Add the DPPH working solution to each well. The total volume in each well should be consistent.
-
Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution[6].
-
-
Incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a set period, typically 30 minutes[5]. The incubation time should be consistent across all samples.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader[5].
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula[6]: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determination of IC50 Value:
-
Plot a graph of the percentage of inhibition against the concentration of the test sample.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.
-
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow of the DPPH assay and the basic chemical reaction involved.
Caption: DPPH assay experimental workflow.
Caption: DPPH radical scavenging mechanism.
References
- 1. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Schisanhenol B and Schisandrin B for Drug Development Professionals
An In-depth Guide to the Pharmacological Properties, Mechanisms of Action, and Experimental Evaluation of Two Promising Lignans from Schisandra chinensis
Schisanhenol B and Schisandrin B, two prominent dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. Both compounds share a common structural scaffold but exhibit nuances in their biological effects, making a comparative study essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data, detailed experimental protocols, and visualizations of their molecular pathways.
Comparative Overview of Biological Activities
While both this compound and Schisandrin B demonstrate a range of therapeutic effects, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective activities, the existing body of research suggests differences in their potency and primary mechanisms of action.
Antioxidant Properties: Both lignans are recognized for their ability to mitigate oxidative stress. Schisandrin B has been extensively studied for its capacity to enhance the cellular antioxidant defense system by increasing the levels of superoxide dismutase (SOD) and glutathione (GSH).[1][2] It also directly scavenges free radicals.[2] One study has suggested that Schisanhenol may possess even more potent radical-scavenging activity than Schisandrin B and other related lignans in specific in vitro assays.[3][4]
Anti-inflammatory Effects: Schisandrin B exerts anti-inflammatory effects by modulating key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the Nrf2 pathway.[5][6] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Schisanhenol has also demonstrated anti-inflammatory properties, with evidence pointing to its ability to inhibit inflammatory responses.
Neuroprotective Activities: Both compounds show promise in the context of neurodegenerative diseases. Schisandrin B has been found to protect neurons from oxidative stress-induced damage and apoptosis through various mechanisms, including the modulation of the Nrf2 and PI3K/Akt signaling pathways.[1][8] It has also shown protective effects against Aβ-induced neurotoxicity.[9] Schisanhenol has been reported to improve learning and memory in preclinical models by reducing acetylcholinesterase activity and attenuating oxidative damage.[10][11]
Hepatoprotective Potential: The hepatoprotective effects of Schisandrin B are well-documented, particularly its ability to protect against toxin-induced liver injury by enhancing mitochondrial glutathione status and inducing heat shock proteins.[12] It has also been shown to alleviate non-alcoholic fatty liver disease (NAFLD).[13] Schisanhenol has also demonstrated hepatoprotective effects, with recent studies indicating its potential to ameliorate NAFLD by modulating lipid metabolism.[14]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Schisandrin B. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions should be considered when interpreting these values.
Table 1: Antioxidant Activity
| Compound | Assay | Model System | IC50 / Effective Concentration | Reference |
| This compound | Inhibition of microsome lipid peroxidation | Rat liver microsomes | Most active among 8 lignans tested | [3] |
| Inhibition of LDL oxidation | Human LDL | 10-100 µmol/L (dose-dependent) | [3] | |
| Schisandrin B | Hydroxyl radical scavenging | In vitro | More significant than Vitamin C at the same concentration | [2] |
| Increase in SOD and GSH levels | Mouse model of acute stress | Not specified (qualitative increase) | [1] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Model System | Effect | Reference |
| This compound | Not specified | Not specified | Not specified | |
| Schisandrin B | Inhibition of TNF-α, IL-1β, IL-6 release | LPS-stimulated RAW264.7 macrophages | Significant inhibition at 50 µM | [6] |
| Inhibition of NO production | LPS-stimulated RAW264.7 macrophages | Significant inhibition at 50 µM | [6] |
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose | Cmax | Tmax | AUC | Absolute Bioavailability | Reference |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Schisandrin B | 10, 20, 40 mg/kg | Dose-dependent | ~1-2 h | Dose-dependent | ~19.3% (male), ~55.0% (female) | [15][16] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and Schisandrin B are mediated through the modulation of several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research of this compound and Schisandrin B.
Superoxide Dismutase (SOD) Activity Assay
Objective: To quantify the enzymatic activity of SOD in cell lysates or tissue homogenates, a key indicator of antioxidant defense.
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The extent of inhibition is proportional to the SOD activity.
Materials:
-
SOD Assay Kit (commercially available)
-
Phosphate buffer (pH 7.4)
-
Cell or tissue homogenates
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold phosphate buffer. Centrifuge the homogenate to remove debris and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the sample supernatant, xanthine solution, and the tetrazolium salt solution.
-
Initiation: Start the reaction by adding xanthine oxidase to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Calculation: Calculate the percentage of inhibition of the tetrazolium salt reduction and determine the SOD activity from a standard curve.
NF-κB Luciferase Reporter Assay
Objective: To measure the activation of the NF-κB signaling pathway in response to a stimulus.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is quantified.
Materials:
-
Cells (e.g., HEK293T or RAW264.7)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed cells in a 24-well plate and transfect them with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24-48 hours, treat the cells with the test compound (this compound or Schisandrin B) for a specified duration, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess mitochondrial function by measuring the mitochondrial membrane potential.
Principle: The fluorescent dye JC-1 is a ratiometric dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or culture dish) and treat them with the test compounds.
-
Staining: Incubate the cells with JC-1 dye in a CO2 incubator for 15-30 minutes.
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Imaging/Analysis: Analyze the cells using a fluorescence microscope (observing the shift from red to green fluorescence) or a flow cytometer (quantifying the red and green fluorescence intensities).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity to determine the change in mitochondrial membrane potential.
Conclusion
This compound and Schisandrin B are both highly promising natural compounds with a wide array of pharmacological activities. While Schisandrin B has been more extensively studied, emerging evidence suggests that this compound may exhibit superior potency in certain biological assays, particularly in antioxidant and neuroprotective contexts. The lack of direct comparative studies necessitates further research to fully elucidate their relative efficacy and to guide future drug development efforts. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to design and execute studies aimed at further characterizing and comparing these two valuable lignans.
References
- 1. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents [mdpi.com]
- 5. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin B protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schisandrin B alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schisanhenol ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid chromatography with tandem… [ouci.dntb.gov.ua]
A Comparative Guide to the Neuroprotective Effects of Schisanhenol B and Gomisin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two prominent lignans isolated from Schisandra species: Schisanhenol B and Gomisin A. While both compounds demonstrate significant potential in mitigating neuronal damage, their mechanisms of action and experimental validations reveal distinct profiles. This document synthesizes available experimental data to facilitate informed decisions in neuropharmacological research and development.
Overview of Neuroprotective Mechanisms
This compound and Gomisin A, both dibenzocyclooctadiene lignans, contribute to neuroprotection through different primary pathways.[1][2] this compound's effects are predominantly linked to the attenuation of oxidative stress and regulation of tau protein phosphorylation, while Gomisin A's primary neuroprotective role is mediated through its potent anti-inflammatory effects in microglia.[3][4]
This compound: Combating Oxidative Stress
Experimental evidence indicates that this compound directly counteracts oxidative damage, a key factor in neurodegeneration.[5][6] In a scopolamine-induced cognitive impairment mouse model, this compound administration led to a significant increase in the activity of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-px), while concurrently reducing levels of the lipid peroxidation marker, malondialdehyde (MDA).[4] This suggests a mechanism centered on bolstering the brain's intrinsic antioxidant defense systems.[7][8] Furthermore, this compound has been shown to improve the cholinergic system by reducing acetylcholinesterase (AChE) activity.[4]
The core of its action involves the activation of the SIRT1-PGC-1α signaling pathway.[4] Activation of SIRT1 and its downstream target PGC-1α is known to enhance mitochondrial function and cellular stress resistance. By upregulating this pathway, this compound was found to decrease the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease pathology.[4]
Gomisin A: Targeting Neuroinflammation
Gomisin A's neuroprotective effects are primarily attributed to its anti-inflammatory properties, specifically its ability to modulate microglial activation.[3] Microglia, the resident immune cells of the central nervous system, can release pro-inflammatory and neurotoxic factors when over-activated.[9][10] In studies using lipopolysaccharide (LPS)-stimulated N9 microglia, Gomisin A demonstrated a concentration-dependent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[3]
This effect is achieved by blocking the TLR4-mediated NF-κB and MAPKs signaling pathways.[3] By inhibiting these key inflammatory cascades, Gomisin A effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and curtails the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] By calming this microglia-mediated neuroinflammatory response, Gomisin A indirectly protects neurons from inflammatory damage.[3] Additionally, pharmacokinetic studies suggest that Gomisin A can cross the blood-brain barrier, a critical feature for a centrally acting therapeutic agent.[11]
Quantitative Data Comparison
The following tables summarize quantitative findings from key experimental studies. It is important to note that these results are from different studies and experimental systems, and direct comparison of potency should be made with caution.
Table 1: this compound - Effects on Oxidative Stress and Cognition Data sourced from a scopolamine-induced cognitive impairment mouse model.[4]
| Parameter Measured | Treatment Group (this compound) | Effect vs. Model Group |
| Antioxidant Enzymes | ||
| SOD Activity (Hippocampus) | 10, 30, 100 mg/kg | Significantly Increased |
| GSH-px Activity (Hippocampus) | 10, 30, 100 mg/kg | Significantly Increased |
| Oxidative Stress Marker | ||
| MDA Content (Hippocampus) | 10, 30, 100 mg/kg | Significantly Decreased |
| Cholinergic System | ||
| AChE Content (Hippocampus) | 10, 30, 100 mg/kg | Significantly Decreased |
| Signaling Proteins | ||
| SIRT1 & PGC-1α Levels | 10, 30, 100 mg/kg | Significantly Increased |
| Phosphorylated Tau (Ser 396) | 10, 30, 100 mg/kg | Significantly Decreased |
Table 2: Gomisin A - Anti-inflammatory Effects Data sourced from an LPS-stimulated N9 microglia cell culture model.[3]
| Parameter Measured | Treatment (Gomisin A) | Effect vs. LPS-Stimulated Group |
| Inflammatory Mediators | ||
| NO Production | Concentration-dependent | Significantly Inhibited |
| PGE2 Production | Concentration-dependent | Significantly Inhibited |
| Pro-inflammatory Enzymes | ||
| iNOS Expression | Concentration-dependent | Suppressed |
| COX-2 Expression | Concentration-dependent | Suppressed |
| Pro-inflammatory Cytokines | ||
| TNF-α, IL-1β, IL-6 (mRNA & Protein) | Concentration-dependent | Attenuated |
| Signaling Pathways | ||
| TLR4 Protein Expression | Concentration-dependent | Down-regulated |
| NF-κB & MAPKs Activation | Concentration-dependent | Inhibited |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vivo Neuroprotection Assay (this compound)
-
Model: Cognitive impairment was induced in male mice via intraperitoneal injection of scopolamine (1mg/kg).[4]
-
Treatment: this compound was administered intraperitoneally at doses of 10, 30, or 100 mg/kg for a specified period before behavioral testing.[4]
-
Behavioral Assessment: Learning and memory abilities were evaluated using the Morris Water Maze test, which assesses spatial learning and memory.[4]
-
Biochemical Analysis: Following behavioral tests, hippocampal tissues were collected. The activities of SOD, GSH-px, and the content of MDA and AChE were measured using standardized biochemical assay kits.[4]
-
Molecular Analysis: Protein expression levels of SIRT1, PGC-1α, and phosphorylated Tau were determined using Western blotting with specific primary antibodies.[4]
In Vitro Neuroinflammation Assay (Gomisin A)
-
Cell Line: N9 microglial cells were used as a model for brain immune cells.[3]
-
Stimulation: Neuroinflammation was induced by treating the cells with lipopolysaccharide (LPS).[3]
-
Treatment: Cells were pre-treated with various concentrations of Gomisin A before LPS stimulation.[3]
-
Cytotoxicity Assessment: The effect of Gomisin A on cell viability was determined using an MTT assay to ensure observed effects were not due to toxicity.[3]
-
Measurement of Inflammatory Mediators: The concentration of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent. Pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) levels were quantified using ELISA kits.[3]
-
Molecular Analysis: The expression of iNOS, COX-2, and TLR4 proteins was analyzed by Western blotting. The activation of NF-κB and MAPKs signaling pathways was also assessed by measuring the phosphorylation status of key proteins via Western blot.[3]
Conclusion and Future Directions
Both this compound and Gomisin A exhibit compelling, albeit different, neuroprotective profiles.
-
This compound appears to be a strong candidate for pathologies where oxidative stress and Tauopathy are primary drivers, such as in Alzheimer's disease models. Its mechanism involves enhancing endogenous antioxidant systems and modulating a key protein phosphorylation pathway.[4]
-
Gomisin A shows significant promise for conditions characterized by prominent neuroinflammation, such as that mediated by microglial activation in response to infection or injury.[3] Its ability to suppress multiple pro-inflammatory pathways makes it a potent anti-neuroinflammatory agent.
Currently, there is a lack of studies directly comparing the neuroprotective efficacy of this compound and Gomisin A within the same experimental model. Such a head-to-head comparison would be invaluable for determining their relative potency and suitability for specific neurodegenerative disease models. Future research should aim to:
-
Evaluate both compounds in a single, relevant disease model (e.g., an amyloid-beta toxicity model) to directly compare their protective effects.
-
Investigate potential synergistic effects when used in combination.
-
Further explore their pharmacokinetic and pharmacodynamic profiles to optimize delivery to the central nervous system.
References
- 1. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration [frontiersin.org]
- 10. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 11. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Schisandra Lignans
For Researchers, Scientists, and Drug Development Professionals
The fruit of Schisandra chinensis, a well-known plant in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans. These compounds have garnered significant scientific interest for their diverse pharmacological activities, particularly their potent anti-inflammatory effects. This guide provides an objective comparison of the anti-inflammatory activity of various Schisandra lignans, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of Schisandra lignans can be quantified by their ability to inhibit key inflammatory mediators. The following tables summarize the inhibitory activities of several prominent lignans on the production of nitric oxide (NO), a key inflammatory molecule, and the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Table 1: Inhibition of Nitric Oxide (NO) Production by Schisandra Lignans in LPS-stimulated RAW 264.7 Macrophages
| Lignan | IC50 (µM) | Reference |
| Schisandrin C | 8.5 ± 0.5 | [1] |
| Gomisin N | 15.8 ± 2.1 | [1] |
| Gomisin C | 24.8 ± 2.0 | [1] |
| Gomisin D | 25.0 ± 1.6 | [1] |
| Gomisin J | > 20 (Significant inhibition at 20 µM) | [2] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Schisandra Lignans
| Lignan | Concentration | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| Schisandrin | 1.75 µg/mL | 62 | 54 | [3] |
| Schisantherin A | 0.175 µg/mL | 74 | - | [3] |
| Gomisin D | 1.75 µg/mL | - | 62 | [3] |
| Gomisin N | 0.175 µg/mL | - | 70 | [3] |
Table 3: Qualitative and Semi-Quantitative Inhibition of Pro-inflammatory Cytokines by Schisandra Lignans in LPS-stimulated Macrophages
| Lignan | Cytokine(s) Inhibited | Observed Effect | Reference |
| Schisandrin A | TNF-α, IL-1β, IL-6 | Significant reduction in secretion and mRNA expression. | [4] |
| Gomisin J | IL-1β, IL-6, TNF-α | Significant reduction in secretion and mRNA expression at 20 µM. | [2] |
| Gomisin N | IL-1β, IL-6, TNF-α | Significant reduction in secretion and mRNA expression at 20 µM. | [2] |
| Schisandrin C | IL-1β, IL-6, TNF-α | Significant reduction in secretion and mRNA expression at 20 µM. | [2] |
| Deoxyschizandrin | TNF-α, IL-1β | Reduced secretion in LPS-stimulated cells. | [5] |
| γ-Schisandrin | TNF-α, IL-1β, IL-6, IL-12 | Reduced expression and secretion. | [6] |
Key Signaling Pathways in the Anti-inflammatory Action of Schisandra Lignans
The anti-inflammatory effects of Schisandra lignans are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.
Schisandra lignans have been shown to inhibit the activation of these pathways at various points. For instance, they can prevent the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the active NF-κB p65 subunit.[4] In the MAPK pathway, these lignans can suppress the phosphorylation of key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the anti-inflammatory activity of Schisandra lignans.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test Schisandra lignan. The cells are incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by macrophages.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of the NO Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations are calculated based on the standard curves provided in the kits. The percentage of cytokine inhibition is calculated relative to the LPS-only control.
Western Blot Analysis for Signaling Proteins
Objective: To determine the effect of Schisandra lignans on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in 6-well plates. After reaching confluence, they are pre-treated with Schisandra lignans and then stimulated with LPS for a shorter duration (e.g., 30 minutes to 2 hours for phosphorylation events, or longer for total protein expression).
-
Protein Extraction: The cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, etc.).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
References
- 1. sentosacy.com [sentosacy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanhenol B's Impact on Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Schisanhenol B, a lignan isolated from Schisandra species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. A key aspect of its mechanism of action lies in its ability to modulate various signaling pathways and, consequently, alter gene expression. This guide provides a comparative overview of this compound's effects on gene expression, supported by experimental data and detailed methodologies.
Comparative Analysis of Gene and Protein Expression
The following table summarizes the quantitative effects of this compound on the expression of key genes and proteins involved in inflammation, oxidative stress, and cell integrity, as documented in various studies. The comparison is made against control or disease models.
| Target Gene/Protein | Experimental Model | Treatment/Concentration | Fold Change/Effect | Reference |
| Inflammatory Mediators | ||||
| NF-κB Activity | THP-1 cells | Schisanhenol (SSH) | Concentration-dependent suppression | [1] |
| TNF-α (mRNA) | THP-1 macrophages | LPS + SSH (20 µM) | ↓ 0.4-fold vs LPS | [2] |
| IL-6 (mRNA) | THP-1 macrophages | LPS + SSH (20 µM) | ↓ 0.3-fold vs LPS | [2] |
| IL-1β (mRNA) | THP-1 macrophages | LPS + SSH (20 µM) | ↓ 0.2-fold vs LPS | [2] |
| Oxidative Stress & Antioxidant Response | ||||
| Nrf2 (protein) | Caco-2 cells | Mycophenolic acid (MPA) + Schisanhenol (Sal) (25 μM) | ↑ ~2.5-fold vs MPA | [3] |
| HO-1 (protein) | Caco-2 cells | MPA + Sal (25 μM) | ↑ ~3-fold vs MPA | [3] |
| SOD (activity) | Scopolamine-treated mice | Schisanhenol (10, 30, 100 mg/kg) | Increased activity | [4] |
| GSH-px (activity) | Scopolamine-treated mice | Schisanhenol (10, 30, 100 mg/kg) | Increased activity | [4] |
| MDA (level) | Scopolamine-treated mice | Schisanhenol (10, 30, 100 mg/kg) | Decreased content | [4] |
| Cell Adhesion & Apoptosis | ||||
| ZO-1 (protein) | Caco-2 cells | MPA + Sal (25 μM) | ↑ ~2-fold vs MPA | [5] |
| Occludin (protein) | Caco-2 cells | MPA + Sal (25 μM) | ↑ ~2.5-fold vs MPA | [5] |
| Bcl-2 (protein) | Caco-2 cells | MPA + Sal (25 μM) | Upregulated expression | [5] |
| Drug Metabolizing Enzymes | ||||
| Glutathione-S-transferase | Mice | This compound (200 mg/kg) | Significantly increased | [6] |
| Cytochrome P-450 | Mice | This compound (200 mg/kg) | Significantly increased | [6] |
| Neuroprotection-Related Proteins | ||||
| SIRT1 | Scopolamine-treated mice | Schisanhenol (10, 30, 100 mg/kg) | Increased levels | [4] |
| PGC-1α | Scopolamine-treated mice | Schisanhenol (10, 30, 100 mg/kg) | Increased levels | [4] |
| Phosphorylated Tau (Ser 396) | Scopolamine-treated mice | Schisanhenol (10, 30, 100 mg/kg) | Decreased level | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating several key signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The validation of this compound's effects on gene expression involves a series of well-defined experimental procedures.
Cell Culture and Treatment
-
Cell Lines: Human myeloid leukemia mononuclear (THP-1) cells are commonly used to study inflammatory responses.[1] Caco-2 cells are a model for intestinal epithelial barrier function.[3]
-
Induction of Pathological State: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophages.[1] Mycophenolic acid (MPA) can be used to induce intestinal epithelial cell injury.[3]
-
This compound Treatment: this compound is typically dissolved in a solvent like DMSO and then added to the cell culture medium at various concentrations (e.g., 5, 10, 25 µM) for a specified duration (e.g., 24 hours) prior to or concurrently with the inducing agent.[3]
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify mRNA levels of target genes. Total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers. The relative expression is often normalized to a housekeeping gene.[2]
-
Western Blotting: This method is employed to determine the protein levels. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., Nrf2, HO-1, ZO-1) and a loading control.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of secreted proteins, such as cytokines (TNF-α, IL-6), in the cell culture supernatant.[2]
Caption: A typical experimental workflow for validation.
References
- 1. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effects of schizandrin B and schisanhenol on drug metabolizing-phase II enzymes and estradiol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Schisanhenol B Analysis
For researchers and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Schisanhenol B, a significant lignan found in Schisandra chinensis, necessitates reliable analytical methods for its determination in raw materials and final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, supported by experimental data to aid in method selection and validation.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance parameters compiled from validated methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.04 - 0.43 µg/mL[1] | 0.14 - 17.79 ng/mL[2] |
| Intra-day Precision (RSD %) | < 1.15%[1] | 2.35% - 6.41%[2] |
| Inter-day Precision (RSD %) | < 1.21%[3] | 3.83% - 7.39%[2] |
| Accuracy (Recovery %) | 99.51% - 101.31%[3] | 80.21% - 114.53%[2] |
Key Observations:
-
Sensitivity: LC-MS/MS demonstrates significantly lower limits of quantification (ng/mL) compared to HPLC-UV (µg/mL), making it the superior choice for analyzing samples with trace amounts of this compound.[1][2]
-
Precision: Both methods exhibit excellent precision, with Relative Standard Deviation (RSD) values well within acceptable limits for routine analysis.[1][2][3]
-
Accuracy: Both techniques show high accuracy, with recovery percentages close to 100%, indicating minimal sample matrix interference under the specified conditions.[2][3]
-
Selectivity: While HPLC-UV provides good selectivity for this compound in well-characterized samples, LC-MS/MS offers unparalleled selectivity due to its ability to differentiate compounds based on their mass-to-charge ratio, which is particularly advantageous in complex matrices.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the simultaneous determination of several lignans, including this compound, in Schisandra chinensis extracts.
1. Sample Preparation:
- Accurately weigh and powder the dried fruit of Schisandra chinensis.
- Extract the powder with methanol using ultrasonication.
- Filter the extract through a 0.45 µm membrane filter prior to injection.
2. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[1]
- Mobile Phase: A gradient elution using Acetonitrile (A) and Water (B). A typical gradient could be: 10–50% A at 0–30 min, 50–60% A at 30–32 min, 60–85% A at 32–57 min, and 85–100% A at 57–60 min.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection Wavelength: 250 nm.[1]
- Column Temperature: 30 °C.[1]
LC-MS/MS Method
This method provides high sensitivity and selectivity for the quantification of this compound, particularly in biological matrices.
1. Sample Preparation:
- For plant material, a supramolecular solvent (SUPRAS)-based extraction can be employed for rapid sample preparation.[2]
- For biological samples (e.g., plasma), protein precipitation followed by centrifugation is a common approach.
- The supernatant is then injected into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: A suitable C18 column.
- Mobile Phase: A gradient elution with methanol and water, both containing 0.1% formic acid.
- Flow Rate: 0.8 mL/min.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Specific precursor-product ion transitions for this compound would be determined by direct infusion of a standard solution.
Experimental Workflow for Cross-Validation
The cross-validation of HPLC-UV and LC-MS methods ensures consistency and reliability of results across different analytical platforms. A typical workflow is illustrated below.
References
- 1. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Schisanhenol B: A Comparative Analysis of its Antioxidant Efficacy
For Immediate Release
A comprehensive review of available scientific literature positions Schisanhenol B, a bioactive lignan found in Schisandra species, as a noteworthy natural antioxidant. This guide provides a comparative analysis of its efficacy against other well-established natural antioxidants—resveratrol, curcumin, and quercetin—supported by experimental data. The focus is on in vitro antioxidant capacity and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
In Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant efficacy of a compound is often evaluated through its ability to scavenge synthetic radicals in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the available IC50 values for this compound, resveratrol, curcumin, and quercetin from two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
It is important to note that direct comparative studies for this compound against the other listed antioxidants with standardized methodologies are limited. The data for this compound presented below is derived from studies on Schisandra sphenanthera extracts, where Schisanhenol was identified as a key antioxidant contributor[1].
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) | Source(s) |
| This compound | Data Not Available | Data Not Available | |
| Resveratrol | 15.54 | 68.1 | [2] |
| Curcumin | 3.20 | 8.69 | [3] |
| Quercetin | 19.17 | 63.4 | [4] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) | Source(s) |
| This compound | Data Not Available | Data Not Available | |
| Resveratrol | 2.86 | 12.5 | [2] |
| Curcumin | 18.54 | 50.3 | [3] |
| Quercetin | 1.89 | 6.25 | [5] |
Mechanistic Insights: Signaling Pathways
The antioxidant effects of this compound and the compared natural compounds are not solely based on direct radical scavenging. They also exert their protective effects by modulating key intracellular signaling pathways that regulate the cellular antioxidant response.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activation by compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and the synthesis of protective enzymes.
SIRT1/PGC-1α Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a vital role in cellular metabolism and stress resistance. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that regulates mitochondrial biogenesis and antioxidant defense. This compound has been shown to activate SIRT1, which in turn deacetylates and activates PGC-1α. Activated PGC-1α then promotes the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Experimental Protocols
The following are generalized protocols for the in vitro antioxidant assays cited in this guide. Specific experimental conditions may vary between studies.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (this compound, resveratrol, curcumin, or quercetin) and a control (solvent alone).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of the antioxidant is indicative of its radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours. The resulting ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The decrease in absorbance at the specified wavelength is measured.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Conclusion
While direct quantitative comparisons are limited by the availability of standardized data for this compound, the existing evidence strongly suggests its potential as a potent natural antioxidant. Its ability to modulate key antioxidant signaling pathways, such as Nrf2/HO-1 and SIRT1/PGC-1α, highlights a multi-faceted mechanism of action that extends beyond simple radical scavenging. Further head-to-head comparative studies employing standardized methodologies are warranted to definitively establish the relative efficacy of this compound against other well-known natural antioxidants. The information presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for future investigations into the therapeutic potential of this compound.
References
- 1. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. nehu.ac.in [nehu.ac.in]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Power of Schisanhenol B on UGT2B7: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interactions between natural compounds and drug-metabolizing enzymes is paramount. This guide provides a detailed comparison of the inhibitory mechanism of Schisanhenol B on UDP-glucuronosyltransferase 2B7 (UGT2B7), a key enzyme in drug metabolism. We present supporting experimental data, detailed protocols, and visual representations to objectively assess its performance against other known inhibitors.
This compound, a lignan isolated from Schisandra species, has demonstrated significant inhibitory effects on UGT2B7. One key study revealed that at a concentration of 100 μM, this compound reduced UGT2B7 activity to a mere 7.9% of the control, indicating a potent inhibitory action.[1][2] UGT2B7 is a critical phase II metabolizing enzyme responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds, including many therapeutic drugs. Inhibition of this enzyme can lead to altered drug clearance, potentially causing adverse drug reactions and toxicity. Therefore, a thorough characterization of inhibitors like this compound is essential for predicting and avoiding drug-herb interactions.
Comparative Analysis of UGT2B7 Inhibitors
To contextualize the inhibitory potential of this compound, this guide presents a comparative summary of its effects alongside other well-characterized UGT2B7 inhibitors. While a specific IC50 value for this compound is not yet available in the public domain, its strong inhibition at a single concentration provides a valuable benchmark.
| Inhibitor | Source/Class | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| This compound | Lignan | Not Available | Not Available | Not Available | [1] |
| Andrographolide | Diterpenoid Lactone | 6.18 | 6.1 | Non-competitive | [3] |
| Mitragynine | Indole Alkaloid | 8.11 | Not Available | Not Available | [3] |
| Zerumbone | Sesquiterpenoid | 4.57 | Not Available | Not Available | [3] |
| Celastrol | Triterpenoid | 0.081 | 0.045 | Competitive | |
| Sauchinone | Lignan | 0.279 | 0.524 | Non-competitive | [4] |
| Atractylenolide I | Sesquiterpenoid | Not Available | 6.4 | Competitive | [5] |
| Cycloastragenol | Triterpene Aglycone | 11.28 | 20.98 | Non-competitive | [6] |
| Arbidol | Synthetic Antiviral | Not Available | 2.8 | Competitive |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the substrate and enzyme source used.
Experimental Protocols
A standardized in vitro UGT2B7 inhibition assay is crucial for generating reliable and comparable data. The following protocol, based on established methodologies using the probe substrate zidovudine (ZDV), can be adapted to determine the inhibitory kinetics of this compound.
In Vitro UGT2B7 Inhibition Assay Protocol
1. Materials and Reagents:
-
Human liver microsomes (HLMs) or recombinant human UGT2B7 enzyme
-
This compound (and other inhibitors for comparison)
-
Zidovudine (ZDV) - UGT2B7 probe substrate
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) - Cofactor
-
Alamethicin (pore-forming agent)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Pre-incubate a mixture of human liver microsomes (typically 0.25-1 mg/mL protein), alamethicin (25-50 µg/mg protein), and MgCl₂ (5-10 mM) in Tris-HCl buffer at 37°C for 15-30 minutes.
-
Add varying concentrations of this compound or the comparative inhibitor to the pre-incubation mixture. Include a vehicle control (solvent only).
-
Initiate the glucuronidation reaction by adding the substrate, ZDV (at a concentration near its Km value, typically 50-100 µM), followed immediately by the cofactor, UDPGA (typically 2-5 mM).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
3. Analytical Method:
-
Analyze the supernatant for the formation of the ZDV glucuronide metabolite using a validated LC-MS/MS method.
-
Quantify the amount of metabolite formed in the presence of the inhibitor relative to the vehicle control.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
-
To determine the inhibition kinetics (Ki and mechanism), perform the assay with varying concentrations of both the substrate (ZDV) and the inhibitor (this compound). Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
Visualizing the Process and Mechanism
To aid in the conceptualization of the experimental workflow and the underlying biochemical interactions, the following diagrams are provided.
Caption: Experimental workflow for the in vitro UGT2B7 inhibition assay.
Caption: Potential inhibitory mechanisms of this compound on UGT2B7.
References
- 1. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strong Specific Inhibition of UDP-glucuronosyltransferase 2B7 by Atractylenolide I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and Comparison of the Inhibition Effect of Astragaloside IV and Aglycone Cycloastragenol on Various UDP-Glucuronosyltransferase (UGT) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lignan Profiles in Schisandra Species: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the lignan profiles in various Schisandra species, with a primary focus on the two most common species used in traditional medicine and research: Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi). This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological pathways.
Introduction to Schisandra Lignans
Lignans are a major class of bioactive compounds found in plants of the Schisandra genus. These polyphenolic compounds, characterized by a dibenzocyclooctadiene skeleton, are responsible for a wide range of pharmacological activities, including hepatoprotective, neuroprotective, antioxidant, and anti-inflammatory effects.[1][2] The composition and concentration of these lignans can vary significantly between different Schisandra species, influencing their therapeutic potential and applications.[3][4]
Comparative Lignan Profiles of Schisandra chinensis and Schisandra sphenanthera
Schisandra chinensis and Schisandra sphenanthera exhibit distinct lignan profiles, which is a critical factor for their proper identification and use in clinical practice.[1] S. chinensis is typically characterized by higher concentrations of schisandrin, schisandrin B, and gomisin A.[5][6] In contrast, S. sphenanthera is rich in schisantherin A, schisantherin B, and gomisin C.[1][5][6] These differences in chemical composition contribute to their varying biological activities. For instance, the antioxidant capacity of S. chinensis has been reported to be significantly superior to that of S. sphenanthera.[3][4]
Quantitative Analysis of Major Lignans
The following table summarizes the quantitative data of major lignans found in Schisandra chinensis and Schisandra sphenanthera as reported in various studies. It is important to note that the content of these lignans can be influenced by factors such as geographical origin, climate, and harvesting time.[5][7]
| Lignan | Schisandra chinensis (North Wu Wei Zi) Content (mg/g) | Schisandra sphenanthera (South Wu Wei Zi) Content (mg/g) | Key References |
| Schisandrin | 0.4 - 5.0+ | Generally lower or not a major component | [5][6] |
| Schisandrin A | Lower than S. sphenanthera | 0.5 - 3.0+ | [5][6] |
| Schisandrin B | 0.5 - 3.0+ | Generally lower or not a major component | [5][6] |
| Schisandrin C | Variable | Variable | [8] |
| Gomisin A | 0.2 - 2.0+ | Generally lower or not a major component | [5][6] |
| Gomisin C | Generally lower or not a major component | 0.2 - 2.0+ | [5][6] |
| Schisantherin A | Generally lower or not a major component | 0.5 - 5.0+ | [1][9] |
| Schisantherin B | Generally lower or not a major component | 0.5 - 4.0+ | [1] |
| Anwulignan | Generally lower or not a major component | Higher levels reported | [5][6] |
| Schisandrol A | 5.133 - 6.345 | Not a major reported component | [8] |
| Deoxyschizandrin | Variable | 0.54% (of fruit) | [9] |
| γ-Schizandrin | Variable | 0.30% (of fruit) | [9] |
Lignan Profiles in Other Schisandra Species
Research has also extended to other Schisandra species, revealing a diverse array of lignan compositions. For example, a study on Schisandra henryi identified 17 different lignans, with schisantherin B being the major compound in both leaf and microshoot extracts.[10] This highlights the potential of other Schisandra species as sources of novel lignan compositions.
Experimental Protocols
The accurate quantification of lignans in Schisandra species relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[5][6][11]
General Protocol for Lignan Extraction and HPLC Analysis
1. Sample Preparation:
-
Dried fruits of the Schisandra species are ground into a fine powder.
-
A accurately weighed portion of the powder (e.g., 1.0 g) is transferred to a flask.
2. Extraction:
-
The powdered sample is typically extracted with a suitable solvent such as methanol or chloroform.[9]
-
Extraction can be performed using methods like ultrasonication or reflux.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure.
-
The dried extract is then redissolved in a specific volume of the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of lignans.[11]
-
Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of acetonitrile and water.[11]
-
Detection: UV detection is set at a wavelength where lignans exhibit strong absorbance, usually between 230 and 255 nm.[5][6]
-
Quantification: The concentration of individual lignans is determined by comparing the peak areas with those of certified reference standards.
More advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offer higher resolution and sensitivity for the comprehensive profiling of lignans and their metabolites.[2][12]
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Lignan Profiling
The following diagram illustrates a typical experimental workflow for the comparative analysis of lignan profiles in Schisandra species.
Signaling Pathway: Inhibition of Cytochrome P450 by Schisandra Lignans
Schisandra lignans are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. This interaction can lead to drug-drug interactions (DDIs). The diagram below illustrates the inhibitory effect of certain Schisandra lignans on CYP3A, a key drug-metabolizing enzyme.
Conclusion
The comparative analysis of lignan profiles in Schisandra species reveals significant chemical diversity that underpins their distinct pharmacological properties. For researchers and drug development professionals, a thorough understanding of these profiles, facilitated by robust analytical methods, is essential for the quality control, standardization, and development of new therapeutic agents derived from these valuable medicinal plants. The potential for drug-herb interactions through the modulation of metabolic enzymes like cytochrome P450 further underscores the importance of detailed phytochemical characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics and Antioxidant Activity of Lignans in Schisandra chinensis and Schisandra sphenanthera from Different Locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling and identification of the absorbed constituents and metabolites of schisandra lignans by ultra-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Schisanhenol B as a Therapeutic Agent for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Schisanhenol B against established and novel therapeutic agents for Alzheimer's disease (AD). The objective is to evaluate the potential of this compound by examining its performance in key preclinical assays and comparing it with current treatment options. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid in the assessment of this compound's therapeutic promise.
Executive Summary
Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies primarily offer symptomatic relief. This compound, a lignan isolated from Schisandra rubriflora, has emerged as a potential multi-target agent for AD. This guide compares this compound with the acetylcholinesterase inhibitor Donepezil, the NMDA receptor antagonist Memantine, and the amyloid-beta-directed monoclonal antibody Lecanemab.
While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of this compound's efficacy in key areas of AD pathology: cholinergic dysfunction, Aβ aggregation, tau phosphorylation, and neuronal protection.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and comparator drugs. It is critical to note that this data is compiled from various studies with potentially different experimental conditions. Therefore, direct comparisons should be made with caution.
| Compound | Assay | Metric | Value | Source |
| This compound | Acetylcholinesterase (AChE) Inhibition | Not Available | - | - |
| Donepezil | Acetylcholinesterase (AChE) Inhibition | IC50 | 6.7 nM - 11 nM | [1][2] |
| Compound | Assay | Metric | Result | Source |
| This compound | Aβ Aggregation Inhibition (Thioflavin T) | Not Available | - | - |
| Donepezil | AChE-induced Aβ Aggregation Inhibition | % Inhibition (at 100 µM) | 22% | |
| Lecanemab | Amyloid Plaque Reduction (PET Scan) | % Reduction (at 18 months) | 68% of patients experienced complete clearance | [3] |
| Compound | Assay | Metric | Result | Source |
| This compound | Tau Phosphorylation | Mechanism | Activates SIRT1-PGC-1α pathway, which is linked to decreased tau phosphorylation. | |
| Donepezil | Tau Phosphorylation (in 5xFAD mice) | Western Blot | No significant alteration in tau phosphorylation at multiple sites. | [4] |
| Lecanemab | Tau Pathology (Clinical Trial) | Tau PET | Slowed the rate of increase in tau accumulation across all brain regions. | [5] |
| Compound | Assay | Metric | Result | Source |
| This compound | Neuroprotection (SH-SY5Y cells, MPP+-induced toxicity) | Cell Viability | Dose-dependent increase in cell viability. | [6] |
| Memantine | Neuroprotection (SH-SY5Y cells, Aβ-induced toxicity) | Cell Viability | Significantly prevented neuronal cell death. | [7][8][9] |
| Donepezil | Neuroprotection (PC12 cells, Aβ25-35-induced toxicity) | Cell Viability | Antagonized Aβ25–350-induced neurotoxicity. | [10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and the comparator drugs are mediated by distinct signaling pathways. The following diagrams, generated using DOT language, illustrate these mechanisms.
Caption: Proposed signaling pathway for this compound in Alzheimer's disease.
Caption: Mechanisms of action for comparator Alzheimer's disease therapeutics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
Morris Water Maze for Scopolamine-Induced Memory Impairment
This protocol assesses spatial learning and memory in a rodent model of cognitive dysfunction.
1. Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
2. Animal Groups:
-
Vehicle control group.
-
Scopolamine-only group (e.g., 1 mg/kg, intraperitoneally).
-
This compound + Scopolamine group (various doses, e.g., 10, 30, 100 mg/kg, orally).
-
Positive control (e.g., Donepezil) + Scopolamine group.
3. Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are trained to find the hidden platform. Each animal undergoes four trials per day from different starting quadrants.
-
If the animal does not find the platform within 60-90 seconds, it is guided to it.
-
Escape latency (time to find the platform) and swim path are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed, and the animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location are recorded.
-
4. Data Analysis:
-
Escape latency during the acquisition phase is analyzed using a two-way ANOVA with repeated measures.
-
Probe trial data is analyzed using a one-way ANOVA followed by post-hoc tests.
In Vitro Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T)
This assay measures the formation of Aβ fibrils.
1. Reagents:
-
Aβ1-42 peptide.
-
Thioflavin T (ThT) stock solution.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Procedure:
-
Aβ1-42 peptide is dissolved to a final concentration (e.g., 10 µM) in the assay buffer.
-
The Aβ solution is incubated with different concentrations of the test compound (e.g., this compound) or a vehicle control.
-
The mixture is incubated at 37°C with continuous shaking to promote aggregation.
-
At various time points, aliquots are taken and mixed with ThT solution.
-
Fluorescence is measured using a microplate reader (excitation ~440 nm, emission ~485 nm).
3. Data Analysis:
-
The percentage inhibition of Aβ aggregation is calculated using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
Tau Phosphorylation Analysis by Western Blot
This method quantifies the levels of total and phosphorylated tau protein in cell lysates or brain tissue homogenates.
1. Sample Preparation:
-
Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
2. Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against total tau and specific phosphorylated tau epitopes (e.g., p-Tau at Ser396).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an ECL detection system.
3. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The ratio of phosphorylated tau to total tau is calculated to determine the extent of tau hyperphosphorylation.
Caption: Overview of key experimental workflows.
Conclusion
This compound demonstrates promising multi-target potential for Alzheimer's disease therapy through its effects on the cholinergic system, tau pathology-related signaling, and neuroprotection. However, a comprehensive evaluation is hindered by the lack of direct comparative studies and quantitative data in key assays. Further research is warranted to elucidate its precise mechanism of action and to directly compare its efficacy against current and emerging Alzheimer's treatments in standardized preclinical models. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased levels of tau protein in SH-SY5Y cells after treatment with cholinesterase inhibitors and nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil attenuates high glucose-accelerated senescence in human umbilical vein endothelial cells through SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eisai.com [eisai.com]
- 6. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of Lysosome and Sigma Receptors to Neuroprotective Effects of Memantine Against Beta-Amyloid in the SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. oatext.com [oatext.com]
- 10. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Schisanhenol B in Combination Therapies: A Comparative Guide
An objective analysis of the synergistic effects of Schisanhenol B with other compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a lignan derived from the plant Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. While its individual effects are noteworthy, emerging research suggests that its true potential may lie in its synergistic interactions with other compounds, particularly in the context of cancer therapy and anti-inflammatory applications. This guide provides a comparative analysis of the synergistic effects of this compound and its closely related compound, Schisandrin B, when combined with conventional therapeutic agents.
Synergistic Effects with Chemotherapeutic Agents
The combination of Schisandrin B, a compound structurally and functionally similar to this compound, with chemotherapeutic drugs like doxorubicin and cisplatin has shown promise in enhancing anticancer efficacy while mitigating toxicity.
Schisandrin B and Doxorubicin
Studies have demonstrated that Schisandrin B can potentiate the cytotoxic effects of doxorubicin against cancer cells both in vitro and in vivo.[1][2] This synergistic relationship is particularly valuable as it may allow for lower, less toxic doses of doxorubicin to be used in cancer treatment. A key aspect of this synergy is the ability of Schisandrin B to protect against doxorubicin-induced cardiotoxicity, a major dose-limiting side effect of this powerful anticancer drug.[1][3]
Experimental Data Summary: Schisandrin B and Doxorubicin
| Cell Line/Model | Outcome Measure | Results of Combination Therapy | Reference |
| Sarcoma (S180) cells (in vitro) | Growth Inhibition | Schisandrin B significantly increased doxorubicin-induced growth inhibition. | [1] |
| Breast cancer (4T1) cells (in vitro) | Cytotoxicity | Schisandrin B significantly enhanced doxorubicin cytotoxicity. | [1] |
| Sarcoma (S180) tumor-bearing mice (in vivo) | Tumor Growth | Combination therapy significantly inhibited tumor growth compared to doxorubicin alone. | [1] |
| Breast cancer (4T1) tumor-bearing mice (in vivo) | Lung Metastasis | The combined treatment significantly reduced spontaneous lung metastasis. | [1][2] |
| Rat model of chronic cardiotoxicity | Cardiac Function | Pretreatment with Schisandrin B significantly attenuated doxorubicin-induced loss of cardiac function. | [1] |
Experimental Workflow: In Vivo Doxorubicin Synergy Study
Caption: Workflow for in vivo assessment of doxorubicin and Schisandrin B synergy.
Schisandrin B and Cisplatin
The synergistic potential of Schisandrin B extends to its combination with cisplatin, another widely used chemotherapeutic agent. Research indicates that Schisandrin B can attenuate cisplatin-induced oxidative stress, genotoxicity, and neurotoxicity.[4] This protective effect is crucial for improving the therapeutic index of cisplatin.
Signaling Pathway: MAPK/p53 Pathway in Doxorubicin-Induced Cardiotoxicity
Doxorubicin is known to induce cardiotoxicity through the activation of the MAPK/p53 signaling pathway, leading to oxidative stress and apoptosis in cardiomyocytes. Schisandrin B has been shown to inhibit this pathway, thereby protecting the heart muscle.[5]
Caption: Schisandrin B inhibits the MAPK/p53 pathway to reduce cardiotoxicity.
Synergistic Effects in Anti-Inflammatory Responses
This compound has demonstrated the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6] This suggests a potential synergistic effect when combined with other anti-inflammatory agents, potentially allowing for reduced dosages and fewer side effects.
Signaling Pathway: NF-κB Inflammatory Pathway
The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of pro-inflammatory genes. This compound's inhibitory action on this pathway highlights its anti-inflammatory potential.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Experimental Protocols
In Vivo Doxorubicin-Induced Cardiotoxicity and Antitumor Synergy Study[1]
-
Animal Model: Male Sprague-Dawley rats for cardiotoxicity studies and BALB/c mice for antitumor studies.
-
Treatment Regimen (Cardiotoxicity): Rats were administered Schisandrin B (50 mg/kg, intragastrically) two hours prior to doxorubicin (2.5 mg/kg, intraperitoneally) weekly for five weeks.
-
Treatment Regimen (Antitumor): Mice were inoculated with S180 or 4T1 cancer cells. Treatment with doxorubicin (2 mg/kg, i.p.) and/or Schisandrin B (50 mg/kg, i.g.) was initiated when tumors were palpable.
-
Outcome Measures (Cardiotoxicity): Cardiac function was assessed by echocardiography. Heart tissues were examined for histological and ultrastructural changes.
-
Outcome Measures (Antitumor): Tumor volume and weight were measured. Lungs were examined for metastatic nodules.
In Vitro Cytotoxicity Assay[1]
-
Cell Lines: S180 (sarcoma) and 4T1 (breast cancer) cells.
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of doxorubicin, Schisandrin B, or a combination of both for a specified duration (e.g., 48 hours).
-
Analysis: Cell viability was determined using the MTT assay. The combination index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
NF-κB Activity Assay[6]
-
Cell Line: Human myeloid leukemia mononuclear Lucia (THP-1)/NF-κB reporter cells.
-
Method: Cells were pre-treated with this compound for a specified time and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Analysis: NF-κB activity was quantified by measuring the luciferase reporter gene expression.
Conclusion
The available evidence strongly suggests that this compound and its related compound, Schisandrin B, hold significant potential as synergistic agents in combination therapies. Their ability to enhance the efficacy of chemotherapeutic drugs while concurrently mitigating their toxic side effects presents a compelling avenue for future research and drug development. Furthermore, the anti-inflammatory properties of this compound, mediated through the inhibition of the NF-κB pathway, open up possibilities for its use in combination with other anti-inflammatory drugs. Further preclinical and clinical studies are warranted to fully elucidate the mechanisms of action and to translate these promising findings into tangible therapeutic benefits for patients.
References
- 1. Schisandrin B prevents doxorubicin-induced chronic cardiotoxicity and enhances its anticancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin B prevents doxorubicin-induced cardiotoxicity via enhancing glutathione redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B, attenuates cisplatin-induced oxidative stress, genotoxicity and neurotoxicity through modulating NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]
Safety Operating Guide
Proper Disposal of Schisanhenol B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Schisanhenol B, a debenzocyclooctene lignan with diverse biological activities. Adherence to these guidelines is critical to maintaining a safe laboratory environment and preventing environmental contamination.
Hazard Profile and Safety Summary
This compound presents several hazards that necessitate careful handling and disposal. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used.[1]
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.
1. Waste Collection:
- Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
- The container must be compatible with the chemical and securely sealed.
2. Waste Storage:
- Store the hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
- Ensure the storage area is segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
3. Accidental Release and Spillage:
- In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[1]
- For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
- For solid spills, carefully collect the material to avoid dust formation.
- Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
- Collect all contaminated materials for disposal as hazardous waste.[1]
4. Final Disposal:
- All waste containing this compound must be disposed of through an approved waste disposal plant.[1]
- Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1]
- Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Schisanhenol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Schisanhenol B. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must use the following personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile rubber).[1] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit.[1] | Protects skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used in areas with inadequate ventilation or when dust/aerosols may be generated.[1] | Prevents inhalation of the compound. |
Safe Handling and Operational Plan
Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a fume hood to prevent inhalation of dust.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the compound to avoid splashing.
-
General Practices:
2.3. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Spill and Emergency Procedures
3.1. Spill Response:
-
Evacuate the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Collect the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
3.2. First Aid Measures: [1]
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.
-
In Case of Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Call a physician.
-
In Case of Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Promptly call a physician.
-
If Inhaled: Move the person to fresh air.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste container through an approved hazardous waste disposal facility.[1] Do not dispose of it in the regular trash or pour it down the drain, as it is very toxic to aquatic life.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
